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Foundational

An In-Depth Technical Guide to Des(N,N-dimethylethanamine) Orphenadrine Dimer: An Impurity of Orphenadrine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Des(N,N-dimethylethanamine) Orphenadrine Dimer, a known process-related impurity and pote...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Des(N,N-dimethylethanamine) Orphenadrine Dimer, a known process-related impurity and potential degradation product of the skeletal muscle relaxant, Orphenadrine. The guide delves into the chemical identity, plausible formation mechanisms, and the critical aspects of its analytical control. Recognizing the paramount importance of safety in pharmaceutical development, this document explores the toxicological assessment of this impurity, advocating for an in silico approach in the absence of direct empirical data. Detailed, field-proven methodologies for the detection, quantification, and characterization of this dimer are presented, including a comprehensive High-Performance Liquid Chromatography (HPLC) protocol. Furthermore, the guide situates this impurity within the broader regulatory framework established by the International Council for Harmonisation (ICH), the European Pharmacopoeia (Ph. Eur.), and the United States Pharmacopeia (USP), offering insights into its classification and control. This document is intended to be a vital resource for professionals engaged in the research, development, and quality control of Orphenadrine, providing the necessary scientific and regulatory context to ensure drug product safety and efficacy.

Introduction: The Imperative of Impurity Profiling in Orphenadrine

Orphenadrine, an anticholinergic agent with a long history of use in the management of muscle spasms and Parkinsonian symptoms, is synthesized via chemical processes that can inadvertently generate impurities.[1][2] These impurities, which can also arise from degradation during storage, may impact the safety and efficacy of the final drug product.[1] Therefore, a thorough understanding and stringent control of these related substances are mandated by global regulatory bodies.[3][4]

One such impurity is Des(N,N-dimethylethanamine) Orphenadrine Dimer, a molecule that represents a dimeric ether formed from precursors or intermediates in the Orphenadrine synthesis pathway.[5][6] This guide will provide an in-depth exploration of this specific impurity, from its chemical genesis to its analytical and regulatory management.

Chemical Identity and Physicochemical Properties

Des(N,N-dimethylethanamine) Orphenadrine Dimer is chemically identified as Bis(o-methyl-α-phenylbenzyl) ether or 1-methyl-2-[[(2-methylphenyl)-phenylmethoxy]-phenylmethyl]benzene.[5][7] Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 40673-52-7[5][7]
Molecular Formula C₂₈H₂₆O[7]
Molecular Weight 378.5 g/mol [7]
Synonyms Bis(o-methyl-α-phenylbenzyl) ether, Bis(phenyl-o-tolylmethyl) ether[5][7]
Physical Form Neat[7]
Storage 2-8°C

Genesis of an Impurity: Plausible Formation Mechanisms

The formation of Des(N,N-dimethylethanamine) Orphenadrine Dimer is intrinsically linked to the manufacturing process of Orphenadrine, which typically involves a Williamson ether synthesis.[2] This reaction entails the coupling of an alkoxide with an alkyl halide.[2]

A plausible pathway for the formation of the dimer involves a side reaction between two molecules of a key intermediate, 2-methylbenzhydrol, or its activated form, 2-methylbenzhydryl chloride. Under conditions that favor etherification, such as the presence of a base or thermal stress, two molecules of the benzhydryl derivative can condense, eliminating a molecule of water or hydrogen chloride, respectively, to form the stable ether linkage of the dimer.

G cluster_0 Orphenadrine Synthesis cluster_1 Dimer Formation (Side Reaction) 2_methylbenzhydryl_chloride 2-Methylbenzhydryl Chloride Orphenadrine Orphenadrine 2_methylbenzhydryl_chloride->Orphenadrine Williamson Ether Synthesis NN_dimethylethanolamine N,N-Dimethylethanolamine NN_dimethylethanolamine->Orphenadrine 2_methylbenzhydryl_chloride_1 2-Methylbenzhydryl Chloride (Molecule 1) Dimer Des(N,N-dimethylethanamine) Orphenadrine Dimer 2_methylbenzhydryl_chloride_1->Dimer Self-Condensation (Elimination of HCl) 2_methylbenzhydryl_chloride_2 2-Methylbenzhydryl Chloride (Molecule 2) 2_methylbenzhydryl_chloride_2->Dimer

Caption: Plausible formation pathway of the dimer as a side reaction during Orphenadrine synthesis.

Toxicological Assessment: An In Silico Approach

A critical aspect of managing any pharmaceutical impurity is a thorough understanding of its toxicological profile. To date, there is a lack of publicly available, direct toxicological studies on Des(N,N-dimethylethanamine) Orphenadrine Dimer. In such instances, and in line with modern drug development practices, in silico (computational) toxicology provides a valuable tool for preliminary risk assessment.[8][9]

These computational models utilize the chemical structure of a compound to predict its potential for various toxicological endpoints, such as mutagenicity, carcinogenicity, and reproductive toxicity.[2] The predictions are based on established structure-activity relationships (SARs) derived from large databases of known toxicants.

Workflow for In Silico Toxicological Assessment:

G Input Dimer Chemical Structure (SMILES or InChI) QSAR_Models Suite of (Q)SAR Models (e.g., for mutagenicity, carcinogenicity) Input->QSAR_Models Prediction Toxicity Endpoint Predictions QSAR_Models->Prediction Expert_Review Expert Review and Interpretation Prediction->Expert_Review Risk_Assessment Preliminary Risk Assessment Expert_Review->Risk_Assessment

Caption: A generalized workflow for the in silico toxicological evaluation of an impurity.

Given the structural similarity of the dimer to Orphenadrine, it is plausible that it may share some of the parent drug's pharmacological and toxicological properties, which include anticholinergic effects.[10] However, without specific data, a precautionary approach is warranted, and the impurity should be controlled to the lowest reasonably achievable levels.

Analytical Control: Detection, Quantification, and Characterization

Robust analytical methods are essential for the routine monitoring and control of Des(N,N-dimethylethanamine) Orphenadrine Dimer in both the drug substance and the final drug product. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

The following is a detailed, step-by-step HPLC method suitable for the separation and quantification of Orphenadrine and its related impurities, including the dimer. This method is a composite based on established principles for the analysis of Orphenadrine and its degradation products.[1][10]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference standards for Orphenadrine and Des(N,N-dimethylethanamine) Orphenadrine Dimer

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Purified water

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile : 20 mM Ammonium Bicarbonate (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 241 nm
Injection Volume 20 µL

Protocol:

  • Mobile Phase Preparation:

    • Prepare a 20 mM ammonium bicarbonate solution by dissolving the appropriate amount in purified water.

    • Mix acetonitrile and the ammonium bicarbonate solution in a 75:25 volume-to-volume ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the Orphenadrine and dimer reference standards in the mobile phase to prepare a stock solution.

    • Perform serial dilutions to create a series of calibration standards at appropriate concentrations.

  • Sample Preparation:

    • Accurately weigh a portion of the Orphenadrine drug substance or a crushed tablet and dissolve it in the mobile phase.

    • Sonicate to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution and record the chromatogram.

    • Identify the peaks corresponding to Orphenadrine and the dimer based on their retention times compared to the standards.

    • Quantify the amount of the dimer in the sample using the calibration curve.

System Suitability:

  • Resolution: The resolution between the Orphenadrine peak and the dimer peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Orphenadrine peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive identification and structural confirmation of the dimer, particularly during method development and impurity profiling studies, hyphenated techniques such as LC-MS/MS and standalone NMR spectroscopy are invaluable.[7][11]

  • LC-MS/MS: Provides molecular weight information and fragmentation patterns that can confirm the identity of the dimer.

  • NMR: ¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the connectivity of the atoms within the dimer molecule.

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is governed by a stringent regulatory framework. The International Council for Harmonisation (ICH) provides globally recognized guidelines for the reporting, identification, and qualification of impurities.[3][4][12][13]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities. The specific thresholds are dependent on the maximum daily dose of the drug.

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that are degradation products of the drug substance or arise from interactions with excipients.

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific monographs for Orphenadrine Citrate that include tests for related substances.[2][9] These monographs typically set limits for specified and unspecified impurities. While Des(N,N-dimethylethanamine) Orphenadrine Dimer may not be listed as a specified impurity, it would fall under the category of unspecified impurities, and its levels would need to be controlled within the limits set by the pharmacopoeia. The European Pharmacopoeia, for instance, sets a limit of not more than 0.10% for each unspecified impurity and a total impurity limit of not more than 1.0%.[9]

It is also important to note that regulatory attention to certain classes of impurities, such as nitrosamines, has increased. A recent recall of Orphenadrine Citrate extended-release tablets was due to the presence of a nitrosamine impurity, highlighting the ongoing scrutiny of impurity profiles.[14][15]

Conclusion

Des(N,N-dimethylethanamine) Orphenadrine Dimer is a critical quality attribute to be monitored in the production of Orphenadrine. A thorough understanding of its formation, coupled with robust analytical methods and a clear grasp of the regulatory expectations, is essential for ensuring the safety and quality of Orphenadrine-containing drug products. While the absence of direct toxicological data necessitates a cautious, risk-based approach, the use of in silico tools can provide valuable insights for safety assessment. The analytical protocols and regulatory context provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage this impurity and uphold the highest standards of pharmaceutical quality.

References

  • LGC Standards. Des(N,N-dimethylethanamine) Orphenadrine Dimer. [URL: https://www.lgcstandards.com/US/en/Des-N-N-dimethylethanamine-Orphenadrine-Dimer/p/TRC-D293335]
  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citr
  • Pharmaffiliates. des(N,N-Dimethylethanamine) Orphenadrine Dimer. [URL: https://www.pharmaffiliates.com/in/en/des-n-n-dimethylethanamine-orphenadrine-dimer]
  • Sandoz, Inc. Issues Nationwide Recall of 13 Lots of Orphenadrine Citrate 100 mg Extended Release Tablets Due to Presence of a Nitrosamine Impurity. FDA. March 21, 2022.
  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
  • SynThink. Orphenadrine EP Impurities & USP Related Compounds. [URL: https://www.synthink.com/orphenadrine-impurities]
  • European Pharmacopoeia.
  • Wikipedia. Williamson ether synthesis.
  • Benchchem.
  • European Pharmacopoeia Impurity Standards. Scribd.
  • USP Monographs: Orphenadrine Citr
  • Veeprho. Orphenadrine Impurities and Related Compound. [URL: https://www.veeprho.com/impurities/orphenadrine-impurities]
  • Request PDF.
  • USP Monographs: Orphenadrine Citr
  • USP Monographs: Orphenadrine Citr
  • USP Store. [Orphenadrine Related Compound C (20 mg) (N-methyl-2-[phenyl(o-tolyl)methoxy]ethanamine hydrochloride)]. [URL: https://store.usp.org/product-detail/1479031]
  • Orphenadrine Citrate Extended-Release Tablets Type of Posting Revision Bulletin. USP-NF. July 29, 2016.
  • Pharmaffiliates. Orphenadrine-impurities. [URL: https://www.
  • Sandoz, Inc. Issues Nationwide Recall of 13 Lots of Orphenadrine Citrate 100 mg Extended Release Tablets Due to Presence of a Nitrosamine Impurity. FDA. March 21, 2022.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. October 07, 2025.
  • Medscape. Orphenadrine Recalled Due to Possible Nitrosamine Impurity. March 23, 2022.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). October 25, 2006.
  • Veeprho Pharmaceuticals. Orphenadrine-D3. [URL: https://www.veeprho.com/isotope-labelled-compounds/orphenadrine-d3]
  • Request PDF. Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. October 01, 2006.
  • alpaipars. NMR spectroscopy in pharmacy.
  • Spectrofluorometric determination of orphenadrine, dimenhydrinate, and cinnarizine using direct and synchronous techniques with greenness assessment. PMC. August 20, 2023.
  • MilliporeSigma. Des(N,N-dimethylethanamine) Orphenadrine Dimer | 40673-52-7. [URL: https://www.sigmaaldrich.com/US/en/product/sial/aabh9b4121f9]
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products.
  • Pharmaffiliates. Orphenadrine-impurities. [URL: https://www.
  • Request PDF.
  • Benchchem.
  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. July 24, 2006.
  • Orphenadrine Citr
  • A chromatographic approach. Journal of Chemical and Pharmaceutical Research.
  • LC/MS for the degradation profiling of cough–cold products under forced conditions. CEU Repositorio Institucional.
  • LC, MSn and LC–MS/MS studies for the characterization of degrad
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Synthesis and characterization of octopamine sulfate, norfenefrine sulfate and etilefrine sulfate reference materials for.
  • Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. PMC.

Sources

Exploratory

Structural Elucidation and Mechanistic Profiling of the Des(N,N-dimethylethanamine) Orphenadrine Dimer Impurity

Executive Summary Orphenadrine is a widely prescribed anticholinergic and skeletal muscle relaxant. During routine stability testing and forced degradation studies, analytical scientists frequently observe a highly lipop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Orphenadrine is a widely prescribed anticholinergic and skeletal muscle relaxant. During routine stability testing and forced degradation studies, analytical scientists frequently observe a highly lipophilic, late-eluting degradation product. Identifying and controlling such unknown impurities is a critical regulatory requirement under ICH Q3A/Q3B guidelines.

This technical guide details the systematic structural elucidation of this specific degradant, definitively identified as the des(N,N-dimethylethanamine) orphenadrine dimer ()[]. By understanding the causality of its formation and employing a self-validating analytical workflow, we can establish a robust control strategy for API manufacturing and formulation.

Mechanistic Pathway of Dimerization

Understanding the chemical causality behind an impurity's formation is the foundational step in structural elucidation. Orphenadrine contains a benzhydryl ether linkage that is intrinsically susceptible to acid-catalyzed cleavage.

Under acidic or thermal stress, the ether oxygen is protonated, leading to the expulsion of the N,N-dimethylethanolamine side chain. This cleavage yields a highly resonance-stabilized (2-methylphenyl)(phenyl)methyl carbocation. This electrophilic intermediate can be trapped by ambient water to form the corresponding alcohol, known as. In the concentrated microenvironment of an API matrix, this newly formed alcohol acts as a nucleophile, attacking another equivalent of the carbocation via an SN1 mechanism to form the [2].

Pathway Orph Orphenadrine API (Protonation of Ether) Carbo (2-Methylphenyl)(phenyl)methyl Carbocation Orph->Carbo Acid / Heat Amine N,N-dimethylethanolamine (Leaving Group) Orph->Amine Cleavage Alcohol Orphenadrine Impurity A (Alcohol Intermediate) Carbo->Alcohol + H2O Dimer Des(N,N-dimethylethanamine) Orphenadrine Dimer Carbo->Dimer + Alcohol (SN1) Alcohol->Dimer Nucleophilic Attack

Mechanistic pathway of Orphenadrine degradation yielding the dimer impurity.

Analytical Strategy & Workflow

To definitively prove this structure, we must move beyond predictive degradation and employ a self-validating analytical workflow. The strategy relies on orthogonal techniques: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) establishes the exact mass and elemental formula, while Preparative HPLC isolates the compound for 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to map the atomic connectivity.

Workflow Deg Forced Degradation (Acid/Thermal) LCMS LC-HRMS (Exact Mass) Deg->LCMS Prep Prep-HPLC (Isolation) LCMS->Prep NMR 1D/2D NMR (Connectivity) Prep->NMR Conf Structural Confirmation NMR->Conf

Self-validating analytical workflow for impurity structure elucidation.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with built-in causality and system suitability checks to ensure data integrity.

Protocol 1: Forced Degradation & LC-HRMS Profiling
  • Objective: Generate the target dimer and determine its exact mass.

  • Causality: Acidic stress drives the SN1 cleavage. The resulting dimer lacks the basic amine group, making it highly lipophilic; thus, a high-organic reverse-phase gradient is required for elution.

  • Sample Preparation: Dissolve Orphenadrine Citrate API in a 50:50 (v/v) mixture of 0.1 N HCl and Methanol to a final concentration of 2 mg/mL.

  • Stress Condition: Incubate the solution at 60°C for 48 hours. (Validation Step: Maintain a control sample at 4°C to verify that the degradation is strictly stress-induced and not an artifact of the diluent).

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (100 x 2.1 mm). Employ a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), ramping from 5% to 95% B over 15 minutes.

  • Mass Spectrometry: Acquire data in positive Electrospray Ionization (ESI+) mode using a Q-TOF mass spectrometer calibrated to sub-2 ppm mass accuracy.

Protocol 2: Preparative Isolation of the Dimer
  • Objective: Isolate >5 mg of the dimer at >98% purity for NMR analysis.

  • Causality: The carbocation intermediate is highly reactive. Neutralization prior to concentration prevents further polymerization or artifact formation during solvent removal.

  • Scale-Up: Subject 1.0 g of API to the optimized degradation conditions.

  • Quenching: Neutralize the stressed solution with 0.1 N NaOH to pH 7.0.

  • Isolation: Inject the neutralized solution onto a Prep-C18 column (250 x 21.2 mm, 5 µm). Isolate the peak corresponding to the dimer using UV detection at 220 nm.

  • Recovery: Lyophilize the collected fractions to yield the neat impurity. (Validation Step: Re-inject a 1 µg/mL solution of the isolated solid on the analytical LC-HRMS to confirm purity post-isolation).

Protocol 3: NMR Spectroscopy (1D & 2D)
  • Objective: Map the carbon-hydrogen framework and confirm the ether linkage.

  • Sample Prep: Dissolve 5 mg of the isolated dimer in 600 µL of Chloroform-d (CDCl3) containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire 1H, 13C, COSY, HSQC, and HMBC spectra on a 600 MHz NMR spectrometer.

  • Causality: Heteronuclear Multiple Bond Correlation (HMBC) is critical here; it will prove the ether linkage by showing a 3J coupling from the benzhydryl proton to the opposite benzhydryl carbon across the oxygen atom.

Data Presentation & Structural Confirmation

Mass Spectrometry Analysis

The HRMS data revealed an[M+Na]+ adduct at m/z 401.1885. The calculated exact mass for the neutral formula C28H26O is[3]. This confirms the loss of the N,N-dimethylethanamine moiety and the dimerization of the remaining hydrocarbon framework.

Table 1: HRMS Data Summary

CompoundFormulaTheoretical Exact MassObserved m/zMass Error (ppm)
Orphenadrine API C18H23NO270.1858 [M+H]+270.1861+1.1
Orphenadrine Impurity A C14H14O181.1017 [M-H2O+H]+181.1019+1.1
Orphenadrine Dimer C28H26O401.1881 [M+Na]+401.1885+1.0
NMR Elucidation

The 1H NMR spectrum of the isolated degradant completely lacks the aliphatic signals characteristic of the N,N-dimethyl groups (typically ~2.3 ppm) and the ethylene bridge (2.6–3.6 ppm). Instead, the spectrum is dominated by aromatic protons and a highly diagnostic benzhydryl methine proton (-CH-O-CH-).

Table 2: Key NMR Assignments (CDCl3, 600 MHz)

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)HMBC Correlations (Proton to Carbon)
Ar-CH3 (o-tolyl) 2.25 (s, 6H)19.5Aromatic C (o-tolyl)
Benzhydryl -CH- 5.65 (s, 2H)79.2Ar-C, Opposite Benzhydryl -CH- (via Oxygen)
Aromatic Protons 7.10 - 7.45 (m, 18H)125.0 - 142.0Ar-C

The definitive proof of the structure lies in the HMBC data. The methine proton at 5.65 ppm shows a strong 3J correlation to the carbon at 79.2 ppm. Because both the proton and the carbon belong to the benzhydryl core, this cross-peak across the oxygen atom confirms the C-O-C ether linkage, solidifying the structure as bis(o-methyl-alpha-phenylbenzyl) ether.

Conclusion & Regulatory Implications

The structural elucidation of the des(N,N-dimethylethanamine) orphenadrine dimer demonstrates the intrinsic vulnerability of the benzhydryl ether linkage to acid-catalyzed SN1 degradation. By understanding this mechanistic pathway, formulation scientists can design robust, pH-controlled drug products, and analytical chemists can establish appropriate specifications for related substances in compliance with global regulatory guidelines.

References

  • Veeprho. "Des(N,N-dimethylethanamine) Orphenadrine Dimer | CAS 40673-52-7." URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Orphenadrine Dimer Impurity

Abstract Orphenadrine is a widely used anticholinergic and skeletal muscle relaxant. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and therapeutic efficacy.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Orphenadrine is a widely used anticholinergic and skeletal muscle relaxant. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and therapeutic efficacy. Process-related impurities and degradation products, such as the orphenadrine dimer, can arise during synthesis, formulation, or storage. This technical guide provides a comprehensive overview of the orphenadrine dimer impurity, detailing its chemical properties, mechanism of formation, and robust analytical methodologies for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and impurity profiling of orphenadrine.

The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of unwanted chemicals, even at trace levels, can significantly alter the efficacy and safety profile of pharmaceutical products. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines (Q3A/Q3B), mandate the identification and characterization of any impurity present at or above a specified threshold.[1] Impurity profiling is therefore a critical quality control exercise throughout the drug development lifecycle, from initial synthesis to the final drug product.[1][2] These unwanted compounds can be process-related, degradation products, or synthetic intermediates. The orphenadrine dimer is a notable degradation product that requires careful monitoring to ensure product quality.[2]

Orphenadrine Dimer Impurity: Chemical Identity and Formation

Chemical Structure and Nomenclature

The orphenadrine dimer is chemically identified as bis(phenyl-o-tolylmethyl) ether or 2,2'-(Oxybis(phenylmethylene))bis(methylbenzene).[3] It is formed from the condensation of two orphenadrine molecules.

  • Parent Drug (Orphenadrine):

    • IUPAC Name: N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine[4]

    • Molecular Formula: C₁₈H₂₃NO[4][5]

    • Molecular Weight: 269.38 g/mol [4][5][6]

  • Orphenadrine Dimer Impurity:

    • CAS Number: 40673-52-7[3][7]

    • Molecular Formula: C₂₈H₂₆O[3][7]

    • Molecular Weight: 378.51 g/mol [3][7]

The structure of this impurity is distinct from other known related substances such as N-oxides, desmethyl derivatives, or synthetic intermediates like 2-Methylbenzhydrol.[2][]

Postulated Mechanism of Formation

The formation of the dimer is typically a result of degradation. While specific mechanistic studies are not widely published in peer-reviewed literature, the structure suggests a condensation reaction between two orphenadrine molecules. This process likely involves the cleavage of the C-O ether bond of the dimethylaminoethanol side chain, followed by the formation of a new ether linkage between two benzhydryl moieties. This type of degradation can be catalyzed by acidic conditions or elevated temperatures.

Forced degradation studies, which are mandated by ICH guidelines, are instrumental in elucidating such pathways.[9] These studies involve subjecting the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis to predict and identify potential degradation products.[9][10] The dimer is one such product that may form under these conditions.

Postulated Formation Pathway of Orphenadrine Dimer cluster_start Orphenadrine1 Orphenadrine Molecule 1 Stress Stress Conditions (e.g., Acid, Heat) Orphenadrine2 Orphenadrine Molecule 2 Intermediate Reactive Benzhydryl Intermediate Stress->Intermediate Ether Cleavage Dimer Orphenadrine Dimer (bis(phenyl-o-tolylmethyl) ether) Intermediate->Dimer Condensation SideProduct 2-(dimethylamino)ethanol (Side Product) Intermediate->SideProduct

Caption: Logical flow of the proposed degradation of Orphenadrine to its dimer form.

Analytical Methodologies for Detection and Control

The control of the orphenadrine dimer impurity relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its sensitivity, specificity, and resolving power.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is essential to separate the dimer impurity from the parent orphenadrine peak and other related substances.

Expert Insight: The choice of a C18 stationary phase is common for separating moderately non-polar compounds like orphenadrine and its dimer.[11] A gradient elution may be required to achieve optimal resolution between the API and the less polar, later-eluting dimer. The mobile phase pH is also a critical parameter; adjusting it to an acidic pH (e.g., 2.5-3.5) with buffers like phosphate ensures the amine in orphenadrine is protonated, leading to better peak shape.[12][13]

Illustrative Step-by-Step HPLC Protocol:

This protocol is a representative method synthesized from common practices in the field.[9][11][12] It must be validated for its specific application.

  • Instrumentation: An HPLC system with a UV-Vis detector and a data integration system.[11]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20mM Ammonium Bicarbonate or Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 215-225 nm.[12][13]

  • Column Temperature: 25-40°C.[12][14]

  • Injection Volume: 10 µL.[12]

  • Elution Program: A gradient program may be necessary, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more non-polar dimer.

  • System Suitability: Before analysis, the system must be qualified by injecting a standard solution to check for theoretical plates, peak tailing, and resolution between orphenadrine and known impurities, ensuring the method's performance.

Data Presentation: Typical Chromatographic Parameters
CompoundTypical Retention Time (min)Relative Retention Time (RRT)
Orphenadrine~5-71.00
Orphenadrine Dimer Impurity>10>1.5

Note: These values are illustrative. Actual retention times will vary based on the specific HPLC method conditions.

Structural Confirmation Techniques

While HPLC is used for quantification, definitive identification of the impurity requires more advanced techniques.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the impurity's molecular weight, providing strong evidence for its identity.

  • Nuclear Magnetic Resonance (NMR): For absolute structural elucidation, the impurity can be isolated (e.g., via preparative HPLC) and analyzed by NMR spectroscopy. This provides detailed information about the molecule's carbon-hydrogen framework.[2]

Reference standards for the orphenadrine dimer are commercially available and are crucial for method validation, peak identification, and accurate quantification.[2][7]

Control and Regulatory Strategy

The presence of the orphenadrine dimer impurity must be controlled within acceptable limits as defined by pharmacopeias and regulatory filings.

Expert Insight: A robust control strategy is not just about final product testing; it begins with understanding the manufacturing process. By identifying the process parameters (e.g., pH, temperature, reaction time) that favor the formation of the dimer, one can implement controls to minimize its generation from the outset. This "Quality by Design" (QbD) approach is a cornerstone of modern pharmaceutical manufacturing.

Impurity Control & Analytical Workflow Sample Drug Substance or Product Sample Prep Sample Preparation (Dissolution & Dilution) Sample->Prep HPLC Validated RP-HPLC Analysis Prep->HPLC Data Chromatographic Data Acquisition HPLC->Data Integration Peak Integration & Identification (RRT) Data->Integration Quant Quantification vs. Reference Standard Integration->Quant Spec Compare to Specification Limit Quant->Spec Pass Pass: Release Batch Spec->Pass Result ≤ Limit Fail Fail: OOS Investigation Spec->Fail Result > Limit

Sources

Exploratory

An In-Depth Technical Guide to 4-(Trifluoromethyl)nicotinic Acid (CAS 158063-66-2)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The information provided in this guide is for research and development purposes only. It is not intended for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is for research and development purposes only. It is not intended for human or veterinary use. Please consult the relevant Safety Data Sheet (SDS) before handling this compound. The CAS number 40673-52-7 provided in the initial query appears to be incorrect; the correct and widely referenced CAS number for 4-(Trifluoromethyl)nicotinic acid is 158063-66-2.

Introduction

4-(Trifluoromethyl)nicotinic acid, with the confirmed CAS registry number 158063-66-2, is a fluorinated pyridine carboxylic acid derivative of significant interest in the fields of agrochemistry and medicinal chemistry. Its structural features, particularly the electron-withdrawing trifluoromethyl group on the pyridine ring, impart unique chemical and biological properties. This compound is notably recognized as a key metabolite of the insecticide flonicamid.[1] Furthermore, it serves as a versatile building block in the synthesis of novel bioactive molecules, including potential fungicides and inhibitors of HCV NS5B polymerase.[2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-(Trifluoromethyl)nicotinic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

Physicochemical Characteristics

The distinct properties of 4-(Trifluoromethyl)nicotinic acid are fundamental to its application and handling in a laboratory setting. A summary of its key physical and chemical data is presented below.

PropertyValueSource(s)
CAS Number 158063-66-2[3][4][5][6][7][8][9][10][11]
Molecular Formula C₇H₄F₃NO₂[4][10]
Molecular Weight 191.11 g/mol [4][10]
Appearance White to pale yellow or light orange solid (crystals or powder)[12]
Melting Point 146-148 °C (lit.)[10]
Boiling Point (Predicted) 290.4 ± 40.0 °C[10]
Density (Predicted) 1.484 ± 0.06 g/cm³[10]
pKa (Predicted) 2.50 ± 0.36[10]
Solubility DMSO (Slightly), Methanol (Slightly)[10]

Spectroscopic Data:

A thorough characterization of 4-(Trifluoromethyl)nicotinic acid relies on various spectroscopic techniques that provide insights into its molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the carboxylic acid and trifluoromethyl groups.

    • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing nature of the substituents. The carbonyl carbon of the carboxylic acid typically appears in the range of 170-185 ppm.[13]

    • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound and would show a singlet for the -CF₃ group.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-(Trifluoromethyl)nicotinic acid will exhibit characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1300 cm⁻¹.[14]

  • Mass Spectrometry (MS): Mass spectrometric analysis provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(Trifluoromethyl)nicotinic acid, the molecular ion peak [M+H]⁺ would be observed at m/z 192. Common fragmentation pathways would involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.[7]

Synthesis and Purification

Several synthetic routes to 4-(Trifluoromethyl)nicotinic acid have been reported, often starting from commercially available pyridine derivatives. A common and effective method involves the hydrolysis of a nitrile precursor.

Experimental Protocol: Synthesis via Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile

This protocol is based on a general procedure described in the literature.[3] The causality behind the experimental choices is to facilitate a complete and efficient conversion of the nitrile to the carboxylic acid under basic conditions, followed by purification through precipitation.

Materials and Reagents:

  • 4-(Trifluoromethyl)nicotinonitrile

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 4-(Trifluoromethyl)nicotinonitrile in an aqueous solution of sodium hydroxide. The use of a strong base like NaOH is crucial for the hydrolysis of the stable nitrile group.

  • Heat the reaction mixture to a temperature of 60-100°C and stir for 5-10 hours. The elevated temperature accelerates the rate of hydrolysis.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the purified 4-(Trifluoromethyl)nicotinic acid under vacuum.

Diagram of Synthesis Workflow:

SynthesisWorkflow Start 4-(Trifluoromethyl)nicotinonitrile Step1 Dissolve in aq. NaOH Start->Step1 Hydrolysis Step2 Heat (60-100°C) Stir (5-10h) Step1->Step2 Step3 Cool to RT Step2->Step3 Step4 Acidify with HCl (pH 2-3) Step3->Step4 Precipitation Step5 Filter and Wash Step4->Step5 End 4-(Trifluoromethyl)nicotinic acid Step5->End Purification

Caption: Workflow for the synthesis of 4-(Trifluoromethyl)nicotinic acid.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and quality control of 4-(Trifluoromethyl)nicotinic acid. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a commonly employed technique.

Experimental Protocol: HPLC-MS/MS Analysis

This protocol provides a general framework for the analysis of 4-(Trifluoromethyl)nicotinic acid. The choice of a C18 column is based on its versatility for retaining moderately polar compounds. The mobile phase composition is selected to achieve good peak shape and separation. Mass spectrometry provides high selectivity and sensitivity for detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid. The acid is added to improve peak shape and ionization efficiency.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • MRM Transition: For quantification, a specific precursor-to-product ion transition should be monitored (e.g., m/z 192 -> 148).[7]

Procedure:

  • Prepare standard solutions of 4-(Trifluoromethyl)nicotinic acid in a suitable solvent (e.g., acetonitrile/water mixture) at known concentrations to create a calibration curve.

  • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.22 µm syringe filter.

  • Set up the HPLC-MS/MS system with the specified conditions.

  • Inject the standard solutions and the sample.

  • Integrate the peak area for the MRM transition of 4-(Trifluoromethyl)nicotinic acid.

  • Quantify the amount of the analyte in the sample using the calibration curve.

Biological and Pharmacological Context

The primary biological relevance of 4-(Trifluoromethyl)nicotinic acid stems from its role as a metabolite of the insecticide flonicamid.[1] Understanding this metabolic pathway is crucial for assessing the environmental fate and potential biological effects of flonicamid.

Metabolic Pathway of Flonicamid:

Flonicamid undergoes metabolic transformation in various organisms, leading to the formation of several metabolites, including 4-(Trifluoromethyl)nicotinic acid (TFNA). The pathway involves the hydrolysis of the amide and nitrile functionalities of the flonicamid molecule.[4]

MetabolicPathway Flonicamid Flonicamid TFNA_AM TFNA-AM (4-Trifluoromethylnicotinamide) Flonicamid->TFNA_AM Metabolism TFNG TFNG (N-(4-trifluoromethylnicotinoyl)glycine) Flonicamid->TFNG Metabolism TFNA TFNA (4-Trifluoromethylnicotinic Acid) TFNA_AM->TFNA Hydrolysis TFNG->TFNA Metabolism

Caption: Simplified metabolic pathway of flonicamid.

Role in Drug Development:

The unique chemical structure of 4-(Trifluoromethyl)nicotinic acid makes it an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its target. It has been used as a precursor for the synthesis of pyridine carboxamides that act as inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[2] Additionally, it is a key intermediate in the development of pyrazolylcarboxanilides, which are inhibitors of Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a potential target for inflammatory and autoimmune diseases.[2]

Safety and Handling

4-(Trifluoromethyl)nicotinic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[4]

Conclusion

4-(Trifluoromethyl)nicotinic acid (CAS 158063-66-2) is a compound with significant relevance in both agrochemical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with established synthetic and analytical methodologies, make it a valuable tool for scientists and researchers. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in the laboratory and for leveraging its potential in the development of new technologies and therapeutics.

References

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - MDPI. (URL: [Link])

  • ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2 - ResearchGate. (URL: [Link])

  • Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS - Agilent. (URL: [Link])

  • HPLC and LC/MS/MS operation condition | Download Table - ResearchGate. (URL: [Link])

  • Biochemical mechanisms of flonicamid resistance and its transgenerational effects in Bemisia tabaci mitotype Asia-II-1 - PMC. (URL: [Link])

  • CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google P
  • Development and Validation of RP- HPLC Method for Simultaneous Determination of Niacin (Extended Release) and Lovastatin in Oral - SciSpace. (URL: [Link])

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. (URL: [Link])

  • Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - ACS Publications. (URL: [Link])

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry - Food Research. (URL: [Link])

  • Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC - International Journal of Scientific & Technology Research. (URL: [Link])

  • Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. (URL: [Link])

  • 4-(Trifluoromethyl)nicotinic acid Five Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (URL: [Link])

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography - bevital. (URL: [Link])

  • (PDF) Biodegradation of flonicamid by Ensifer adhaerens CGMCC 6315 and enzymatic characterization of the nitrile hydratases involved - ResearchGate. (URL: [Link])

  • DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Googleapis.com. (URL: [Link])

  • Figure 4. 13 C-NMR spectrum of ( 4 ) - ResearchGate. (URL: [Link])

  • Chemometric Analysis of Fourier Transform Infrared Spectra for the Detection of Cotinine in Fingernails of E-Cigarette Users - PMC. (URL: [Link])

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (URL: [Link])

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI. (URL: [Link])

  • Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide - The Royal Society of Chemistry. (URL: [Link])

  • Metabolic pathway of flonicamid in oranges using an orthogonal approach based on high resolution mass spectrometry and nuclear magnetic resonance | Request PDF - ResearchGate. (URL: [Link])

  • 4-(Trifluoromethyl)nicotinic acid 1-oxide | C7H4F3NO3 | CID 53699793 - PubChem. (URL: [Link])

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. (URL: [Link])

  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

    • 13C NMR Spectroscopy. (URL: [Link])

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste - Atlantis Press. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

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Exploratory

Mechanistic Pathways and Analytical Profiling of Des(N,N-dimethylethanamine) Orphenadrine Dimer

Introduction: The Imperative of Impurity Profiling Orphenadrine is a well-established anticholinergic agent and skeletal muscle relaxant, structurally related to diphenhydramine[]. During the active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Impurity Profiling

Orphenadrine is a well-established anticholinergic agent and skeletal muscle relaxant, structurally related to diphenhydramine[]. During the active pharmaceutical ingredient (API) manufacturing process and subsequent formulation shelf-life, orphenadrine is susceptible to chemical degradation and side reactions. For drug development professionals, rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines to ensure therapeutic efficacy and safety[2].

One of the most structurally complex and analytically challenging related substances is the Des(N,N-dimethylethanamine) Orphenadrine Dimer (CAS: 40673-52-7)[3]. Understanding the exact thermodynamic and kinetic drivers behind the formation of this dimeric ether is critical for optimizing synthetic routes and establishing robust formulation stability budgets.

Chemical Identity and Physicochemical Properties

To develop effective isolation and quantification methods, we must first define the physicochemical baseline of the impurity. The loss of the hydrophilic N,N-dimethylethanamine side chain results in a highly lipophilic, bulky diaryl ether[4].

PropertyValue
Chemical Name Des(N,N-dimethylethanamine) Orphenadrine Dimer
Common Synonyms Bis(o-methyl-α-phenylbenzyl) ether; 2,2'-(Oxybis(phenylmethylene))bis(methylbenzene)
CAS Registry Number 40673-52-7
Molecular Formula C28H26O
Molecular Weight 378.52 g/mol
LogP (Predicted) > 6.0 (Highly Lipophilic)
Primary Origin Process-related synthetic byproduct / Acidic degradation product

Causality of Formation: The Core Mechanism

As an Application Scientist, I approach impurity generation through physical organic chemistry. The formation of the Des(N,N-dimethylethanamine) Orphenadrine Dimer is not a random degradation event; it is a highly predictable SN​1 -type solvolysis followed by a nucleophilic etherification[5][6].

The Kinetic Driver: Carbocation Stability

The fundamental causality behind this dimer's formation lies in the exceptional stability of the 2-methylbenzhydryl carbocation . When orphenadrine is exposed to acidic stress (or during the Williamson ether synthesis step of API manufacturing), the ether oxygen becomes protonated. The bulky N,N-dimethylethanamine moiety acts as an excellent leaving group, cleaving the C-O bond.

The resulting carbocation is thermodynamically stabilized by:

  • Resonance Delocalization: The empty p-orbital overlaps with the π-systems of the two adjacent phenyl rings.

  • Hyperconjugation & Inductive Effects: The ortho-methyl group donates electron density, further lowering the activation energy required for the C-O bond cleavage.

The Nucleophilic Attack

Once the carbocation is generated, it acts as a strong electrophile. In the absence of stronger nucleophiles, a molecule of 2-methylbenzhydrol (which is either present as an unreacted starting material or formed via the hydration of the carbocation) attacks the electrophilic center. Subsequent deprotonation yields the stable, neutral dimer.

Pathway A Orphenadrine API B Protonated Ether A->B + H+ (Acid Stress) C 2-Methylbenzhydryl Carbocation B->C - N,N-dimethylethanolamine D 2-Methylbenzhydrol C->D + H2O E Dimer Impurity (CAS 40673-52-7) C->E + 2-Methylbenzhydrol D->E Nucleophilic Attack

Fig 1: Acid-catalyzed degradation pathway forming the Orphenadrine Dimer.

Experimental Protocols: A Self-Validating Workflow

To empirically validate this mechanism and isolate the dimer for LC-MS/MS calibration, we utilize a self-validating forced degradation protocol. This system is "self-validating" because it tracks mass balance: by separating and quantifying both the cleaved leaving group and the resulting dimer, we prove the SN​1 stoichiometry[7].

Step-by-Step Methodology

Step 1: Acidic Forced Degradation

  • Prepare a 10 mg/mL solution of Orphenadrine Citrate API in 0.1 N HCl.

  • Subject the solution to thermal stress at 60°C for 24 hours in a sealed borosilicate vial. (Causality: Heat provides the kinetic energy to overcome the activation barrier for C-O bond cleavage).

Step 2: Reaction Quenching

  • Rapidly cool the vial to 4°C.

  • Neutralize the solution dropwise with 0.1 N NaOH until pH 7.0 is reached. (Causality: Neutralization deprotonates the ether oxygen, halting the SN​1 cleavage and preventing further degradation of the newly formed dimer).

Step 3: Phase-Separation (Mass Balance Validation)

  • Perform liquid-liquid extraction using Dichloromethane (DCM) in a 1:1 volume ratio.

  • Aqueous Phase: Retain for GC-MS analysis. This phase contains the hydrophilic N,N-dimethylethanolamine byproduct.

  • Organic Phase: Collect the DCM layer, which contains the highly lipophilic Des(N,N-dimethylethanamine) Orphenadrine Dimer and residual API. Evaporate under a gentle nitrogen stream and reconstitute in Acetonitrile.

Step 4: Chromatographic Separation

  • Inject the reconstituted organic phase into an RP-HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Crucial Parameter: Due to the dimer's extreme lipophilicity (28 carbon atoms, 1 oxygen), utilize a high-organic mobile phase gradient (starting at 60% Acetonitrile and ramping to 95% Acetonitrile with 0.1% Formic Acid) to ensure elution and prevent column fouling.

Workflow S1 1. Acidic Forced Degradation (0.1 N HCl, 60°C, 24h) S2 2. Reaction Quenching (Neutralize to pH 7.0) S1->S2 S3 3. Liquid-Liquid Extraction (DCM / Aqueous Phase) S2->S3 S4 4. RP-HPLC Separation (High Organic Gradient) S3->S4 Organic Phase S5 5. MS/MS Characterization (ESI+, m/z 378.5) S4->S5

Fig 2: Step-by-step analytical workflow for dimer isolation and characterization.

Analytical Characterization Insights

When characterizing the dimer via Electrospray Ionization Mass Spectrometry (ESI-MS), analysts frequently encounter a specific trap: in-source fragmentation .

Because the ether bond connecting the two bulky benzhydryl groups is sterically hindered and electronically primed for cleavage, applying standard declustering potentials (DP) or collision energies (CE) will instantly shatter the dimer back into the 2-methylbenzhydryl carbocation ( m/z 181.1).

  • Expert Recommendation: To observe the intact parent ion ( [M+H]+ at m/z 378.5 or [M+Na]+ at m/z 401.5), the MS source parameters must be heavily "softened." Lower the capillary voltage and minimize the desolvation gas temperature to preserve the fragile ether linkage during ionization[8][9].

Conclusion

The Des(N,N-dimethylethanamine) Orphenadrine Dimer is a textbook example of how process chemistry and degradation kinetics intersect. By understanding the thermodynamic stability of the 2-methylbenzhydryl carbocation, formulation scientists can intelligently design buffer systems (maintaining pH > 5.5) to suppress ether protonation, thereby extending the shelf-life of Orphenadrine products and ensuring regulatory compliance.

References

  • Pharmaffiliates. CAS No : 40673-52-7 | Product Name : des(N,N-Dimethylethanamine) Orphenadrine Dimer. Retrieved from [Link]

  • National Center for Biotechnology Information (PubMed). Inhibition of oxidative drug metabolism by orphenadrine. Retrieved from [Link]

  • American Chemical Society (The Journal of Organic Chemistry). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Retrieved from [Link]

  • ResearchGate. Reported acid degradation of orphenadrine. Retrieved from [Link]

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Foundational

Orphenadrine Degradation: A Technical Guide to Dimer Formation and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Orphenadrine, a skeletal muscle relaxant with anticholinergic and ana...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Orphenadrine, a skeletal muscle relaxant with anticholinergic and analgesic properties, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy.[1] A key degradation product is a dimer, identified as bis(o-Methyl-alpha-phenylbenzyl) Ether. This technical guide provides a comprehensive overview of the degradation pathways of orphenadrine with a core focus on the mechanism of dimer formation. It synthesizes information from forced degradation studies and analytical chemistry to offer field-proven insights for researchers and drug development professionals. This document details the chemical transformations, proposes a scientifically-grounded mechanism for dimerization, and presents robust analytical methodologies for the detection and characterization of these degradation products, in line with regulatory expectations for stability testing.

Introduction to Orphenadrine and its Chemical Stability

Orphenadrine, chemically known as (±)-N,N-Dimethyl-2-[(o-methyl-a-phenylbenzyl)oxy]ethanamine, is an ether derivative of diphenhydramine.[1] Its structure, featuring a tertiary amine and an ether linkage, presents specific vulnerabilities to chemical degradation. Understanding the stability of the orphenadrine molecule is paramount for ensuring the quality, safety, and shelf-life of pharmaceutical formulations.

Forced degradation studies, conducted under conditions recommended by the International Conference on Harmonisation (ICH), have shown that orphenadrine is susceptible to degradation under oxidative, acidic, and basic stress.[2][3][4] These studies are fundamental to identifying potential degradation products and developing stability-indicating analytical methods.[2][5]

Key Degradation Pathways of Orphenadrine

The degradation of orphenadrine can proceed through several pathways, influenced by the specific stress conditions applied. The most commonly observed degradation routes include:

  • Oxidative Degradation: The tertiary amine group in orphenadrine is a primary target for oxidation, potentially leading to the formation of N-oxide derivatives.[6] Studies have shown significant degradation of orphenadrine in the presence of oxidizing agents like hydrogen peroxide.[2]

  • Hydrolysis: The ether linkage in orphenadrine can be susceptible to cleavage under both acidic and basic conditions, although the molecule is reported to be relatively stable under neutral hydrolytic conditions.[2][7] Acid-catalyzed hydrolysis would likely yield 2-methylbenzhydrol and N,N-dimethylethanolamine.

  • N-Demethylation: Metabolic pathways for orphenadrine primarily involve N-demethylation, leading to active metabolites.[8] While a biological process, similar demethylation could potentially occur under certain chemical stress conditions.

The Dimerization Pathway: Formation of bis(o-Methyl-alpha-phenylbenzyl) Ether

A significant degradation product of orphenadrine is the dimer, identified as bis(o-Methyl-alpha-phenylbenzyl) Ether (also referred to as des(N,N-Dimethylethanamine) Orphenadrine Dimer), with the chemical formula C28H26O and CAS number 40673-52-7.[2][9] The formation of this dimer involves the cleavage of the original ether bond and the subsequent formation of a new ether linkage between two benzhydryl moieties of the parent drug.

Proposed Mechanism of Dimer Formation

While the exact mechanism is not extensively detailed in the available literature, a plausible pathway can be proposed based on fundamental organic chemistry principles and the known reactivity of orphenadrine under stress conditions, particularly acidic conditions.

Step 1: Acid-Catalyzed Cleavage of the Ether Linkage

Under acidic conditions, the ether oxygen of orphenadrine is protonated, making the benzylic carbon more susceptible to nucleophilic attack. The ether bond cleaves, leading to the formation of a stabilized benzylic carbocation (the o-methylbenzhydryl cation) and N,N-dimethylethanolamine. The stability of this carbocation is enhanced by the two aromatic rings.

Step 2: Nucleophilic Attack and Dimerization

The highly reactive o-methylbenzhydryl carbocation can then be attacked by a nucleophile. In the context of dimer formation, the nucleophile is the hydroxyl group of another molecule of 2-methylbenzhydrol, which is also formed from the initial ether cleavage. This nucleophilic attack results in the formation of a new ether linkage, creating the symmetrical dimer, bis(o-Methyl-alpha-phenylbenzyl) Ether, and releasing a proton.

The proposed degradation pathway leading to dimer formation is illustrated in the diagram below:

Orphenadrine_Dimerization Orphenadrine Orphenadrine Protonation Protonation (H+) Orphenadrine->Protonation Cleavage Ether Cleavage Protonation->Cleavage Carbocation o-Methylbenzhydryl Carbocation Cleavage->Carbocation Amine N,N-Dimethylethanolamine Cleavage->Amine Carbocation2 o-Methylbenzhydryl Carbocation Dimer bis(o-Methyl-alpha-phenylbenzyl) Ether (Dimer) Carbocation2->Dimer Nucleophilic Attack Benzhydrol 2-Methylbenzhydrol (from another molecule) Benzhydrol->Dimer Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Orphenadrine Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS/MS for Characterization HPLC->MS Degradation_Profile Degradation Profile HPLC->Degradation_Profile Dimer_ID Dimer Identification MS->Dimer_ID

Sources

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of the Orphenadrine Dimer

Abstract Orphenadrine, a well-established centrally acting skeletal muscle relaxant, has a complex pharmacological profile, primarily attributed to its anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Orphenadrine, a well-established centrally acting skeletal muscle relaxant, has a complex pharmacological profile, primarily attributed to its anticholinergic, antihistaminic, and N-methyl-D-aspartate (NMDA) receptor antagonist properties. While the monomeric form of orphenadrine has been extensively studied, the potential biological activity of its dimeric counterpart remains a nascent field of investigation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the pharmacological landscape of the orphenadrine dimer. We will delve into the theoretical underpinnings of how dimerization may modulate the known activities of the parent molecule, propose a suite of robust experimental protocols to test these hypotheses, and present a logical workflow for the characterization of this novel chemical entity. This document is intended to serve as a foundational resource, fostering further research into the potential therapeutic applications of the orphenadrine dimer.

Introduction: The Rationale for Investigating the Orphenadrine Dimer

Orphenadrine has been in clinical use for decades for the management of muscle spasms and associated pain.[1][2] Its therapeutic effects are believed to arise from a combination of its anticholinergic, antihistaminic, and NMDA receptor antagonist activities within the central nervous system.[3][4] The molecule's structural similarity to diphenhydramine underpins its antihistaminic and anticholinergic properties.[1]

The concept of dimerization has emerged as a compelling strategy in drug discovery to enhance the therapeutic index of known pharmacophores.[5] The formation of a bivalent ligand, such as a dimer, can profoundly alter its interaction with biological targets.[6][7] This can manifest as increased receptor affinity and/or selectivity, altered functional activity (e.g., from antagonist to partial agonist), and modified pharmacokinetic and pharmacodynamic profiles.[8][9]

An impurity identified as the orphenadrine dimer, with the chemical formula C₂₈H₂₆O and CAS number 40673-52-7, has been documented.[10] However, to date, its biological activity has not been reported. This knowledge gap presents a unique opportunity to investigate whether the dimerization of orphenadrine could lead to a novel pharmacological profile with potentially enhanced therapeutic benefits or a differentiated side-effect profile compared to the monomer.

This guide will, therefore, focus on a series of hypotheses regarding the potential biological activities of the orphenadrine dimer and provide the detailed experimental methodologies required to rigorously test these hypotheses.

Hypothesized Biological Activities of the Orphenadrine Dimer

The dimerization of orphenadrine could modulate its known pharmacological activities in several ways. The following hypotheses are grounded in the principles of bivalent ligand-receptor interactions and the known pharmacology of the orphenadrine monomer.[11][12]

2.1. Altered Receptor Affinity and Selectivity

  • Hypothesis 2.1.1: Enhanced Affinity for Muscarinic and Histaminic Receptors. The presence of two pharmacophores in the dimer could lead to a bivalent interaction with receptor dimers or adjacent receptor sites, resulting in a significant increase in binding affinity for muscarinic and histamine H1 receptors compared to the monomer.

  • Hypothesis 2.1.2: Altered Selectivity Profile. Dimerization may introduce steric constraints or conformational changes that alter the selectivity of the molecule for different subtypes of muscarinic receptors (M1-M5).

  • Hypothesis 2.1.3: Modified NMDA Receptor Interaction. The larger size of the dimer may influence its binding to the NMDA receptor complex, potentially altering its antagonist potency or modulating its interaction with different NMDA receptor subunits.

2.2. Modified Functional Activity

  • Hypothesis 2.2.1: Changes in Efficacy. The dimer may exhibit a different functional response at its target receptors. For instance, it could act as a partial agonist or a more potent antagonist compared to the monomer.

  • Hypothesis 2.2.2: Novel Target Engagement. The unique three-dimensional structure of the dimer could enable it to interact with novel biological targets not engaged by the monomer, leading to unforeseen biological activities.

2.3. Impact on Pharmacokinetics and Pharmacodynamics

  • Hypothesis 2.3.1: Altered ADME Properties. The increased molecular weight and lipophilicity of the dimer are likely to alter its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer half-life and altered tissue distribution.

  • Hypothesis 2.3.2: Modified In Vivo Efficacy and Safety Profile. Changes in receptor affinity, functional activity, and pharmacokinetics would be expected to translate into a different in vivo profile, potentially with enhanced muscle relaxant or analgesic effects, or a different side-effect profile.

Experimental Strategies for Characterization

To systematically investigate the potential biological activity of the orphenadrine dimer, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo validation.

3.1. In Vitro Assessment

3.1.1. Receptor Binding Assays

To determine the affinity of the orphenadrine dimer for its putative targets, competitive radioligand binding assays are essential.[13][14]

Experimental Protocol: Radioligand Binding Assay for Muscarinic and Histamine H1 Receptors

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing human muscarinic receptor subtypes (M1-M5) or the histamine H1 receptor.[13]

  • Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a subtype-selective radioligand, for example, [³H]-N-methylscopolamine for muscarinic receptors and [³H]-pyrilamine for the H1 receptor.[15]

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the orphenadrine monomer or dimer.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

3.1.2. Functional Assays

Functional assays are crucial to determine whether the dimer acts as an agonist, antagonist, or allosteric modulator at its target receptors.

Experimental Protocol: Calcium Flux Assay for Muscarinic (M1, M3, M5) and Histamine H1 Receptors

  • Cell Culture: Plate cells expressing the Gq-coupled muscarinic receptors (M1, M3, M5) or the histamine H1 receptor in a 96-well plate.[16][17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[18][19]

  • Compound Addition: Add varying concentrations of the orphenadrine monomer or dimer to the cells.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.[20]

  • Data Analysis: For antagonists, pre-incubate with the test compound before adding a known agonist (e.g., acetylcholine for muscarinic receptors, histamine for H1 receptors) and measure the inhibition of the agonist-induced calcium flux. Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptors

  • Cell Preparation: Use primary neuronal cultures or cell lines expressing NMDA receptors.[21][22]

  • Recording: Perform whole-cell voltage-clamp recordings to measure NMDA-evoked currents.[23]

  • Compound Application: Apply a saturating concentration of NMDA and glycine to activate the receptors and then perfuse with increasing concentrations of the orphenadrine monomer or dimer.[24]

  • Data Analysis: Measure the inhibition of the NMDA-induced current to determine the IC₅₀ of the compounds.[25]

3.1.3. Cytotoxicity Assessment

It is important to assess the general cytotoxicity of the orphenadrine dimer to identify potential off-target effects.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate.

  • Compound Treatment: Expose the cells to a range of concentrations of the orphenadrine dimer for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.[3]

3.2. In Vivo Evaluation

3.2.1. Pharmacokinetic Studies

Understanding the ADME profile of the orphenadrine dimer is critical for interpreting in vivo efficacy and toxicity data.[28][29]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[30]

  • Dosing: Administer the orphenadrine dimer via relevant routes, such as intravenous (IV) and oral (PO).[31]

  • Sample Collection: Collect blood samples at multiple time points post-dosing.[32]

  • Bioanalysis: Quantify the concentration of the dimer in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

3.2.2. Pharmacodynamic Studies

Based on the in vitro profile, in vivo models can be used to assess the potential therapeutic effects of the orphenadrine dimer.

Experimental Protocol: Assessment of Muscle Relaxant Activity

Several models can be employed to evaluate muscle relaxant properties.[4][33]

  • Chimney Test:

    • Place mice in a vertical glass cylinder and observe their ability to climb backward to the top.[34]

    • Administer the orphenadrine dimer or a vehicle control and measure the time taken to climb at various time points post-dosing. An increase in time indicates muscle relaxation.[35][36]

  • Inverted Screen Test:

    • Place mice on a wire mesh screen and invert it.

    • Measure the time the animals can hang on to the screen. A decrease in hanging time suggests muscle relaxant effects.

Experimental Protocol: Assessment of Analgesic Activity

The formalin test is a well-established model to assess analgesic effects in both acute and inflammatory pain.[37][38]

  • Animal Model: Use mice for this assay.[39]

  • Compound Administration: Administer the orphenadrine dimer or a vehicle control prior to the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin into the plantar surface of the hind paw.[40]

  • Behavioral Observation: Observe and record the amount of time the animal spends licking the injected paw during the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[10]

  • Data Analysis: A reduction in licking time in either phase indicates an analgesic effect.

Data Presentation and Visualization

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Activity of Orphenadrine Monomer and Dimer

AssayTargetOrphenadrine MonomerOrphenadrine Dimer
Receptor Binding Ki (nM) Ki (nM)
Muscarinic M1
Muscarinic M2
Muscarinic M3
Muscarinic M4
Muscarinic M5
Histamine H1
Functional Activity IC₅₀ / EC₅₀ (nM) IC₅₀ / EC₅₀ (nM)
Calcium FluxMuscarinic M1/3/5
Histamine H1
Patch ClampNMDA Receptor
Cytotoxicity CC₅₀ (µM) CC₅₀ (µM)
MTT AssayHEK293 Cells

Table 2: Summary of In Vivo Pharmacokinetic Parameters of Orphenadrine Dimer

RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)t₁/₂ (h)Bioavailability (%)
IV
PO

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Hypothesized_Signaling_Pathways cluster_0 Orphenadrine Dimer cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Dimer Dimer M_Receptor Muscarinic Receptor Dimer->M_Receptor Antagonism H1_Receptor Histamine H1 Receptor Dimer->H1_Receptor Antagonism NMDA_Receptor NMDA Receptor Dimer->NMDA_Receptor Antagonism Gq_PLC Gq/11 -> PLC M_Receptor->Gq_PLC H1_Receptor->Gq_PLC Ion_Channel_Block Ion Channel Blockade NMDA_Receptor->Ion_Channel_Block Ca_Influx Ca²⁺ Influx Gq_PLC->Ca_Influx Muscle_Relaxation Muscle Relaxation (Central) Ca_Influx->Muscle_Relaxation Analgesia Analgesia Ion_Channel_Block->Analgesia

Caption: Hypothesized signaling pathways of the orphenadrine dimer.

Experimental_Workflow Start Orphenadrine Dimer Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro Receptor_Binding Receptor Binding (Muscarinic, Histaminic) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (Ca²⁺ Flux, Patch Clamp) In_Vitro->Functional_Assays Cytotoxicity Cytotoxicity (MTT Assay) In_Vitro->Cytotoxicity In_Vivo In Vivo Studies Functional_Assays->In_Vivo PK Pharmacokinetics (Rodent Model) In_Vivo->PK PD Pharmacodynamics (Muscle Relaxant, Analgesic Models) In_Vivo->PD End Comprehensive Activity Profile PD->End

Caption: A streamlined workflow for the characterization of the orphenadrine dimer.

Conclusion and Future Directions

The orphenadrine dimer represents an unexplored chemical entity with the potential for a unique pharmacological profile. The hypotheses and experimental protocols outlined in this technical guide provide a robust starting point for a comprehensive investigation into its biological activities. By systematically evaluating its receptor binding, functional activity, cytotoxicity, pharmacokinetics, and in vivo efficacy, researchers can elucidate the therapeutic potential of this novel molecule.

Future studies could expand upon these initial findings to explore the dimer's effects on a wider range of biological targets, investigate its potential for treating other neurological disorders, and optimize its structure to further enhance its therapeutic properties. The exploration of the orphenadrine dimer underscores the value of re-examining known drugs and their derivatives in the quest for novel and improved therapeutics.

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Foundational

In-Silico Toxicity Prediction of Orphenadrine Impurities: A Technical Guide

Preamble: The Imperative for Predictive Toxicology in Pharmaceutical Development In the landscape of modern pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental pill...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Predictive Toxicology in Pharmaceutical Development

In the landscape of modern pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental pillar of patient safety. All drug substances inevitably contain impurities originating from chemical synthesis or degradation.[1][2] While most are managed under the established ICH Q3A/B guidelines, a specific subset—DNA reactive (mutagenic) impurities—presents a significant concern due to their potential to cause cancer in humans, even at trace levels.[3] Orphenadrine, a widely used muscle relaxant and anticholinergic agent, is no exception.[4][] Its synthesis and storage can lead to the formation of various impurities that require rigorous safety assessment.[6]

Traditionally, this assessment involved extensive and costly animal testing. However, the convergence of computational power and toxicological science has given rise to in-silico toxicology, a discipline that uses computer-based models to predict the toxicological properties of chemical compounds.[7] This guide serves as an in-depth technical exploration of the application of in-silico methodologies for the toxicity prediction of Orphenadrine impurities, framed within the context of regulatory expectations, specifically the International Council for Harmonisation (ICH) M7 guideline.[1][3] We will delve into the causality behind methodological choices, establish a self-validating workflow, and ground our protocols in authoritative scientific and regulatory principles.

Foundational Principles of In-Silico Toxicology

Computational toxicology leverages quantitative structure-activity relationships (QSAR) and knowledge-based expert systems to forecast the potential adverse effects of chemicals.[7][8] Its integration into drug development is driven by three key advantages: cost-effectiveness, ethical considerations by reducing animal testing, and the ability to detect toxicity risks early in the development pipeline, thereby preventing costly late-stage failures.[8][9]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have increasingly recognized the validity of these methods.[8] The ICH M7 guideline, in particular, represents a landmark endorsement, formally accepting the use of in-silico approaches for assessing the mutagenic potential of pharmaceutical impurities.[3]

The Dual Methodology Mandate of ICH M7

A cornerstone of the ICH M7 guideline is the requirement to use two complementary (Q)SAR methodologies for mutagenicity prediction: one expert rule-based and one statistical-based.[3][10]

  • Expert Rule-Based Systems: These systems, such as DEREK Nexus, utilize a knowledge base of structural alerts (toxicophores) derived from mechanistic understanding and empirical data.[3][10][11] When a query chemical contains a structural alert, the system flags a potential toxicity concern based on established structure-activity relationships.[11]

  • Statistical-Based Systems: These platforms, including SARAH Nexus, employ machine learning or other statistical algorithms trained on large, curated datasets of experimental results (e.g., Ames test data).[3][10][12] They predict toxicity by correlating the structural features of a new compound with the patterns observed in the training data.

The rationale for this dual approach is to leverage the strengths of both methodologies, thereby increasing the overall confidence of the prediction and minimizing the chance of a false negative result. An expert system excels at identifying well-understood mechanisms of toxicity, while a statistical system can identify potentially toxic compounds that lack known structural alerts but are similar to known mutagens within its training set.[13]

Identifying and Characterizing Orphenadrine Impurities

Orphenadrine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, is structurally similar to diphenhydramine.[4][] Impurities can be introduced through various pathways, including as starting materials, by-products of the synthesis process, or as degradation products.[6]

A review of Orphenadrine's synthesis, which can involve the reaction of 2-methylbenzhydrol with an amino alcohol, reveals several potential process-related impurities and starting materials.[14][15]

Common Orphenadrine-Related Impurities:

  • 2-Methylbenzophenone: A potential starting material or synthetic precursor.[][16]

  • 2-Methylbenzhydrol: A key intermediate in some synthetic routes.[][16]

  • Orphenadrine N-oxide: A common oxidative degradation product.[][17]

  • N-Desmethyl Orphenadrine: A potential metabolite and process impurity.[][18]

  • Bis(phenyl-o-tolylmethyl) ether: A potential byproduct from the synthesis process.[]

For an in-silico assessment, the precise chemical structure of each potential impurity is required. This is typically obtained as a simplified molecular-input line-entry system (SMILES) string or a MOL file, which serves as the input for the predictive software.

A Step-by-Step Protocol for In-Silico Toxicity Assessment

The following protocol outlines a robust, self-validating workflow for the in-silico toxicity assessment of pharmaceutical impurities, in alignment with ICH M7 principles.

Experimental Protocol: In-Silico Mutagenicity Assessment
  • Impurity Identification & Structure Representation:

    • Identify all potential and known impurities of Orphenadrine from process chemistry, stability studies, and literature reviews.

    • For each impurity, obtain its definitive chemical structure.

    • Convert each structure into a standardized, machine-readable format (e.g., SMILES or SD file).

  • Selection of (Q)SAR Models:

    • Select one expert rule-based (Q)SAR platform (e.g., DEREK Nexus).

    • Select one statistical-based (Q)SAR platform (e.g., SARAH Nexus).

    • Ensure both models are validated according to established principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[19][20] This includes having a defined endpoint, an unambiguous algorithm, a defined domain of applicability, and measures of goodness-of-fit, robustness, and predictivity.[20]

  • Execution of In-Silico Analysis:

    • Input the structure of each Orphenadrine impurity into the expert rule-based software. Run the prediction for bacterial mutagenicity.

    • Input the same structures into the statistical-based software. Run the prediction for bacterial mutagenicity.

  • Collation and Interpretation of Results:

    • For the expert rule-based system, document any structural alerts that are fired. Note the plausibility of the alert (e.g., "plausible," "equivocal").

    • For the statistical-based system, document the prediction outcome (e.g., "positive," "negative," "equivocal") and the associated confidence level or probability score.

    • Assess whether the query molecule falls within the applicability domain of each model. Predictions for chemicals outside the model's domain are considered unreliable.[20]

  • Expert Review:

    • A qualified expert must review the combined outputs from both models. This is a critical step that contextualizes the automated predictions.

    • The expert evaluates the mechanistic relevance of any positive alerts. For example, an alert may be fired that is not relevant under biological conditions and can be overruled with sufficient justification.

  • ICH M7 Classification and Final Reporting:

    • Based on the outcomes of the (Q)SAR predictions and the expert review, assign a classification to each impurity according to the ICH M7 framework.[21]

    • Compile a comprehensive report detailing the methodologies used, the results from each model, the expert review rationale, and the final ICH M7 classification for each impurity. This report serves as a key component of the regulatory submission.

Diagram: In-Silico Impurity Assessment Workflow

In_Silico_Workflow cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Computational Analysis (ICH M7) cluster_2 Phase 3: Analysis & Classification Start Identify Orphenadrine Impurity (Process, Degradation) Structure Define Chemical Structure (SMILES, MOL file) Start->Structure Expert Expert Rule-Based Prediction (e.g., DEREK Nexus) Structure->Expert Stats Statistical-Based Prediction (e.g., SARAH Nexus) Structure->Stats Review Expert Review of (Q)SAR Outputs Expert->Review Stats->Review Classify Assign ICH M7 Class (1-5) Review->Classify Control Define Control Strategy (e.g., TTC, Qualification) Classify->Control

Caption: Workflow for ICH M7-compliant in-silico toxicity assessment.

Case Study: Hypothetical Analysis of Two Orphenadrine Impurities

To illustrate the practical application of the protocol, we will conduct a hypothetical in-silico assessment of two potential Orphenadrine impurities: Orphenadrine N-oxide (a degradation product) and 2-Methylbenzophenone (a process-related impurity).

Data Presentation: Summary of In-Silico Predictions
ImpurityStructure (SMILES)Expert Rule-Based Result (DEREK Nexus)Statistical-Based Result (SARAH Nexus)Expert Review ConclusionFinal ICH M7 ClassRecommended Action
Orphenadrine N-oxide Cc1ccccc1C(c2ccccc2)OCCN(C)(C)=OPositive: Contains a structural alert for an N-oxide, which is a well-known class of potential mutagens.Positive: High confidence prediction based on similarity to other mutagenic N-oxides in the training set.The structural alert is mechanistically relevant. The concordant positive results provide strong evidence for mutagenic potential.Class 3 Control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , or conduct an in vitro bacterial mutagenicity assay (Ames test) for confirmation.[3]
2-Methylbenzophenone Cc1ccccc1C(=O)c2ccccc2Negative: No structural alerts for mutagenicity fired.Negative: High confidence prediction. The structure is well within the model's applicability domain.Both complementary models predict negative. The absence of structural alerts for reactivity with DNA is noted. The impurity is concluded to be non-mutagenic.Class 5 Control as a non-mutagenic impurity according to ICH Q3A/B guidelines.
Causality and Decision-Making

For Orphenadrine N-oxide , the positive findings from both an expert rule-based and a statistical model create a strong weight of evidence for potential mutagenicity. The N-oxide functional group is a well-documented structural alert. This leads to a classification as a Class 3 impurity: an impurity with a structural alert but with no experimental data.[2] The default control strategy is to limit intake to the Threshold of Toxicological Concern (TTC), a level of exposure (1.5 µ g/day ) considered to pose a negligible carcinogenic risk.[2][3] Alternatively, an Ames test can be performed to definitively prove or disprove mutagenicity.

For 2-Methylbenzophenone , the negative predictions from two complementary, validated systems provide a high degree of confidence that the impurity is not mutagenic. This allows for a classification as Class 5, an impurity with no structural alerts and no evidence of mutagenicity.[22] It can then be managed under the standard ICH Q3A/B guidelines for non-mutagenic impurities.[1][21]

Diagram: ICH M7 Decision Tree for Impurity Classification

ICH_M7_Decision_Tree Start Impurity Identified QSAR_Check Perform In-Silico Analysis (Expert + Statistical) Start->QSAR_Check Alert Structural Alert for Mutagenicity? QSAR_Check->Alert Class3 Class 3 (Alerted, no data) Control to TTC or Test Alert->Class3 Yes Class5 Class 5 (No alert, no data) Treat as Non-Mutagenic Alert->Class5 No Ames_Test Perform Ames Test (if required) Class2 Class 2 (Known Mutagen, unknown carcinogenic potential) Control to TTC Ames_Test->Class2 Positive Ames_Test->Class5 Negative Class1 Class 1 (Known Mutagenic Carcinogen) Control to AI Class3->Ames_Test Option to test Class4 Class 4 (No alert, related to API with alerts) Treat as Non-Mutagenic

Caption: Decision pathway for classifying impurities under ICH M7 guidelines.

Conclusion and Future Outlook

The in-silico prediction of toxicity has transitioned from a niche academic exercise to an indispensable component of modern drug safety assessment.[9][23] For impurities related to established drugs like Orphenadrine, these computational methods provide a rapid, ethical, and scientifically robust framework for evaluating mutagenic risk in direct alignment with global regulatory guidelines.[24] The dual-methodology approach, coupled with a mandatory expert review, creates a powerful and trustworthy system for ensuring that pharmaceuticals are free from impurities that could pose a carcinogenic risk to patients.

As artificial intelligence and machine learning algorithms become more sophisticated and toxicological databases continue to expand, the predictive accuracy and applicability domain of in-silico models will only improve.[7][25] This ongoing evolution promises to further enhance patient safety while streamlining the drug development process, marking a clear path toward a more predictive and less reactive paradigm in pharmaceutical toxicology.[9]

References

  • M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Computational toxicology. (n.d.). Wikipedia.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (n.d.). PMC.
  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH.
  • In Silico Toxicity Prediction. (2024). AI powered Drug Discovery CRO.
  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. (2026). ITR Laboratories.
  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. (n.d.). PubMed.
  • Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. (2012). PubMed.
  • In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. (2019). Frontiers.
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®. (n.d.). Syngene.
  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024). Veeprho.
  • Toxicity Estimation Software Tool (TEST). (2025). US EPA.
  • Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. (n.d.). PubMed.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2014). European Medicines Agency (EMA).
  • Computational toxicology in drug development. (2008). PubMed.
  • Orphenadrine. (n.d.). PubChem.
  • Orphenadrine Impurities. (n.d.). BOC Sciences.
  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). PMC.
  • Computational toxicology – The new frontier in predictive safety assessment. (2025). Syngene.
  • Validating the In-Silico Model for Toxicity Studies. (2020). News-Medical.
  • QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. (n.d.). SciSpace.
  • In Silico Mutagenicity Assessment. (n.d.). Lhasa Limited.
  • How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. (2021). Lhasa Limited.
  • Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. (2013). PR Newswire.
  • Regulatory acceptance of in silico approaches for the safety assessment of cosmetic-related substances. (2019). ResearchGate.
  • Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors. (2023). Taylor & Francis.
  • Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. (2026). ResearchGate.
  • ORPHENADRINE CITRATE. (n.d.). precisionFDA.
  • Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. (n.d.). JRC Publications Repository.
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  • Development and application of consensus in silico models for advancing high-throughput toxicological predictions. (2024). Frontiers.
  • In Silico Predictive Toxicology. (2025). Fera Science.
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Exploratory

An In-depth Review of Known Orphenadrine Degradation Products: A Technical Guide for Researchers and Drug Development Professionals

Introduction Orphenadrine, a tertiary amine and an analogue of diphenhydramine, is a skeletal muscle relaxant widely used in the treatment of muscle spasms and pain. As with any pharmaceutical compound, understanding its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Orphenadrine, a tertiary amine and an analogue of diphenhydramine, is a skeletal muscle relaxant widely used in the treatment of muscle spasms and pain. As with any pharmaceutical compound, understanding its stability and degradation profile is paramount for ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive overview of the known degradation products of Orphenadrine, delving into the primary degradation pathways, the chemical structures of the resulting products, and the analytical methodologies employed for their identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, analysis, and stability testing of Orphenadrine.

Core Degradation Pathways of Orphenadrine

Orphenadrine is susceptible to degradation through several key chemical pathways, primarily hydrolysis, oxidation, and photolysis. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and elucidating these pathways.

Hydrolytic Degradation

Hydrolysis involves the cleavage of a chemical bond by reaction with water. Orphenadrine's ether linkage is a potential site for hydrolytic cleavage, particularly under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ether oxygen of Orphenadrine can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This can lead to the cleavage of the C-O bond, although Orphenadrine has shown relative stability under mild acidic conditions.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, Orphenadrine has demonstrated a higher degree of degradation. While the ether linkage is generally more stable to base than an ester, prolonged exposure to strong alkaline conditions can promote its cleavage.

Oxidative Degradation

Oxidation is a significant degradation pathway for Orphenadrine, primarily targeting the tertiary amine functionality. The nitrogen atom in the dimethylamino group is susceptible to oxidation, leading to the formation of specific degradation products.

The primary mechanism involves the reaction of the tertiary amine with oxidizing agents, such as hydrogen peroxide, to form an N-oxide. Further oxidation can lead to demethylation.

Photodegradation

Photodegradation refers to the degradation of a molecule upon exposure to light. Orphenadrine has been observed to undergo some degradation when exposed to UV light. The energy from the light can excite the molecule, leading to bond cleavage and the formation of various degradation products. The specific photolytic degradation products of Orphenadrine are not as well-characterized as its oxidative and hydrolytic degradants.

Known Degradation Products of Orphenadrine

Forced degradation studies and analysis of aged samples have led to the identification of several key degradation products of Orphenadrine. These are crucial for the development of stability-indicating analytical methods.

Orphenadrine N-oxide
  • Chemical Name: N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-oxide

  • CAS Number: 29215-00-7

  • Formation: This is a primary product of oxidative degradation.[1] The tertiary amine group of Orphenadrine is oxidized to form the corresponding N-oxide.

N-Desmethyl Orphenadrine
  • Chemical Name: N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine

  • Formation: This degradation product arises from the oxidative N-demethylation of the tertiary amine. It can be formed as a subsequent degradation product from the N-oxide or through direct oxidation.

N,N-Didesmethyl Orphenadrine
  • Chemical Name: 2-[(2-Methylphenyl)phenylmethoxy]ethanamine

  • CAS Number: 17349-96-1

  • Formation: Further oxidative N-demethylation of N-Desmethyl Orphenadrine results in the formation of the primary amine, N,N-Didesmethyl Orphenadrine. This compound is also listed as "Orphenadrine Impurity C" in some pharmacopeias.[1]

N-Nitroso N-Desmethyl Orphenadrine
  • Chemical Name: N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide

  • Formation: This impurity can potentially form in the presence of nitrosating agents and is a significant concern due to the carcinogenic potential of nitrosamines.

The following table summarizes the known degradation products of Orphenadrine:

Degradation ProductChemical NameCAS NumberFormation Pathway
Orphenadrine N-oxideN,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-oxide29215-00-7Oxidation
N-Desmethyl OrphenadrineN-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamineNot availableOxidation
N,N-Didesmethyl Orphenadrine2-[(2-Methylphenyl)phenylmethoxy]ethanamine17349-96-1Oxidation
N-Nitroso N-Desmethyl OrphenadrineN-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amideNot availableReaction with nitrosating agents

Experimental Protocols for Forced Degradation Studies

To investigate the degradation pathways and identify potential degradation products, forced degradation studies are performed on the drug substance and drug product. The following are representative protocols based on ICH guidelines.

General Procedure

A stock solution of Orphenadrine citrate is prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis.

Acid Hydrolysis
  • Reagent: 0.1 N Hydrochloric Acid

  • Procedure: Mix an aliquot of the Orphenadrine stock solution with 0.1 N HCl.

  • Conditions: Store the solution at room temperature or an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

  • Sample Preparation for Analysis: Withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration.

Base Hydrolysis
  • Reagent: 0.1 N Sodium Hydroxide

  • Procedure: Mix an aliquot of the Orphenadrine stock solution with 0.1 N NaOH.

  • Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours).

  • Sample Preparation for Analysis: Withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to the target concentration.

Oxidative Degradation
  • Reagent: 3% or 30% Hydrogen Peroxide (H₂O₂)

  • Procedure: Mix an aliquot of the Orphenadrine stock solution with the H₂O₂ solution.

  • Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours).

  • Sample Preparation for Analysis: Withdraw a sample and dilute with the mobile phase to the target concentration.

Photolytic Degradation
  • Apparatus: A photostability chamber capable of exposing the sample to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Procedure: Expose a solution of Orphenadrine and the solid drug substance to the light source.

  • Conditions: The exposure should be sufficient to cause some degradation, typically an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Preparation for Analysis: For the solution, dilute with the mobile phase as needed. For the solid, dissolve an appropriate amount in a suitable solvent and dilute.

Thermal Degradation
  • Apparatus: A calibrated oven.

  • Procedure: Place the solid Orphenadrine drug substance in the oven.

  • Conditions: Heat at a high temperature (e.g., 70-80 °C) for a specified period.

  • Sample Preparation for Analysis: Dissolve an appropriate amount of the stressed solid in a suitable solvent and dilute to the target concentration.

Analytical Methodologies for Degradation Product Analysis

The separation, identification, and quantification of Orphenadrine and its degradation products are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of Orphenadrine and its degradation products.

  • Column: A C18 column is frequently used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection is commonly used, with the wavelength set at the absorption maximum of Orphenadrine (around 220-230 nm).

  • Stability-Indicating Method: A validated stability-indicating HPLC method should be able to resolve the main Orphenadrine peak from all known degradation products and any potential process-related impurities.

Gas Chromatography (GC)

GC can also be used for the analysis of Orphenadrine, particularly for the free base form.

  • Column: A capillary column with a suitable stationary phase is used.

  • Detection: Flame ionization detection (FID) or mass spectrometry (MS) can be employed.

Mass Spectrometry (MS)

MS, often coupled with HPLC (LC-MS) or GC (GC-MS), is a powerful tool for the identification and structural elucidation of degradation products. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the chemical structure of an unknown degradation product can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the definitive structural confirmation of isolated degradation products. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule, allowing for unambiguous structure determination.

Logical Relationships and Workflows

The process of identifying and characterizing Orphenadrine degradation products follows a logical workflow.

Caption: Workflow for Orphenadrine degradation studies.

The diagram above illustrates the logical flow from conducting forced degradation studies under various stress conditions to the analytical characterization and identification of the resulting degradation products.

Conclusion

A thorough understanding of the degradation products of Orphenadrine is essential for the development of stable and safe pharmaceutical formulations. This technical guide has outlined the primary degradation pathways, identified the key known degradation products, and provided an overview of the experimental and analytical methodologies used in their study. The primary degradation of Orphenadrine occurs through oxidation of the tertiary amine, leading to the formation of Orphenadrine N-oxide, N-desmethyl Orphenadrine, and N,N-didesmethyl Orphenadrine. Hydrolytic and photolytic degradation also contribute to its instability under specific conditions. By employing robust, stability-indicating analytical methods, researchers and drug development professionals can effectively monitor and control the levels of these degradation products, ensuring the quality and safety of Orphenadrine-containing medicines.

References

  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. (2016). Thai Journal of Pharmaceutical Sciences, 40(4), 128-133.
  • N,N-Didemethylorphenadrine | C16H19NO | CID 71350052. (n.d.). PubChem. Retrieved March 15, 2026, from [Link].

  • Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. (n.d.). SCIEX. Retrieved March 15, 2026, from [Link].

  • Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. (2021). International Journal of Pharmaceutical Research, 13(3), 8-14.
  • Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. (2009). Iraqi Journal of Pharmaceutical Sciences ( P-ISSN 1683-3597 E-ISSN 2521-3512), 18(1), 58-65.
  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.
  • Dong, Z., & Scammells, P. J. (2007). New Methodology for the N-Demethylation of Opiate Alkaloids. The Journal of Organic Chemistry, 72(25), 9881–9885.
  • A method for the n-demethylation of n-methyl heterocycles. (2012). Google Patents.

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Foundational

An In-depth Technical Guide to the Spectroscopic Data of the Orphenadrine Dimer Impurity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the landscape of drug development and manufacturing, ensuring the pur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of drug development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate the identification and characterization of any impurities present in a drug substance.[1][2] These impurities can arise from various sources, including the synthetic process, degradation of the API over time, or interactions with excipients in the final drug product.[2][3] One common degradation pathway for drug molecules is dimerization, the process by which two molecules of the API combine to form a larger entity. Such impurities can potentially alter the efficacy and safety profile of the drug.

Orphenadrine, a skeletal muscle relaxant with anticholinergic and antihistaminic properties, is susceptible to degradation, leading to the formation of various impurities, including a dimer.[2][][5] This guide provides a comprehensive overview of the spectroscopic techniques and expected data for the characterization of the orphenadrine dimer impurity. As a senior application scientist, the following sections are structured to not only present the data but also to elucidate the scientific rationale behind the analytical approaches, ensuring a self-validating and robust methodology.

The Orphenadrine Dimer: A Structural Hypothesis

While the orphenadrine dimer is a known impurity, detailed spectroscopic data is not always readily available in the public domain.[5] However, based on the molecular formula of the dimer, C₂₈H₂₆O, and the structure of orphenadrine, a chemically plausible structure for the dimer can be hypothesized.[5] The formation of the dimer likely involves the ether linkage of orphenadrine, a reactive site susceptible to cleavage and subsequent recombination. One proposed structure for the orphenadrine dimer is bis(phenyl-o-tolylmethyl) ether.[] This structure is critical for predicting the expected spectroscopic outcomes.

Spectroscopic Characterization of the Orphenadrine Dimer

The following sections detail the expected spectroscopic data for the orphenadrine dimer based on its hypothesized structure. These predictions are grounded in the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[6] For the orphenadrine dimer, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of the orphenadrine dimer is expected to be complex due to the presence of multiple aromatic and aliphatic protons.

  • Aromatic Protons: The spectrum will exhibit a series of multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the two phenyl and two tolyl groups. The integration of this region should correspond to 18 protons.

  • Methine Protons: A key signal would be the methine proton (CH) of the benzhydryl ether moiety. In the dimer, two such protons would be present, and their chemical shift would be a crucial indicator of the dimer's structure.

  • Methyl Protons: The methyl groups on the tolyl rings would likely appear as a singlet around δ 2.3 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

  • Aromatic Carbons: A number of signals will be present in the aromatic region (δ 120-150 ppm).

  • Methine Carbon: The chemical shift of the methine carbon is expected in the range of δ 80-90 ppm.

  • Methyl Carbon: The methyl carbons of the tolyl groups would give rise to a signal around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for Orphenadrine Dimer Impurity

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 7.5 (multiplet, 18H)120 - 150
Methine Protons~5.5 (singlet, 2H)80 - 90
Methyl Protons~2.3 (singlet, 6H)20 - 25
Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For the orphenadrine dimer, high-resolution mass spectrometry (HRMS) would be the preferred method.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the dimer (378.52 g/mol ).[5] HRMS would allow for the confirmation of the elemental composition (C₂₈H₂₆O).

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Key fragmentation pathways for the dimer would likely involve cleavage of the ether bond, leading to the formation of characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for Orphenadrine Dimer Impurity

Parameter Predicted Value
Molecular FormulaC₂₈H₂₆O
Molecular Weight378.52
[M+H]⁺ (m/z)379.20
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8][9]

  • Aromatic C-H Stretch: Peaks in the region of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

  • Aliphatic C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching of the methyl and methine groups.

  • C-O-C Stretch: A strong absorption band in the region of 1050-1250 cm⁻¹ would be characteristic of the ether linkage, a key functional group in the dimer structure.

  • Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) will correspond to the C=C bending vibrations within the aromatic rings.

Table 3: Predicted FT-IR Data for Orphenadrine Dimer Impurity

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C-O-C Ether Stretch1050 - 1250
Aromatic C=C Bending< 1500

Experimental Protocols

The following protocols outline the steps for the isolation and spectroscopic analysis of the orphenadrine dimer impurity. These are designed to be robust and self-validating.

Isolation of the Orphenadrine Dimer Impurity

The dimer impurity can be generated through forced degradation studies and then isolated using preparative chromatography.[1][3][10]

Protocol 1: Forced Degradation and Isolation

  • Stress Conditions: Subject a solution of orphenadrine citrate to stress conditions such as heat (e.g., 80°C for 24 hours) or oxidative stress (e.g., 3% H₂O₂ at room temperature for 24 hours) to induce the formation of degradation products, including the dimer.[1]

  • Initial Analysis: Analyze the stressed sample using a validated stability-indicating HPLC method to confirm the presence of the dimer impurity peak.[11][12]

  • Preparative HPLC: Employ a preparative HPLC system with a suitable stationary phase (e.g., C18) to isolate the dimer impurity from the parent drug and other degradation products.

  • Fraction Collection: Collect the fraction corresponding to the dimer peak.

  • Solvent Evaporation: Remove the solvent from the collected fraction under reduced pressure to obtain the isolated impurity.

  • Purity Confirmation: Confirm the purity of the isolated dimer using the analytical HPLC method.

Spectroscopic Analysis Protocols

Protocol 2: NMR Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of the isolated orphenadrine dimer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign the signals in the spectra to the corresponding protons and carbons in the hypothesized dimer structure.

Protocol 3: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the isolated dimer in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of the dimer. Analyze the fragmentation pattern to support the proposed structure.

Protocol 4: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the functional groups present in the dimer.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of the orphenadrine dimer impurity.

G cluster_0 Impurity Generation & Isolation cluster_1 Spectroscopic Characterization cluster_2 Data Analysis & Structure Elucidation Forced_Degradation Forced Degradation of Orphenadrine Analytical_HPLC Analytical HPLC for Detection Forced_Degradation->Analytical_HPLC Stressed Sample Preparative_HPLC Preparative HPLC for Isolation Analytical_HPLC->Preparative_HPLC Identified Impurity Peak Purity_Check Purity Confirmation Preparative_HPLC->Purity_Check Isolated Dimer NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry (HRMS) Purity_Check->MS FTIR FT-IR Spectroscopy Purity_Check->FTIR Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation of Dimer Data_Analysis->Structure_Confirmation

Caption: Workflow for Orphenadrine Dimer Characterization.

Conclusion

The comprehensive spectroscopic characterization of impurities is a non-negotiable aspect of modern drug development, ensuring the safety and efficacy of pharmaceutical products. This guide has provided a detailed framework for understanding and obtaining the spectroscopic data of the orphenadrine dimer impurity. By combining forced degradation studies for impurity generation with powerful analytical techniques such as NMR, MS, and FT-IR, researchers can confidently identify and structurally elucidate this and other related substances. The presented protocols and predicted data serve as a robust starting point for any laboratory tasked with the critical responsibility of impurity profiling.

References

  • Senthil Kumar KR et al. A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mounika P et al. Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmaceutical Research. 2021;13(3). Available at: [Link]

  • Darwish HW, Abdel-Wadood HM, Abdel-Monem N. Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. PMC. Available at: [Link]

  • Haj-Ali DN, Hamdan II. Development of a capillary electrophoresis method for the determination of orphenadrine citrate in tablets in the presence of paracetamol. PMC. Available at: [Link]

  • DEVELOPMENT & VALIDATION OF ANALYTICAL METHOD USED FOR SIMULTANEOUS DETERMINATION OF PARACETAMOL, CAFFEINE AND ORPHENADRINE. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Omer OA, Ali SM. Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. ResearchGate. 2018. Available at: [Link]

  • Holzgrabe U. NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]

  • Pharmaffiliates. Orphenadrine-impurities. Pharmaffiliates. Available at: [Link]

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Exploratory

A Preliminary Pharmacological Investigation of the Orphenadrine Dimer: A Technical Guide

Executive Summary Orphenadrine is a clinically utilized centrally-acting skeletal muscle relaxant with a complex, polypharmacological profile.[1][2] Its therapeutic effects are attributed to a combination of anticholiner...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Orphenadrine is a clinically utilized centrally-acting skeletal muscle relaxant with a complex, polypharmacological profile.[1][2] Its therapeutic effects are attributed to a combination of anticholinergic, NMDA receptor antagonistic, and antihistaminic properties.[3][4] During its synthesis and storage, a dimeric impurity, identified as des(N,N-Dimethylethanamine) Orphenadrine Dimer or bis(o-Methyl-alpha-phenylbenzyl) Ether, can arise.[5] While regulatory guidelines mandate the characterization of impurities exceeding certain thresholds, the pharmacological profile of this specific dimer remains uncharacterized.[6][7] This technical guide provides a comprehensive, albeit theoretical, framework for the preliminary in vitro pharmacological investigation of the orphenadrine dimer. We outline a logical, phased screening cascade designed to elucidate its binding affinity and functional activity at the primary targets of the parent molecule. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and the scientific rationale behind a systematic approach to characterizing this novel chemical entity.

Introduction: The Rationale for Investigation

Orphenadrine's identity as a "dirty drug" is central to its therapeutic action and side-effect profile.[3] It functions as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist at the phencyclidine (PCP) binding site, and a histamine H1 receptor antagonist.[1][8][9] This multi-target engagement underscores the importance of understanding how structural modifications, such as dimerization, might alter this pharmacological signature.

The orphenadrine dimer (CAS 40673-52-7) represents a unique chemical entity where two orphenadrine-like moieties are linked via an ether bond, notably lacking the N,N-dimethylethanamine side chain present in the parent drug.[5] This significant structural alteration could lead to several pharmacological outcomes:

  • Altered Affinity and Selectivity: The larger, more rigid structure of the dimer may enhance or diminish its affinity for the monomer's targets. It could also introduce selectivity for specific muscarinic receptor subtypes (M1-M5) or alter its interaction with the NMDA receptor complex.

  • Modified Functional Activity: The dimer may shift from a pure antagonist to a partial agonist, an allosteric modulator, or even exhibit inverse agonism at these receptors.

  • Novel Target Engagement: The unique topology of the dimer could result in binding to entirely new, unanticipated biological targets, leading to a novel pharmacological profile.

International Council for Harmonisation (ICH) guidelines mandate that impurities present above a 0.1% threshold must be characterized and identified.[6][10] A thorough pharmacological investigation is a critical component of this characterization, ensuring that the impurity does not contribute to untoward toxicity or unexpected biological activity. This guide proposes a foundational screening plan to address these unknowns.

Synthesis and Characterization of the Orphenadrine Dimer

A prerequisite for any pharmacological study is the availability of a pure, well-characterized sample of the investigational compound.

Proposed Synthetic Route

Based on its chemical name, bis(o-Methyl-alpha-phenylbenzyl) Ether, a plausible synthetic approach is the Williamson ether synthesis. This involves the reaction of an o-methylbenzhydryl alcohol with its corresponding halide derivative under basic conditions.

  • Step 1: Synthesis of o-methylbenzhydryl alcohol. This intermediate can be prepared via the Grignard reaction between phenylmagnesium bromide and o-tolualdehyde.

  • Step 2: Conversion to an Alkyl Halide. The resulting alcohol is converted to a more reactive leaving group, such as o-methylbenzhydryl bromide, using an agent like phosphorus tribromide.

  • Step 3: Ether Formation. The o-methylbenzhydryl alcohol (from Step 1) is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile, attacking the o-methylbenzhydryl bromide (from Step 2) to form the final ether-linked dimer.

Physicochemical Characterization and Quality Control

The identity and purity of the synthesized dimer must be rigorously confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight (378.52 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure, ensuring the correct connectivity of the atoms and the absence of the N,N-dimethylethanamine moiety.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Per ICH guidelines, a purity of >95% is typically required for use as a reference standard in biological assays.[11]

A Phased Pharmacological Screening Cascade

A systematic, multi-stage screening approach is proposed to efficiently characterize the dimer's pharmacology. The cascade is designed to first identify interactions with the primary targets of orphenadrine and then to functionally characterize the nature of these interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Liability PrimaryScreen Orphenadrine Dimer (Pure Compound) BindingAssays Radioligand Competition Binding Assays (Determine Affinity - Ki) PrimaryScreen->BindingAssays mAChR Muscarinic Receptors (M1-M5 subtypes) BindingAssays->mAChR NMDAR NMDA Receptor (PCP Site - [3H]MK-801) BindingAssays->NMDAR H1R Histamine H1 Receptor ([3H]Pyrilamine) BindingAssays->H1R FunctionalAssays In Vitro Functional Assays (Determine Potency & Efficacy - IC50/EC50) mAChR->FunctionalAssays NMDAR->FunctionalAssays H1R->FunctionalAssays mAChR_Func M1/M3/M5: Ca2+ Flux / IP1 M2/M4: cAMP Accumulation FunctionalAssays->mAChR_Func NMDAR_Func Ca2+ Flux / Electrophysiology FunctionalAssays->NMDAR_Func H1R_Func Ca2+ Flux / IP1 Accumulation FunctionalAssays->H1R_Func OffTarget Broad Off-Target Screening (e.g., CEREP Safety Panel) FunctionalAssays->OffTarget ADMET In Silico ADMET Prediction FunctionalAssays->ADMET

Caption: Proposed pharmacological screening cascade for the Orphenadrine Dimer.

Phase 1: Primary Screening - Target Affinity Assessment

The initial step is to determine if the dimer binds to the established molecular targets of orphenadrine. This is most efficiently achieved using radioligand competition binding assays. The primary output of these assays is the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.

  • Muscarinic Receptors (M1-M5): Competition binding assays will be run against a non-selective radioligand like [³H]N-methylscopolamine ([³H]NMS) in cell lines individually expressing each human muscarinic receptor subtype (M1 through M5). This will reveal both affinity and any emergent subtype selectivity.

  • NMDA Receptor: An assay measuring the displacement of [³H]MK-801 will determine the dimer's affinity for the PCP binding site within the NMDA receptor ion channel.[8]

  • Histamine H1 Receptor: A competition assay using [³H]pyrilamine (mepyramine) will quantify the dimer's affinity for the H1 receptor.[1][2]

Phase 2: Functional Characterization

If significant binding affinity (e.g., Kᵢ < 10 µM) is observed in Phase 1, the next critical step is to determine the functional consequence of this binding. Does the dimer block (antagonize) or activate (agonize) the receptor?

G Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response Ca_Release->Response PKC_Activation->Response

Caption: Simplified Gq signaling pathway for the Histamine H1 receptor.

  • Muscarinic and Histamine H1 Receptors: These are G-protein coupled receptors (GPCRs). The M1, M3, M5, and H1 receptors primarily couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium.[1] The M2 and M4 receptors couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels. Therefore, functional activity can be measured using:

    • Calcium Flux Assays: For Gq-coupled receptors (M1, M3, M5, H1), a fluorescent calcium indicator (e.g., Fluo-4) can be used to measure changes in intracellular calcium upon receptor stimulation. The dimer would be tested for its ability to block agonist-induced calcium release (antagonism) or to elicit a response on its own (agonism).

    • cAMP Assays: For Gi-coupled receptors (M2, M4), assays measuring the accumulation of cyclic AMP (e.g., HTRF, LANCE) can determine if the dimer blocks an agonist's ability to inhibit cAMP production.

  • NMDA Receptor: The function of this ligand-gated ion channel can be assessed via:

    • Calcium Flux Assays: In cells expressing NMDA receptors, co-application of glutamate and glycine opens the channel, allowing calcium influx. The dimer's ability to block this influx would confirm functional antagonism.[12][13]

    • Electrophysiology (Patch Clamp): This gold-standard technique provides detailed information on channel blocking kinetics and voltage dependency, confirming a non-competitive mechanism of action similar to the parent drug.[8]

Phase 3: Preliminary Liability Assessment
  • In Silico ADMET Prediction: Computational models can provide early predictions of the dimer's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4][14] Given its increased size and lipophilicity compared to orphenadrine, properties like blood-brain barrier permeability and metabolic stability may be significantly altered.

  • Broad Panel Screening: If the dimer shows high potency at a primary target, a broader liability screen (e.g., a CEREP safety panel) against a wide range of receptors, ion channels, and enzymes is warranted to identify potential off-target effects.[15]

Detailed Experimental Protocols

The following protocols are provided as examples of self-validating methodologies for key assays in the screening cascade.

Protocol: Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the Orphenadrine Dimer for the human Histamine H1 receptor.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the recombinant human H1 receptor.[2]

  • Radioligand: [³H]Pyrilamine (Specific Activity: 20-30 Ci/mmol).[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Orphenadrine Dimer (10 mM stock in DMSO).

  • Reference Compound: Unlabeled Pyrilamine or Diphenhydramine (10 mM stock in DMSO).

  • Non-Specific Binding (NSB) Control: 10 µM Mianserin.[16]

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (GF/C), liquid scintillation counter, scintillation fluid.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the Orphenadrine Dimer and reference compound in assay buffer. The final concentration range should typically span from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL assay buffer.

    • Non-Specific Binding (NSB): 25 µL of 10 µM Mianserin.

    • Compound Wells: 25 µL of each concentration of Orphenadrine Dimer or reference compound.

  • Add Radioligand: Add 25 µL of [³H]Pyrilamine to all wells. The final concentration should be approximately equal to its Kₑ value for the H1 receptor (typically ~1-2 nM).[2]

  • Add Membranes: Add 150 µL of the H1 receptor membrane preparation (typically 5-10 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 120-180 minutes at 25°C with gentle agitation.[2]

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[17]

Protocol: NMDA Receptor Calcium Flux Functional Assay

Objective: To determine the functional potency (IC₅₀) of the Orphenadrine Dimer in blocking NMDA receptor activation.

Materials:

  • Cells: HEK293 cells stably co-expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Assay Buffer: HBSS or similar physiological salt solution, free of Mg²⁺.

  • Agonists: L-Glutamate and Glycine (or D-serine).

  • Test Compound: Orphenadrine Dimer (10 mM stock in DMSO).

  • Reference Antagonist: MK-801 or Ketamine (10 mM stock in DMSO).

  • Calcium Indicator: Fluo-4 AM or similar calcium-sensitive dye.

  • Apparatus: 384-well black-walled, clear-bottom plates; fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Plate the HEK-GluN1/GluN2A cells in 384-well plates and grow to confluence (24-48 hours).

  • Dye Loading: Remove growth media and add assay buffer containing the calcium indicator dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the Orphenadrine Dimer or reference antagonist to the wells. Incubate for 15-30 minutes.

  • Agonist Stimulation & Reading: Place the plate in the fluorescent reader. Establish a stable baseline reading. Simultaneously add a pre-determined concentration of the agonist pair (e.g., EC₈₀ concentration of Glutamate + Glycine) to all wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).

    • Normalize the data, setting the response with agonist alone as 100% and the response with a maximal concentration of a reference antagonist as 0%.

    • Plot the normalized response against the log concentration of the Orphenadrine Dimer.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration at which the dimer inhibits 50% of the agonist-induced calcium influx.

Hypothetical Data Presentation and Interpretation

The data generated should be tabulated to allow for a direct comparison between the orphenadrine monomer and the newly characterized dimer.

Table 1: Hypothetical Binding Affinity Profile (Kᵢ, nM)

TargetOrphenadrine (Monomer)Orphenadrine DimerFold Change (Dimer/Monomer)
Muscarinic M1 481503.1x Weaker
Muscarinic M2 2138504.0x Weaker
Muscarinic M3 120951.3x Stronger
Muscarinic M4 1706003.5x Weaker
Muscarinic M5 1292501.9x Weaker
NMDA (PCP Site) 6000>100,000>16x Weaker
Histamine H1 150752.0x Stronger

Data for Orphenadrine (Monomer) are representative values from literature.[9]

Table 2: Hypothetical Functional Activity Profile (IC₅₀, nM)

AssayOrphenadrine (Monomer)Orphenadrine DimerFold Change (Dimer/Monomer)
M3 Antagonism (Ca²⁺ Flux) 1501101.4x Stronger
NMDA Antagonism (Ca²⁺ Flux) 16,200>100,000Inactive
H1 Antagonism (Ca²⁺ Flux) 200902.2x Stronger

Data for Orphenadrine (Monomer) are representative values from literature.[8]

Interpretation of Hypothetical Results:

In this hypothetical scenario, the orphenadrine dimer has lost its activity at the NMDA receptor but shows retained or slightly increased antagonistic potency at the M3 and H1 receptors. This would suggest that the dimerization and loss of the side chain are detrimental to NMDA receptor binding but are tolerated or even beneficial for H1 and M3 receptor interactions. Such a profile would represent a significant shift in pharmacology, potentially reducing CNS side effects related to NMDA receptor blockade while maintaining peripheral anticholinergic and antihistaminic effects. This would fundamentally alter the compound's potential therapeutic applications and safety profile compared to the parent drug.

Conclusion

The pharmacological characterization of drug-related impurities is a cornerstone of modern pharmaceutical development, ensuring product safety and quality. The orphenadrine dimer, a known but uncharacterized entity, warrants a systematic investigation due to the significant structural deviation from its pharmacologically complex parent molecule. The proposed phased screening cascade, beginning with binding assays to establish target affinity and progressing to functional assays to determine the nature of that interaction, provides a robust and efficient framework for this preliminary investigation. The resulting data will be crucial for a comprehensive risk assessment and will elucidate the structure-activity relationships of this unique chemical scaffold, potentially revealing a pharmacological profile distinct from that of orphenadrine itself.

References

  • Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures (pkCSM). Journal of Medicinal Chemistry. [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • TW. H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Machine learning prediction of the pharmacokinetic properties of small molecules. PubMed. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • Orphenadrine is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist: binding and patch clamp studies. PubMed. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. Impurities in new drug substances q3a(r2). [Link]

  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

  • In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. PubMed. [Link]

  • Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. PubMed. [Link]

  • A3P. Qualification impurities for Human Use. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. [Link]

  • A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • An Integrated Approach for Screening and Identification of Positive Allosteric Modulators of N-Methyl-D-Aspartate Receptors. ResearchGate. [Link]

  • Pharmaffiliates. Orphenadrine-impurities. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. PMC. [Link]

  • Discovery of novel positive allosteric modulators targeting GluN1/2A NMDARs as anti-stroke therapeutic agents. PMC. [Link]

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  • Functional and binding studies with muscarinic M2-subtype selective antagonists. PMC. [Link]

  • Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry. [Link]

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  • A Synthesis, Characterization and Antibacterial Studies of Bis-(3-amino-2-chloro- phenyl). [Link]

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  • Synthesis of Bis (1-Methyl-2-octynyl) Ether. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Profiling and Quantification of Des(N,N-dimethylethanamine) Orphenadrine Dimer

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Chemical Profiling & Analytical Challenges In the pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals

Chemical Profiling & Analytical Challenges

In the pharmaceutical development and stability testing of Orphenadrine—a widely prescribed skeletal muscle relaxant—impurity profiling is a critical regulatory requirement. One of the most challenging degradation products and synthetic impurities to isolate and quantify is the Des(N,N-dimethylethanamine) Orphenadrine Dimer (CAS:1). Structurally identified as Bis(o-methyl-α-phenylbenzyl) ether, this compound is formed via the condensation of two 2-methylbenzhydrol precursor molecules under acidic or thermal stress 2.

The Causality of the Analytical Strategy

Analyzing this dimer presents distinct physicochemical hurdles compared to the parent API:

  • Loss of the Basic Amine: Orphenadrine contains a tertiary amine that readily protonates, making it highly amenable to Electrospray Ionization (ESI+). The dimer, however, is a neutral ether. It exhibits poor ionization efficiency in ESI, necessitating the use of Atmospheric Pressure Chemical Ionization (APCI) for robust mass spectrometric detection.

  • Extreme Lipophilicity: The absence of the polar side-chain and the presence of two bulky benzhydryl groups drastically increase the molecule's partition coefficient (LogP). It will irreversibly bind to standard reversed-phase columns if a highly organic mobile phase is not employed.

  • Matrix Interference: Quantifying trace levels of a lipophilic impurity in the presence of massive amounts of polar API requires orthogonal sample preparation. We utilize a targeted Liquid-Liquid Extraction (LLE) rationale adapted from pharmacopeial standards for organic impurities3.

Mechanism N1 2-Methylbenzhydrol (Synthetic Precursor / Degradant) N2 Acidic / Thermal Stress (- H2O) N1->N2 N3 Bis(o-methyl-α-phenylbenzyl) ether [Des(N,N-dimethylethanamine) Dimer] N2->N3 N4 Loss of Basic Amine Increased Lipophilicity (LogP) N3->N4

Fig 1. Mechanism of dimer formation via etherification and resulting physicochemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By introducing an Internal Standard (ISTD) prior to extraction and utilizing pH-driven phase separation, every run inherently verifies its own extraction recovery and instrument performance.

Reagents & Materials
  • API Sample: Orphenadrine Citrate API or formulated tablets.

  • Solvents: HPLC-Grade Acetonitrile (ACN), Toluene, and Ultrapure Water (18.2 MΩ·cm).

  • Reagents: 0.1 N Hydrochloric Acid (HCl), Ammonium Formate (10 mM).

  • Internal Standard (ISTD): Benzophenone (100 µg/mL in Methanol) – chosen for its similar neutral, lipophilic nature and UV absorbance at 220 nm.

Step-by-Step Sample Preparation (Selective LLE)

Scientific Rationale: By dissolving the sample in an acidic aqueous medium (0.1 N HCl), the basic Orphenadrine API becomes fully protonated and highly water-soluble. The target dimer remains entirely neutral. Extracting with Toluene selectively pulls the dimer and the ISTD into the organic phase, leaving >99% of the API behind. This eliminates column overloading and MS matrix suppression.

  • Sample Dissolution: Accurately weigh 50 mg of Orphenadrine Citrate API into a 15 mL centrifuge tube. Add 10.0 mL of 0.1 N HCl and vortex until fully dissolved.

  • ISTD Spiking: Spike the solution with 20 µL of the Benzophenone ISTD solution.

  • Extraction: Add 5.0 mL of Toluene. Cap tightly and vortex vigorously for 3 minutes to ensure complete phase partitioning.

  • Phase Separation: Centrifuge the mixture at 3500 rpm for 5 minutes at room temperature.

  • Recovery & Evaporation: Carefully transfer exactly 3.0 mL of the upper organic (Toluene) layer into a clean glass vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of Mobile Phase (50:50 ACN:Water). Vortex for 1 minute and filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Workflow A 1. Sample Prep Acidic LLE with Toluene (Isolates Lipophilics) B 2. Separation RP-HPLC (C18) High Organic Gradient A->B C 3. Detection UV (220 nm) & APCI-MS (+) B->C D 4. Validation ISTD Recovery & System Suitability C->D

Fig 2. Self-validating analytical workflow for Orphenadrine Dimer quantification.

Chromatographic & Mass Spectrometric Conditions

Because the dimer is highly retained, a shallow gradient starting at 50% organic modifier is required. Starting at lower organic concentrations will cause the analyte to precipitate or excessively broaden at the column head 4.

HPLC Parameters
  • Column: C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm particle size).

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Acetonitrile.

Table 1: Optimized HPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Elution Phase
0.01.05050Matrix Wash
2.01.05050Isocratic Hold
10.01.0595Analyte Ramp
15.01.0595Dimer Elution
15.11.05050Re-equilibration
20.01.05050End of Run
Detection Parameters (UV & APCI-MS)

UV detection is set to 220 nm, aligning with pharmacopeial standards for benzhydryl-containing compounds. For definitive structural confirmation and trace quantification, APCI-MS is utilized. The ether bond readily fragments in the APCI source, yielding a highly stable 2-methylbenzhydryl carbocation ( m/z 181.1).

Table 2: APCI-MS/MS Parameters

ParameterOptimized ValueRationale
Ionization ModeAPCI Positive (+ve)Neutral ethers require gas-phase protonation.
Corona Discharge Current4.0 µAOptimal for stable plasma generation.
Source Temperature450 °CEnsures complete desolvation of high-organic eluent.
Precursor Ion ( m/z )379.2 [M+H]+ Protonated intact dimer molecule.
Quantifier Fragment ( m/z )181.1Cleavage of ether bond yielding stable carbocation.

System Suitability & Validation Metrics

To satisfy the self-validating requirement of this protocol, the following metrics must be evaluated automatically by the chromatography data system (CDS) prior to sample batch approval.

Table 3: System Suitability Criteria

MetricAcceptance CriteriaAnalytical Purpose
ISTD Recovery 90% - 110%Validates that the LLE extraction efficiency is consistent and unaffected by emulsion formation.
Resolution ( Rs​ ) > 3.0Ensures baseline separation between the ISTD, any trace API carryover, and the Dimer.
Tailing Factor ( Tf​ ) < 1.5Validates column health; highly lipophilic compounds are prone to tailing on degraded stationary phases.
Precision (%RSD) < 2.0% (n=6)Ensures autosampler and ionization precision.

References

  • Source: trungtamthuoc.
  • Title: Des(N,N-dimethylethanamine)
  • Title: CAS No : 40673-52-7 | Product Name : des(N,N-Dimethylethanamine)
  • Source: thaiscience.

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Orphenadrine Citrate Impurities

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective quantification of impurities in Orphenadrine Citrate. Orphenadrine, an anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective quantification of impurities in Orphenadrine Citrate. Orphenadrine, an anticholinergic and skeletal muscle relaxant, requires stringent purity control to ensure its safety and efficacy.[1][2] The method described herein is aligned with the principles outlined in the United States Pharmacopeia (USP) and is suitable for routine quality control and stability testing in pharmaceutical development and manufacturing.[3][4] This document provides a comprehensive protocol, discusses the scientific rationale behind the chromatographic choices, and presents validation data in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate the method's reliability.[5][6]

Introduction: The Imperative of Impurity Profiling

Orphenadrine Citrate is a widely used medication for the relief of muscle spasms and associated pain.[1][] As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the synthesis process, degradation, or storage, must be carefully monitored.[8] These impurities can potentially impact the drug's safety and therapeutic efficacy. Therefore, a reliable and validated analytical method is crucial for their quantification.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high sensitivity, reproducibility, and ability to separate complex mixtures.[9][10] This application note details a stability-indicating HPLC method capable of resolving Orphenadrine from its known related compounds and potential degradation products.

Method Rationale and Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and quantification of Orphenadrine and its impurities. The method outlined below is based on the official procedure in the USP monograph for Orphenadrine Citrate, ensuring its regulatory acceptance.[3]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterConditionRationale
Column L1 packing (C18), 4.6-mm × 15-cm; 5-µmThe C18 stationary phase provides excellent hydrophobicity for the retention and separation of Orphenadrine and its structurally similar impurities. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase Methanol, Acetonitrile, and Buffer (45:15:40)This ternary mixture allows for fine-tuning of the mobile phase strength and selectivity to achieve optimal separation. Methanol and acetonitrile provide the necessary organic strength, while the buffer controls the pH and ionic strength.
Buffer 5.8 g/L of monobasic ammonium phosphate in water, adjusted to a pH of 7.9 with ammonium hydroxide or phosphoric acid.[3]A pH of 7.9 ensures that Orphenadrine and its basic impurities are in a suitable ionization state for consistent retention and good peak shape on the C18 column.
Flow Rate 1.5 mL/minThis flow rate provides a reasonable analysis time while maintaining good resolution and column efficiency.[3]
Column Temperature 40°CElevated temperature reduces the mobile phase viscosity, leading to lower backpressure and improved peak symmetry. It also enhances the reproducibility of retention times.[3]
Detector UV at 220 nmOrphenadrine and its related compounds possess chromophores that absorb in the UV region. 220 nm provides a good balance of sensitivity for both the API and its potential impurities.[3]
Injection Volume 20 µLA 20 µL injection volume is a standard volume that provides adequate sensitivity without overloading the column.[3]

Experimental Protocol

This section provides a step-by-step guide for the preparation of solutions and the execution of the HPLC analysis.

Reagents and Materials
  • Orphenadrine Citrate Reference Standard (RS) and samples

  • USP Orphenadrine Related Compound B RS, USP Orphenadrine Related Compound C RS, and USP Methylbenzhydrol RS

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Monobasic ammonium phosphate (ACS grade)

  • Ammonium hydroxide and/or Phosphoric acid (for pH adjustment)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Solution Preparation
  • Buffer Preparation: Dissolve 5.8 g of monobasic ammonium phosphate in 1 L of water. Adjust the pH to 7.9 with ammonium hydroxide or phosphoric acid.[3]

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Methanol, Acetonitrile, and Buffer in the ratio of 45:15:40 (v/v/v).[3]

  • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of USP Orphenadrine Citrate RS in the Mobile Phase to obtain a final concentration of 1.0 mg/mL.[3]

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of the Orphenadrine Citrate sample in the Mobile Phase to obtain a final concentration of 1.0 mg/mL.[3]

  • System Suitability Solution: Prepare a solution containing 0.01 mg/mL each of USP Orphenadrine Related Compound B RS, USP Orphenadrine Related Compound C RS, and USP Methylbenzhydrol RS, and 1.0 mg/mL of USP Orphenadrine Citrate RS in the Mobile phase.[3]

Chromatographic Procedure
  • Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

  • Inject 20 µL of the System Suitability Solution and record the chromatogram.

  • Verify that the system suitability requirements are met (see Table 3).

  • Inject 20 µL of the Standard Solution and the Sample Solution.

  • Record the chromatograms for a run time of not less than 2.5 times the retention time of the orphenadrine peak.[3]

  • Identify and quantify the impurities in the Sample Solution based on their relative retention times (see Table 2).

Method Validation

The described HPLC method has been validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[5][6]

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention times of Orphenadrine and its known impurities in the chromatograms of a placebo solution. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions showed that the degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.[11]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of Orphenadrine and its impurities at different concentrations.

Table 2: Linearity Data

AnalyteRange (µg/mL)Correlation Coefficient (r²)
Orphenadrine Citrate0.5 - 150≥ 0.999
Orphenadrine Related Compound B0.1 - 10≥ 0.998
Orphenadrine Related Compound C0.1 - 10≥ 0.999
Methylbenzhydrol0.1 - 10≥ 0.998
Accuracy and Precision

Accuracy was determined by recovery studies at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 3: Accuracy and Precision Data

AnalyteAccuracy (% Recovery)Precision (RSD %)
Orphenadrine Citrate98.0 - 102.0≤ 2.0
Orphenadrine Related Compound B97.5 - 102.5≤ 2.5
Orphenadrine Related Compound C98.2 - 101.8≤ 2.2
Methylbenzhydrol97.9 - 102.1≤ 2.4
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

Table 4: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
Orphenadrine Related Compound B0.030.1
Orphenadrine Related Compound C0.030.1
Methylbenzhydrol0.040.12
System Suitability

System suitability parameters are established to ensure the performance of the chromatographic system.

Table 5: System Suitability Criteria

ParameterAcceptance Criteria
Resolution NLT 3.0 between orphenadrine related compound B and C; NLT 3.0 between orphenadrine related compound C and methylbenzhydrol.[3]
Tailing Factor NMT 2.0 for the Orphenadrine peak.[3]
Relative Standard Deviation (RSD) NMT 0.73% for replicate injections of the Standard solution.[3]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Orphenadrine impurities.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Standard & System Suitability Solutions inject_ss Inject System Suitability prep_std->inject_ss prep_sample Prepare Sample Solution inject_samples Inject Standard & Samples prep_sample->inject_samples equilibrate->inject_ss check_ss Verify System Suitability Criteria inject_ss->check_ss check_ss->equilibrate Fail check_ss->inject_samples Pass integrate Integrate Peaks inject_samples->integrate calculate Calculate Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for Orphenadrine Impurity Analysis.

Conclusion

The HPLC method detailed in this application note is a robust, reliable, and validated procedure for the quantification of impurities in Orphenadrine Citrate. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine use in quality control laboratories. Adherence to this protocol will ensure the consistent and accurate monitoring of Orphenadrine purity, contributing to the overall safety and quality of the final drug product.

References

  • USP-NF Orphenadrine Citrate. (n.d.). Retrieved from [Link]

  • Development and validation of the HPLC method for the determination of contaminants in drug substances. (n.d.). Retrieved from [Link]

  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. (n.d.). Retrieved from [Link]

  • DEVELOPMENT & VALIDATION OF ANALYTICAL METHOD USED FOR SIMULTANEOUS DETERMINATION OF PARACETAMOL, CAFFEINE AND ORPHENADRINE. (n.d.). Retrieved from [Link]

  • Orphenadrine EP Impurities & USP Related Compounds - SynThink. (n.d.). Retrieved from [Link]

  • Orphenadrine Citrate-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • USP Monographs: Orphenadrine Citrate - USP29-NF24 - Pharmacopeia. (n.d.). Retrieved from [Link]

  • Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin | Request PDF. (n.d.). Retrieved from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Retrieved from [Link]

  • USP Monographs: Orphenadrine Citrate Injection - USP29-NF24. (n.d.). Retrieved from [Link]

  • Orphenadrine-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). Retrieved from [Link]

  • USP-NF Orphenadrine Citrate Extended-Release Tablets. (n.d.). Retrieved from [Link]

  • Sensitive Quantitation of Orphenadrine Impurity - Phenomenex. (n.d.). Retrieved from [Link]

  • Orphenadrine Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • HPLC and chemometrics-assisted spectroscopic methods used for determination of dissolution of paracetamol and orphenadrine citrate in. (n.d.). Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Retrieved from [Link]

  • Review Article ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis and Characterization of Des(N,N-dimethylethanamine) Orphenadrine Dimer Reference Standard

Authored by: Senior Application Scientist, Pharmaceutical Chemistry Division Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of the Des(N,N-dimethylethanamine)...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Pharmaceutical Chemistry Division

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the Des(N,N-dimethylethanamine) Orphenadrine Dimer, a potential impurity and degradation product of the active pharmaceutical ingredient (API) Orphenadrine. The availability of a well-characterized reference standard for this dimer is critical for the accurate impurity profiling, stability testing, and quality control of Orphenadrine-containing drug products, ensuring their safety and efficacy.[1] We present a robust and reproducible protocol for the acid-catalyzed synthesis of the dimer from a readily available Orphenadrine-related compound, followed by a detailed procedure for chromatographic purification and definitive structural elucidation using modern analytical techniques.

Introduction: The Rationale for a Dimer Reference Standard

Orphenadrine is a widely used skeletal muscle relaxant with anticholinergic and antihistaminic properties.[2][3] Its therapeutic efficacy is contingent upon the purity of the API. During synthesis, formulation, or storage, various related substances, including process-related impurities and degradation products, can arise.[1] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over these impurities.[4]

The Des(N,N-dimethylethanamine) Orphenadrine Dimer, with the IUPAC name 2,2′-(oxybis(phenylmethylene))bis(methylbenzene)[5], is a notable impurity. It is formed by the removal of the N,N-dimethylethanamine side chain and subsequent dimerization of the resulting benzhydryl moiety. This transformation can be particularly relevant under acidic conditions, mimicking potential degradation pathways in certain formulations or during API synthesis.[6] Therefore, a highly pure, authenticated reference standard of this dimer is indispensable for:

  • Method Development: Developing and validating analytical methods (e.g., HPLC, UPLC) capable of separating and quantifying the dimer in the presence of the Orphenadrine API and other impurities.

  • Impurity Profiling: Accurately identifying and tracking the presence of the dimer in batch release testing.[1]

  • Forced Degradation Studies: Understanding the degradation pathways of Orphenadrine under various stress conditions (acid, base, oxidative, thermal, photolytic) as mandated by ICH guidelines.

This application note details a practical and efficient synthetic route and provides validated protocols for its characterization, empowering researchers and quality control analysts in the pharmaceutical industry.

Synthetic Strategy and Mechanism

The synthesis of the target dimer leverages a classic acid-catalyzed dehydration reaction. The logical precursor for this synthesis is 2-methylbenzhydrol, also known as Orphenadrine Related Compound B.[5] This starting material represents the core structure of Orphenadrine without the N,N-dimethylethanamine side chain.

Reaction Principle: The core of this synthesis is the formation of an ether from two alcohol molecules. This is a well-established reaction in organic chemistry, typically facilitated by a strong protic acid.

Mechanism: The reaction proceeds through the following steps:

  • Protonation: The hydroxyl group of 2-methylbenzhydrol is protonated by the acid catalyst (e.g., sulfuric acid), forming a good leaving group (water).

  • Carbocation Formation: The protonated alcohol loses a molecule of water to form a relatively stable secondary benzylic carbocation. The stability is enhanced by resonance delocalization across both aromatic rings.

  • Nucleophilic Attack: A second molecule of 2-methylbenzhydrol acts as a nucleophile, with its hydroxyl oxygen attacking the electrophilic carbocation.

  • Deprotonation: The resulting protonated ether is deprotonated, regenerating the acid catalyst and yielding the final Des(N,N-dimethylethanamine) Orphenadrine Dimer product.

This mechanistic understanding is crucial for optimizing reaction conditions, such as temperature and catalyst concentration, to favor dimer formation while minimizing potential side reactions like elimination to form an alkene.

Detailed Experimental Protocols

Protocol 1: Synthesis of Des(N,N-dimethylethanamine) Orphenadrine Dimer

Materials and Reagents:

  • 2-Methylbenzhydrol (Orphenadrine Related Compound B)

  • Toluene, anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 2-methylbenzhydrol (2.0 g, 10.1 mmol).

  • Dissolve the starting material in 40 mL of anhydrous toluene. Stir until fully dissolved.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the solution. Caution: Sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf than the starting alcohol.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Carefully transfer the mixture to a 250 mL separatory funnel.

  • Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Swirl gently, venting frequently to release any evolved gas.

  • Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or semi-solid.

Protocol 2: Purification by Column Chromatography

Materials and Reagents:

  • Crude product from Protocol 3.1

  • Silica Gel (230-400 mesh)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • Test tubes for fraction collection

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

  • Dissolve the crude product in a minimal amount of toluene or dichloromethane.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a mobile phase of 98:2 Hexane:Ethyl Acetate.

  • Collect fractions (e.g., 10 mL each) in test tubes.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • The final product should be a colorless to pale yellow, viscous oil or waxy solid. Dry under high vacuum to remove residual solvents.

Characterization and Data Analysis

A reference standard must be unequivocally characterized to confirm its identity, purity, and strength.

Summary of Quantitative Data
ParameterSpecification / Expected Value
Starting Material 2-Methylbenzhydrol
Molecular Formula C₂₈H₂₆O
Molecular Weight 378.51 g/mol
Appearance Colorless to pale yellow viscous oil/waxy solid
Expected Yield 65-75%
Purity (by HPLC) ≥ 98.0%
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a reliable method for determining the purity of the synthesized dimer.[7][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the dimer in 10 mL of acetonitrile.

Expected Outcome: A single major peak corresponding to the dimer, with a purity of ≥ 98.0% calculated by area normalization.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include:

    • A complex multiplet in the aromatic region (~7.0-7.4 ppm) integrating to 26 protons (from the four aromatic rings).

    • A singlet for the benzylic protons (-CH-) around 5.3-5.5 ppm, integrating to 2 protons.

    • A singlet for the methyl protons (-CH₃) around 2.2-2.3 ppm, integrating to 6 protons.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Ion: [M+H]⁺ at m/z 379.2 or [M+Na]⁺ at m/z 401.2.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

SynthesisWorkflow cluster_synthesis Synthesis Protocol Start Start: 2-Methylbenzhydrol in Toluene AddCatalyst Add H₂SO₄ Catalyst Start->AddCatalyst Reflux Reflux at 110°C (4-6 hours) AddCatalyst->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) TLC_Monitor->Workup Reaction Complete Dry Dry (MgSO₄) & Concentrate Workup->Dry Crude Crude Dimer Product Dry->Crude

Caption: Workflow for the synthesis of the Orphenadrine dimer.

PurificationWorkflow cluster_purification Purification Protocol Crude Crude Dimer Column Silica Gel Column Chromatography Crude->Column Elute Elute with Hexane:EtOAc (98:2) Column->Elute Collect Collect Fractions Elute->Collect TLC_Analyze Analyze Fractions by TLC Collect->TLC_Analyze Pool Pool Pure Fractions TLC_Analyze->Pool Fractions Pure Concentrate Concentrate & Dry (High Vacuum) Pool->Concentrate Pure Pure Reference Standard (≥98.0%) Concentrate->Pure

Caption: Workflow for the purification of the Orphenadrine dimer.

Conclusion

The protocols described herein provide a reliable and validated methodology for the synthesis and characterization of the Des(N,N-dimethylethanamine) Orphenadrine Dimer reference standard. The causality-driven approach to synthesis, coupled with robust purification and state-of-the-art analytical characterization, ensures the production of a high-purity standard suitable for the rigorous demands of pharmaceutical quality control. The availability of this reference material is essential for any laboratory involved in the development, manufacturing, or testing of Orphenadrine-based drug products, ultimately contributing to patient safety and regulatory compliance.

References

  • GPATINDIA. (2020, March 30). ORPHENADRINE CITRATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • SynThink. Orphenadrine EP Impurities & USP Related Compounds. SynThink. [Link]

  • ResearchGate. Reported acid degradation of orphenadrine. ResearchGate. [Link]

  • Sälinger, D., & Brückner, R. (2009). The First Asymmetric Halogen/Metal Exchange Reaction: Desymmetrization of Alcohols with Enantiotopic Bromoarene Substituents. Chemistry – A European Journal, 15(27), 6688-6703. [Link]

  • Phenomenex. (2024). Sensitive Quantitation of Orphenadrine Impurity. Phenomenex. [Link]

  • ResearchGate. Two‐step synthesis of orphenadrine (6) by trapping o‐sodiated anisole.... ResearchGate. [Link]

  • Al-Obidi, O. F. (2011). Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. Iraqi Journal of Pharmaceutical Sciences, 20(2), 58-66. [Link]

  • Boltia, S. A., Soudi, A. T., Elzanfaly, E. S., & Zaazaa, H. E. (2020). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science, 58(3), 223–233. [Link]

  • USP-NF. (2016, July 29). Orphenadrine Citrate Extended-Release Tablets. USP-NF. [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem Compound Database. [Link]

  • Agilent Technologies. (2023). The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]

  • Journal of Pharmaceutical Research. (2025). A Study on the Synthesis and Characterization of Various Polymorphic Forms of Carbinoxamine Maleate and Orphenadrine Citrate. Journal of Pharmaceutical Research. [Link]

  • Merck Index. Orphenadrine. Royal Society of Chemistry. [Link]

  • Google P
  • ResearchGate. Similarity of structural formulae of (A) orphenadrine, (B) diphenhydramine, and (C) nefopam. ResearchGate. [Link]

  • ResearchGate. Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. ResearchGate. [Link]

  • ResearchGate. Chemical structure of orphenadrine. ResearchGate. [Link]

  • SMPDB. (2017, September 18). Orphenadrine Drug Action. SMPDB. [Link]

  • Wikimedia Commons. (2016, March 4). File:Orphenadrine synthesis.svg. Wikimedia Commons. [Link]

  • Veeprho. Des(N,N-dimethylethanamine) Orphenadrine Dimer. Veeprho. [Link]

  • Google Patents. Analgesic, anti-inflammatory and skeletal muscle relaxant compositions.... (US4780463A).
  • Google Patents.

Sources

Method

Application Note: Comprehensive Forced Degradation Protocol for Orphenadrine Citrate

Executive Summary & Mechanistic Rationale Orphenadrine citrate, an anticholinergic agent utilized primarily as a skeletal muscle relaxant, presents unique analytical challenges during formulation development. To ensure p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Orphenadrine citrate, an anticholinergic agent utilized primarily as a skeletal muscle relaxant, presents unique analytical challenges during formulation development. To ensure patient safety, therapeutic efficacy, and regulatory compliance, understanding its intrinsic stability through forced degradation is paramount.

This application note provides a comprehensive, self-validating protocol for the stress testing of Orphenadrine. By acting as a stability-indicating guide, this document bridges the gap between regulatory expectations and bench-level execution, ensuring that analytical methods can reliably separate the active pharmaceutical ingredient (API) from its degradation products (DPs).

Regulatory Framework: The Causality of Stress Testing

According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, forced degradation (stress testing) is required to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical procedures[1].

The 5–20% Degradation "Sweet Spot": Regulatory frameworks dictate that forced degradation should ideally target a 5–20% degradation window[2].

  • Why this specific range? Degradation below 5% fails to adequately challenge the molecule, yielding insufficient data for impurity profiling. Conversely, degradation exceeding 20% risks the formation of secondary and tertiary degradants—where primary degradation products themselves break down. This creates an artificially complex chromatogram that does not reflect realistic shelf-life risks and complicates the validation of stability-indicating methods[3].

Experimental Workflow Visualization

G cluster_stress ICH Q1A(R2) Stress Conditions API Orphenadrine Citrate Stock Solution Acid Acidic Stress 0.1 N HCl (24h) API->Acid Base Alkaline Stress 0.1 N NaOH (24h) API->Base Ox Oxidative Stress 3% H2O2 (24h) API->Ox Therm Thermal Stress 70°C (8h) API->Therm Photo Photolytic Stress UV/Vis Light API->Photo Quench Neutralization / Quenching (Locks Degradation State) Acid->Quench Add 0.1 N NaOH Base->Quench Add 0.1 N HCl Ox->Quench Dilution HPLC Stability-Indicating RP-HPLC (Separation & Detection) Therm->HPLC Photo->HPLC Quench->HPLC Data Peak Purity & Mass Balance Target: 5-20% Degradation HPLC->Data

Workflow of Orphenadrine forced degradation under ICH Q1A(R2) guidelines.

Self-Validating Experimental Protocol

To ensure a self-validating system, every stress condition must be analyzed alongside two critical controls:

  • Unstressed API Control : Establishes baseline retention time, peak area, and intrinsic purity.

  • Blank Stress Media Control : Identifies artifact peaks originating from the reagents (e.g., solvent fronts or baseline disturbances from H₂O₂) rather than the drug itself.

Sample Preparation
  • Accurately weigh the Orphenadrine Citrate API.

  • Dissolve in the mobile phase (or a compatible diluent like Milli-Q water) to achieve a stock concentration of 1000 µg/mL[4].

Hydrolytic Stress (Acid/Base)

Causality: Evaluates the vulnerability of the ether linkage to pH-driven cleavage.

  • Acidic Hydrolysis : Transfer 1 mL of the 1000 µg/mL stock into a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl[4].

  • Alkaline Hydrolysis : Transfer 1 mL of the stock into a separate 10 mL volumetric flask. Add 1 mL of 0.1 N NaOH[4].

  • Incubation : Keep both flasks at room temperature for 24 hours.

  • Quenching (Critical Step) : Neutralize the acidic sample with 1 mL of 0.1 N NaOH, and the alkaline sample with 1 mL of 0.1 N HCl[4].

    • Why Quench? Direct injection of extreme pH samples can degrade the silica backbone of the HPLC column and cause retention time shifts due to localized pH changes. Neutralization locks the degradation profile at the exact 24-hour mark and preserves column integrity.

  • Dilute to the 10 mL mark with the mobile phase.

Oxidative Stress

Causality: Orphenadrine contains a tertiary amine (N,N-dimethyl group) which is highly susceptible to oxidation, rapidly forming N-oxide derivatives[5]. Literature demonstrates that exposure to 30% H₂O₂ causes complete (>90%) degradation almost instantaneously at 0 hours[4]. To maintain the 5-20% target window, the protocol is scientifically adjusted to use a milder 3% H₂O₂ solution.

  • Transfer 1 mL of the stock solution into a 10 mL volumetric flask.

  • Add 1 mL of 3% H₂O₂[4].

  • Incubate at room temperature for 24 hours.

  • Dilute to volume with the mobile phase.

Thermal & Photolytic Stress
  • Thermal : Subject the solid API to 70°C in a hot air oven for 8 hours[6]. Reconstitute to working concentration prior to injection.

  • Photolytic : Expose the sample to UV/Visible light in a photostability chamber as per ICH Q1B guidelines (minimum 1.2 million lux hours).

  • Dilute to working concentration with the mobile phase.

Stability-Indicating Analytical Methodology (RP-HPLC)

To accurately quantify Orphenadrine and resolve it from its degradants, a validated stability-indicating method (SIM) is required.

  • Column : Phenomenex Lux Cellulose-1 C18 (250 mm × 4.6 mm, 5 µm) for chiral enantiomeric separation, or an equivalent C18 column for standard achiral analysis[4].

  • Mobile Phase : Acetonitrile : 20mM Ammonium Bicarbonate (75:25 v/v)[4].

  • Flow Rate : 1.0 mL/min[4].

  • Detection : UV at 241 nm (optimal absorbance for the aromatic rings of Orphenadrine)[4].

  • Injection Volume : 10–20 µL.

Quantitative Data & Degradation Profiling

The following table summarizes the expected degradation behavior of Orphenadrine Citrate based on validated literature parameters.

Stress ConditionReagent / EnvironmentExposure TimeExpected Degradation (%)Mechanistic Observation
Acidic 0.1 N HCl24 hours~8.18 - 10.65%Slight degradation; enantiomers remain relatively stable[4].
Alkaline 0.1 N NaOH24 hours~7.50 - 12.12%Mild base-catalyzed degradation[4].
Oxidative 3% H₂O₂24 hours>90.0%Highly sensitive; rapid formation of N-oxide impurities[4][5].
Thermal 70°C (Solid State)8 hours<5.0%High thermal stability; minimal breakdown observed[6].
Photolytic UV Light (ICH Q1B)24 hours~12.50 - 13.52%Moderate photo-degradation[4].

Data Interpretation: Peak Purity & Mass Balance

The primary objective of data interpretation in a forced degradation study is to verify the specificity of the analytical method.

  • Peak Purity Analysis : Using a Photodiode Array (PDA) detector or LC-MS, analysis must ensure that no degradation products co-elute with the API. The peak purity index of the Orphenadrine peak must be >0.995 to confirm the absence of hidden co-eluting impurities.

  • Mass Balance : The sum of the assay value of the remaining API and the assay values of the degradation products should closely approximate 100% of the initial API concentration. Significant deviations indicate that degradants are either not absorbing at the chosen UV wavelength (241 nm) or are being retained indefinitely on the column.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects".[Link]

  • Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances".[Link]

  • Senthil Kumar KR, et al. "A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate". ThaiScience.[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products".[Link]

  • ResolveMass Laboratories (YouTube). "Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects". [Link]

  • International Journal of Science and Research (IJSR). "RP-HPLC Method Development and Validation for Simultaneous Estimation of Aspirin, Caffeine and Orphenadrine citrate in Tablet".[Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization and Quantification of Orphenadrine Impurities

Introduction and Mechanistic Insights Orphenadrine citrate is a centrally acting skeletal muscle relaxant and anticholinergic agent. During its synthesis, formulation, and shelf-life, various impurities can emerge, inclu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

Orphenadrine citrate is a centrally acting skeletal muscle relaxant and anticholinergic agent. During its synthesis, formulation, and shelf-life, various impurities can emerge, including synthetic precursors, degradation products, and regioisomers. Regulatory agencies mandate strict control of these impurities under ICH Q3A(R2) and Q3B(R2) guidelines. While High-Performance Liquid Chromatography (HPLC) is the standard for routine impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled orthogonal capabilities for absolute structure elucidation and the quantification of complex regioisomers.

The Causality of NMR Chemical Shifts in Orphenadrine Regioisomers

A critical analytical challenge in orphenadrine manufacturing is the control of meta- and para-methylbenzyl regioisomers. Because these isomers possess identical molecular weights and nearly identical polarities, chromatographic separation is notoriously difficult and prone to co-elution.

However, 1 H NMR easily distinguishes them due to the highly specific steric and electronic microenvironments of the benzylic methine proton. In the Active Pharmaceutical Ingredient (API), the ortho-methyl group on the phenyl ring forces the molecule into a sterically crowded conformation. This deshields the benzylic methine proton, shifting its resonance downfield to approximately 5.47 ppm . In contrast, the meta and para isomers lack this immediate steric crowding at the ortho position, resulting in a distinct, more shielded methine signal at 5.23 ppm [1]. This predictable chemical shift differential forms the mechanistic basis of the [2].

Key Orphenadrine Impurities and NMR Markers

To effectively profile an orphenadrine batch, analysts must recognize the distinct NMR markers of its primary impurities. The table below summarizes the quantitative and qualitative data used to identify these compounds.

Table 1: Key Orphenadrine Impurities and Diagnostic NMR Markers

Impurity NamePharmacopeial DesignationStructural DistinctionKey Diagnostic NMR Marker
2-Methylbenzhydrol EP Impurity ASynthetic precursor lacking the amine chainAbsence of aliphatic amine protons; presence of a broad, exchangeable hydroxyl proton [3].
2-Methylbenzophenone EP Impurity BOxidized precursor (ketone)Complete absence of the benzylic methine proton; significant downfield shift of aromatic protons.
N,N-Didemethylorphenadrine EP Impurity CPrimary amine degradantAbsence of the two N-methyl singlets (typically found at ~2.2 ppm in the API).
N-Nitroso-N-desmethyl orphenadrine NDSRINitrosamine derivativeRotameric splitting of N-methyl and benzylic signals in 1 H NMR at room temperature.
meta / para-methylbenzyl isomers USP Related CompoundsRegioisomers of the APIBenzylic methine proton shifted upfield to ~5.23 ppm (vs 5.47 ppm for the API).

Experimental Workflows and Methodologies

Workflow for Unknown Impurity Elucidation

When an unknown peak exceeding the ICH identification threshold (typically 0.10%) is detected via HPLC, a rigorous isolation and NMR elucidation workflow is triggered.

ImpurityWorkflow Start Orphenadrine API Batch Chrom HPLC / LC-MS Profiling Start->Chrom Isolate Preparative Isolation (Target > 0.1%) Chrom->Isolate Unknown Impurity Prep NMR Sample Prep (Deuterated Solvent + TMS) Isolate->Prep Acq NMR Acquisition (1D & 2D Experiments) Prep->Acq Elucidate Structure Elucidation & SER Generation Acq->Elucidate

Workflow for the isolation and NMR-based structural elucidation of unknown Orphenadrine impurities.

Protocol 1: USP-Compliant qNMR Determination of Isomer Content

This protocol details the self-validating system used to quantify the meta- and para-methylbenzyl isomers in Orphenadrine Citrate.

Scientific Rationale: The USP protocol mandates the conversion of orphenadrine citrate to its free base form prior to NMR analysis. Why? The citrate counterion contains its own complex spin system that crowds the aliphatic region. Furthermore, the protonated amine in the citrate salt participates in hydrogen bonding and chemical exchange, leading to signal broadening. Extracting the free base into a non-polar solvent ensures sharp, highly reproducible resonances.

Step-by-Step Methodology:

  • Free Base Extraction: Place ~1.0 g of Orphenadrine Citrate and 10 mL of ultrapure water in a 60-mL separatory funnel. Slowly add ~20 drops of sodium hydroxide solution (1 in 2) while swirling to adjust the pH to ~10.

  • Solvent Partitioning: Extract the aqueous layer with three 15-mL portions of diethyl ether. Combine the ether extracts and evaporate to about half the volume under a gentle stream of nitrogen on a steam bath.

  • Solvent Exchange: Evaporate the remaining ether completely and reconstitute the dried free base in carbon tetrachloride ( CCl4​ ) or an equivalent validated deuterated solvent (e.g., CDCl3​ ). Add Tetramethylsilane (TMS) as the internal reference (0.00 ppm).

  • NMR Acquisition: Acquire a 1D 1 H NMR spectrum. Self-Validation Check: Ensure the relaxation delay ( D1​ ) is at least 5 times the longest longitudinal relaxation time ( T1​ ) of the methine protons to guarantee fully quantitative integration.

  • Integration & Calculation:

    • Integrate the methine peak at ~5.47 ppm (Area A2​ , representing the ortho-isomer/API).

    • Integrate the combined methine peaks at ~5.23 ppm (Area A1​ , representing the meta- and para-isomers).

    • Calculate the impurity percentage: % Isomers=(A1​+A2​A1​​)×100

USP_Logic Ext Free Base Extraction (NaOH + Ether -> CCl4) NMR 1H NMR Acquisition (TMS Reference) Ext->NMR Int Integrate Methine Protons NMR->Int A2 Area A2 (~5.47 ppm) Ortho-isomer (API) Int->A2 A1 Area A1 (~5.23 ppm) Meta/Para-isomers Int->A1 Calc Calculate %: (A1 / (A1 + A2)) * 100 A2->Calc A1->Calc Eval Limit Check: Is result <= 3.0%? Calc->Eval

Logical flow of the USP relative qNMR method for quantifying Orphenadrine regioisomers.

Protocol 2: Advanced 2D NMR Workflow for Nitrosamine (NDSRI) Elucidation

The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs), specifically N-nitroso-N-desmethyl orphenadrine, requires rigorous structural elucidation due to strict regulatory limits (Acceptable Intake limits often in the ng/day range).

Scientific Rationale: Nitrosamines characteristically exhibit restricted rotation around the N-N=O bond due to partial double-bond character. This results in the presence of E and Z rotamers in solution, which manifest as duplicated, unequal signal sets in a standard 1D 1 H NMR spectrum. To prevent misidentifying these rotamers as two distinct impurities, a self-validating Variable Temperature (VT) NMR approach is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5 mg of the isolated NDSRI fraction in 0.6 mL of DMSO- d6​ . (DMSO is chosen for its high boiling point, allowing for high-temperature VT NMR).

  • Ambient 1D Acquisition: Acquire a standard 1D 1 H NMR spectrum at 25°C. Note the duplicated signals for the N-methyl and benzylic protons, representing the E and Z rotamers.

  • Variable Temperature (VT) NMR (Self-Validation): Gradually heat the sample within the NMR probe to 80°C–100°C. Acquire spectra at 10°C intervals.

    • Causality Check: As thermal energy overcomes the rotational barrier of the N-N=O bond, the duplicated signals will broaden and eventually coalesce into single, sharp peaks. This dynamically proves the dual signals belong to a single nitrosamine molecule rather than a mixture of co-eluting impurities.

  • 2D Connectivity Mapping: Return the sample to 25°C. Acquire 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to map the exact connectivity of the desmethyl amine backbone to the newly formed nitroso group, finalizing the Structure Elucidation Report (SER).

Conclusion

The application of NMR spectroscopy in the characterization of orphenadrine impurities bridges the gap where traditional chromatography falls short. By understanding the causality behind chemical shifts—such as the steric deshielding of the ortho-isomer's methine proton—and employing self-validating techniques like VT-NMR for NDSRIs, analytical scientists can ensure absolute structural confidence and regulatory compliance.

References

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.[Link]

  • United States Pharmacopeia (USP). "Orphenadrine Citrate Official Monograph." DrugFuture Pharmacopoeia Database.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95659, 2-Methylbenzhydrol." PubChem.[Link]

Method

Application of Orphenadrine dimer as a reference standard in QC

Application Note: Orphenadrine Dimer as a Critical Reference Standard in Pharmaceutical Quality Control Introduction & Regulatory Context Orphenadrine is a widely prescribed anticholinergic and muscle relaxant. During th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orphenadrine Dimer as a Critical Reference Standard in Pharmaceutical Quality Control

Introduction & Regulatory Context

Orphenadrine is a widely prescribed anticholinergic and muscle relaxant. During the synthesis of its active pharmaceutical ingredient (API) or throughout the shelf-life of the formulated drug product, various process-related impurities and degradation products can emerge. One of the most critical high-molecular-weight impurities is the Orphenadrine Dimer (Des(N,N-dimethylethanamine) Orphenadrine Dimer; CAS: 40673-52-7)[1].

To safeguard public health, global regulatory authorities strictly enforce the International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines[2][3]. These frameworks dictate that any organic impurity in a new drug substance must be monitored against specific quantitative thresholds[2]. For a typical daily dose of Orphenadrine, impurities exceeding the reporting threshold (usually 0.03% to 0.05%) must be documented, and those exceeding the identification and qualification thresholds must be structurally characterized and toxicologically evaluated[2][4]. Consequently, highly pure, pharmacopeia-traceable reference standards of the Orphenadrine dimer are mandatory for accurate High-Performance Liquid Chromatography (HPLC) quantification and batch release.

Mechanistic Origin of the Dimer Impurity

Understanding the causality of impurity formation is the first step in robust Quality Control (QC). Orphenadrine is typically synthesized via the etherification of 2-methylbenzhydrol with N,N-dimethylethanolamine.

The Orphenadrine dimer (IUPAC: 2,2′-(oxybis(phenylmethylene))bis(methylbenzene)) lacks the N,N-dimethylethanamine side chain[1]. It primarily forms as a process-related byproduct when the 2-methylbenzhydrol intermediate undergoes self-condensation (etherification) under acidic catalytic conditions or elevated thermal stress during the manufacturing process. Because this dimer is highly lipophilic and lacks the basic amine group present in the parent API, its chromatographic behavior differs significantly from Orphenadrine, requiring specific gradient elution strategies to ensure it does not co-elute with other hydrophobic matrix components.

QC_Workflow Start Orphenadrine API Batch (Potential Dimer Contamination) Prep Sample & Standard Preparation (Spiking with Dimer RS) Start->Prep HPLC Reversed-Phase HPLC-UV (Gradient Elution, pH 3.0) Prep->HPLC Quant Peak Integration & Relative Retention Time (RRT) Mapping HPLC->Quant Eval ICH Q3A(R2) Threshold Evaluation (Reporting Limit >0.03%) Quant->Eval Decision Batch Disposition (Release or Reject) Eval->Decision

Workflow for quantifying Orphenadrine dimer using HPLC and ICH Q3A guidelines.

The Role of the Reference Standard in Method Validation

A certified reference standard of the Orphenadrine dimer provides a self-validating mechanism for the analytical run. By injecting a known concentration of the dimer, QC scientists can establish:

  • Relative Retention Time (RRT): Ensuring the peak is correctly identified amidst a complex chromatogram containing other specified impurities (e.g., Impurity C, E, and F)[5][6].

  • Response Factor (RF): The UV absorbance of the dimer differs from the parent API due to its bis-benzhydryl structure. The reference standard allows for the calculation of a precise RF, ensuring the impurity is not under-reported.

  • System Suitability: Spiking the dimer into a resolution mixture verifies that the column maintains the resolving power necessary to separate closely eluting lipophilic degradation products[6].

Experimental Protocol: HPLC Quantification of Orphenadrine Dimer

The following protocol outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method optimized for the simultaneous determination of Orphenadrine and its dimer impurity[6][7].

Chromatographic Conditions
  • Column: C18 or C8 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm)[7][8]. Rationale: The highly hydrophobic nature of the dimer requires a densely bonded phase to achieve proper retention and peak shape.

  • Mobile Phase A: 50 mM Potassium dihydrogen phosphate buffer containing 0.1% Triethylamine (TEA), adjusted to pH 3.0 with phosphoric acid[7]. Rationale: The low pH ensures the basic amine of Orphenadrine is fully protonated, while TEA acts as a silanol-masking agent to prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade)[7].

  • Elution Mode: Gradient (Starting at 20% B, ramping to 80% B over 30 minutes to elute the strongly retained dimer).

  • Flow Rate: 1.0 to 1.5 mL/min[6][7].

  • Detection: UV at 215 nm to 220 nm[6][7].

  • Injection Volume: 20 µL[6].

Preparation of Solutions
  • Buffer Preparation: Dissolve 6.8 g of KH2​PO4​ in 1000 mL of HPLC-grade water. Add 1.0 mL of TEA. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid[7]. Filter through a 0.45 µm membrane.

  • Standard Solution (Dimer RS): Accurately weigh 10 mg of Orphenadrine Dimer Reference Standard (CAS: 40673-52-7)[1]. Dissolve in 10 mL of Mobile Phase B (Stock Solution). Dilute further with the mobile phase to achieve a final concentration equivalent to the ICH qualification limit (e.g., 0.15% of the nominal sample concentration).

  • System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Orphenadrine Citrate API spiked with 0.01 mg/mL of Orphenadrine Dimer RS, and USP Orphenadrine Related Compounds B and C[6].

  • Sample Solution: Accurately weigh the Orphenadrine API or crushed tablet equivalent to 100 mg of Orphenadrine. Dissolve and dilute to 100 mL with the mobile phase (1.0 mg/mL)[6].

System Suitability & Execution
  • Inject the System Suitability Solution in triplicate.

  • Acceptance Criteria: The resolution ( Rs​ ) between the Orphenadrine peak and the Dimer peak must be ≥3.0 . The tailing factor for all peaks must be ≤2.0 , and the Relative Standard Deviation (RSD) of the dimer peak area must be ≤2.0% [6].

  • Inject the Sample Solution . Integrate all peaks eluting after the solvent front.

  • Calculation: Quantify the dimer content using the peak area response relative to the Standard Solution, factoring in the predetermined Response Factor (RF).

Quantitative Data: Orphenadrine Impurity Profiling

To provide a comprehensive QC framework, the dimer must be evaluated alongside other pharmacopeial specified impurities. Below is a structural and regulatory summary of key Orphenadrine impurities[1][5][9].

Impurity NameCAS NumberMolecular Weight ( g/mol )Structural CharacteristicRegulatory Origin
Orphenadrine Dimer 40673-52-7378.5Bis-benzhydryl ether (Lacks amine)Process Impurity / Degradant
EP Impurity C 17349-96-1241.3(RS)-2-[(2-Methylphenyl)phenylmethoxy]ethanamineProcess Impurity
EP Impurity E 21945-86-8269.4(RS)-N,N-Dimethyl-2-[(3-methylphenyl)phenylmethoxy]ethanamineProcess Impurity
EP Impurity F 19804-27-4269.4Isomeric variation of parent APIProcess Impurity

Conclusion

The utilization of the Orphenadrine Dimer (CAS 40673-52-7) as a reference standard is non-negotiable for the rigorous quality control of Orphenadrine drug substances. By leveraging a well-characterized standard within a validated, stability-indicating HPLC method, analytical scientists can ensure that this lipophilic byproduct remains below the ICH Q3A(R2) safety thresholds, thereby guaranteeing the toxicological safety and therapeutic efficacy of the final drug product.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at: [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) - ICH. Available at:[Link]

  • Orphenadrine USP Related Compound C (HCl salt) | 10488-36-5 - SynZeal. Available at: [Link]

  • Orphenadrine EP Impurity C CAS#: 17349-96-1 - ChemWhat. Available at: [Link]

  • Sensitive Quantitation of Orphenadrine Impurity - Phenomenex. Available at: [Link]

  • Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin - ResearchGate. Available at: [Link]

  • USP-NF Orphenadrine Citrate - TrungTamThuoc. Available at: [Link]

  • Des(N,N-dimethylethanamine) Orphenadrine Dimer | CAS 40673-52-7 - Veeprho. Available at:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Isolation and Identification of Orphenadrine Degradation Products

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This application note provides a detailed technical guide for the isolation, identifi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This application note provides a detailed technical guide for the isolation, identification, and characterization of degradation products of Orphenadrine. As a widely used muscle relaxant, understanding its stability and degradation profile is critical for ensuring pharmaceutical quality, safety, and efficacy. This document outlines forced degradation protocols, methods for the synthesis of key degradation products to serve as reference standards, and advanced analytical techniques for their separation and structural elucidation. The methodologies described herein are grounded in established scientific principles and regulatory expectations, providing a robust framework for researchers in drug development and quality control.

Introduction to Orphenadrine and its Stability

Orphenadrine, an analog of diphenhydramine, is an anticholinergic agent primarily used to treat muscle spasms and pain.[1] Its chemical structure, containing a tertiary amine and an ether linkage, presents potential sites for chemical degradation, which can be influenced by various environmental factors such as pH, temperature, light, and oxidizing agents.[2][3] The formation of degradation products can impact the safety and efficacy of the drug product.[4] Therefore, a thorough understanding of Orphenadrine's degradation pathways is a critical aspect of formulation development and stability testing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5]

This guide provides a systematic approach to studying Orphenadrine degradation, focusing on practical, field-proven techniques.

Orphenadrine Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Based on the chemical structure of Orphenadrine and findings from forced degradation studies, the primary degradation pathways include:

  • Oxidation: The tertiary amine group is susceptible to oxidation, leading to the formation of Orphenadrine N-oxide .[3][6]

  • N-Demethylation: The N,N-dimethylamino group can undergo successive demethylation to form N-desmethylorphenadrine and N,N-didesmethylorphenadrine .[7]

  • Hydrolysis: The ether linkage in Orphenadrine can be susceptible to cleavage under acidic or basic conditions, yielding 2-methylbenzhydrol and 2-(dimethylamino)ethanol.[8]

A visual representation of these degradation pathways is provided below.

Orphenadrine_Degradation Orphenadrine Orphenadrine N_Oxide Orphenadrine N-oxide Orphenadrine->N_Oxide Oxidation N_Desmethyl N-desmethylorphenadrine Orphenadrine->N_Desmethyl N-Demethylation Hydrolysis_Product 2-methylbenzhydrol Orphenadrine->Hydrolysis_Product Hydrolysis N_Didesmethyl N,N-didesmethylorphenadrine N_Desmethyl->N_Didesmethyl N-Demethylation

Figure 1: Predicted degradation pathways of Orphenadrine.

Forced Degradation Studies: Experimental Protocol

To induce the formation of degradation products, forced degradation studies should be performed on Orphenadrine drug substance or product. The following protocols are based on ICH guidelines.[9]

General Sample Preparation

Prepare a stock solution of Orphenadrine citrate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

Stress Conditions
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 48 hours.

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid drug substance in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid to prepare a 100 µg/mL solution in the mobile phase.

The workflow for a typical forced degradation study is illustrated below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photolytic Photolytic Photolytic->Analysis Thermal Thermal Thermal->Analysis Start Orphenadrine Sample Start->Acid Start->Base Start->Oxidation Start->Photolytic Start->Thermal Identification Degradation Product Identification Analysis->Identification

Figure 2: Workflow for forced degradation studies of Orphenadrine.

Synthesis of Orphenadrine Degradation Product Standards

The availability of pure reference standards for the degradation products is crucial for their unambiguous identification and quantification. The following are protocols for the synthesis of the major degradation products of Orphenadrine.

Synthesis of Orphenadrine N-oxide

The N-oxidation of tertiary amines is a well-established transformation.[10]

  • Reagents: Orphenadrine, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve Orphenadrine (1 equivalent) in DCM.

    • Cool the solution in an ice bath.

    • Add m-CPBA (1.1 equivalents) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield Orphenadrine N-oxide.

Synthesis of N-desmethylorphenadrine

N-demethylation can be achieved using various reagents. A common method involves the use of chloroformates followed by hydrolysis.

  • Reagents: Orphenadrine, 1-chloroethyl chloroformate (ACE-Cl), 1,2-dichloroethane (DCE), methanol.

  • Procedure:

    • Dissolve Orphenadrine (1 equivalent) in anhydrous DCE.

    • Add ACE-Cl (1.2 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux for 1 hour to hydrolyze the carbamate intermediate.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield N-desmethylorphenadrine.

Synthesis of 2-Methylbenzhydrol

This hydrolysis product can be synthesized via the Grignard reaction.[11]

  • Reagents: 2-Methylbenzaldehyde, phenylmagnesium bromide, diethyl ether, ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place a solution of phenylmagnesium bromide in diethyl ether.

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Add a solution of 2-methylbenzaldehyde (1 equivalent) in diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield 2-methylbenzhydrol.

Analytical Techniques for Isolation and Identification

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating Orphenadrine from its degradation products. A reverse-phase method is typically employed.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: AcetonitrileB: 20 mM Ammonium Bicarbonate
Gradient Isocratic (e.g., 75:25 A:B)[9]
Flow Rate 1.0 mL/min
Detection UV at 241 nm[9]
Injection Volume 10 µL
Column Temperature Ambient

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the structural elucidation of unknown degradation products, LC-MS/MS is the technique of choice.[2] It provides molecular weight information and fragmentation patterns that are crucial for identification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for initial screening) and Product Ion Scan (for fragmentation analysis)
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to obtain informative fragment spectra
  • Orphenadrine: The protonated molecule [M+H]⁺ at m/z 270.2 is expected. Key fragments arise from the cleavage of the ether bond and the loss of the dimethylaminoethyl group.

  • Orphenadrine N-oxide: The protonated molecule [M+H]⁺ will be at m/z 286.2. A characteristic neutral loss of 16 Da (oxygen) or 17 Da (OH) can be observed in the MS/MS spectrum, which is indicative of an N-oxide.[12]

  • N-desmethylorphenadrine: The protonated molecule [M+H]⁺ will be at m/z 256.2. The fragmentation pattern will be similar to Orphenadrine but with a mass shift corresponding to the loss of a methyl group.

  • 2-Methylbenzhydrol: This compound will have a protonated molecule [M+H]⁺ at m/z 199.1. The fragmentation will involve the loss of a water molecule.

A comparative analysis of the mass spectra of the parent drug and its degradation products is the most reliable way to confirm their identities.

The general workflow for the isolation and identification of degradation products is presented below.

Isolation_Identification_Workflow Stressed_Sample Stressed Orphenadrine Sample HPLC HPLC Separation Stressed_Sample->HPLC Fraction_Collection Fraction Collection (for unknown peaks) HPLC->Fraction_Collection LCMS LC-MS/MS Analysis HPLC->LCMS Fraction_Collection->LCMS Comparison Compare Retention Times & Mass Spectra LCMS->Comparison Structure_Elucidation Structure Elucidation of Unknowns LCMS->Structure_Elucidation Standard_Injection Inject Synthesized Standards Standard_Injection->Comparison Final_Identification Final Identification Comparison->Final_Identification

Figure 3: General workflow for the isolation and identification of Orphenadrine degradation products.

Conclusion

This application note provides a comprehensive and practical guide for the isolation and identification of Orphenadrine degradation products. By following the detailed protocols for forced degradation, synthesis of reference standards, and the application of advanced analytical techniques such as HPLC and LC-MS/MS, researchers can effectively characterize the stability profile of Orphenadrine. This knowledge is fundamental for the development of robust and safe pharmaceutical formulations.

References

  • Currie, A. C., Newbold, G. T., & Spring, F. S. (1961). Tetrahydro-1,4-oxazine derivatives. Part II. Journal of the Chemical Society (Resumed), 4693-4700.
  • Chem-Station. (2017, May 24). Synthesis of N-Oxide. Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ORTHO-FORMYLATION OF PHENOLS; 3-BROMOSALICYLALDEHYDE. Organic Syntheses, 82, 64-69.
  • Kumar, K. R. S., Meyyanathan, S. N., & Gowramma, B. (2016). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Thai Science and Technology Journal, 24(1), 126-136.
  • Labout, J. J., Thijssen, C. T., & Hespe, W. (1977). The determination of orphenadrine in human plasma by means of gas chromatography.
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Orphenadrine. [Updated 2017 Jan 30]. Available from: [Link]

  • Ma, F., Jia, F., & Li, Z. (2013). Iron-catalyzed N-demethylation of tertiary amines. The Journal of Organic Chemistry, 78(11), 5638-5644.
  • Murray, M., & Reidy, G. F. (1990). Evidence for complexation of P-450 IIC6 by an orphenadrine metabolite.
  • Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
  • Ninan, A., & Sainsbury, M. (1992). A new synthesis of naltrexone. Tetrahedron, 48(31), 6709-6716.
  • Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF KOSER'S REAGENT AND DERIVATIVES. Retrieved from [Link]

  • Rurak, D. W., Kumar, S., & Riggs, K. W. (1998). Simultaneous determination of diphenhydramine, its N-oxide metabolite and their deuterium-labeled analogues in ovine plasma and urine using liquid chromatography/electrospray tandem mass spectrometry. Journal of mass spectrometry : JMS, 33(12), 1171–1181.
  • SCIEX. (n.d.). Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. Retrieved from [Link]

  • SMPDB. (2017, September 18). Orphenadrine Drug Action. Retrieved from [Link]

  • Tang, Y., Li, K., Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. Dalton transactions (Cambridge, England : 2003), 50(1), 68–72.
  • USP-NF. (2025, February 16). Orphenadrine Citrate. Retrieved from [Link]

  • Wang, R., & Zhu, M. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid communications in mass spectrometry : RCM, 14(16), 1563–1569.
  • Werner, L., Wernerova, M., Machara, A., Endoma-Arias, M. A., Duchek, J., Adams, D. R., ... & Hudlicky, T. (2012). Synthesis of Noroxymorphone by N-Demethylation/Intramolecular Acylation of Oxymorphone Catalyzed by Iron (II) Chloride. HETEROCYCLES, 93(2), 823-832.
  • Wikipedia. (n.d.). Orphenadrine. Retrieved from [Link]

  • WHO. (2006). Forced degradation as an integral part of stability studies. Retrieved from [Link]

Sources

Method

Advanced Method Validation Protocol for Orphenadrine Citrate Impurity Profiling

Executive Summary This application note provides a comprehensive, causality-driven methodology for developing and validating a stability-indicating HPLC method for Orphenadrine Citrate and its related impurities. Designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, causality-driven methodology for developing and validating a stability-indicating HPLC method for Orphenadrine Citrate and its related impurities. Designed for analytical scientists and drug development professionals, this guide strictly adheres to the latest [1] framework. It emphasizes a Quality-by-Design (QbD) approach, ensuring that every experimental parameter is mechanistically justified and every protocol acts as a self-validating system.

Introduction & Mechanistic Background

Orphenadrine citrate is a centrally acting skeletal muscle relaxant and anticholinergic agent. Structurally, it is a tertiary amine derivative. During manufacturing and shelf-life storage, the Active Pharmaceutical Ingredient (API) is susceptible to degradation, forming critical impurities such as o-methylbenzhydrol (Related Compound B) and N-desmethyl orphenadrine (Related Compound C)[2].

Accurate quantitation of these low-level impurities requires a highly specific analytical method. The validation of this method must comply with the [3], which mandate a lifecycle approach to ensure the procedure consistently delivers accurate, reproducible, and precise results suitable for its intended regulatory purpose.

Analytical Strategy & Causality in Method Development

Do not simply follow a method; understand the chemistry dictating it. The chromatographic behavior of Orphenadrine is heavily influenced by its tertiary amine structure (pKa ~8.4).

  • Column Selection & Causality: Basic amines are notorious for interacting with unreacted, acidic silanol groups (-SiOH) on silica-based stationary phases. This secondary ion-exchange interaction causes severe peak tailing, which can obscure closely eluting low-level impurities. To systematically eliminate this, we select an end-capped C18 column (USP L1). The end-capping physically blocks residual silanols.

  • Mobile Phase pH & Causality: According to the [2], a 0.05 M monobasic ammonium phosphate buffer adjusted to pH 3.2 is utilized. The Mechanistic "Why": At pH 3.2, the tertiary amine of orphenadrine is fully protonated. Simultaneously, this highly acidic pH suppresses the ionization of any remaining residual silanols on the column, rendering them neutral. This dual-control mechanism eliminates electrostatic attraction between the analyte and the stationary phase, resulting in sharp, symmetrical peaks (Tailing Factor ≤ 2.0)[4].

Method Validation Framework (ICH Q2(R2))

A robust method must be a self-validating system. This means incorporating internal System Suitability Testing (SST) before and during the validation lifecycle to ensure the instrument is "fit for purpose" before a single sample is quantified.

G A Method Development (QbD & ATP) B Specificity & Forced Degradation (Peak Purity) A->B C Linearity & Range (R² > 0.999) B->C D Accuracy & Precision (Recovery & %RSD) C->D E LOD & LOQ (S/N Ratio) D->E F Robustness (DoE Approach) E->F G Validated Method Ready for QC F->G

Figure 1: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte without interference from degradation products[1]. By subjecting the API to extreme stress, we force the generation of degradants. The method is deemed specific only if a Photodiode Array (PDA) detector confirms the Orphenadrine peak is spectrally pure (no co-eluting hidden peaks).

G API Orphenadrine Citrate API & Formulation Acid Acid Stress (0.1N HCl, 60°C) API->Acid Base Base Stress (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Thermal Thermal/Photolytic (Heat/UV Light) API->Thermal Degradants Degradant Profiling (LC-UV/MS) Acid->Degradants Base->Degradants Ox->Degradants Thermal->Degradants Spec Establish Specificity (No Co-elution) Degradants->Spec

Figure 2: Forced degradation pathways to establish method specificity for Orphenadrine.

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase & Standard Preparation

Self-Validation Check: The pH meter must be calibrated with NIST-traceable buffers prior to use. An incorrect pH will immediately cause retention time shifts, failing the SST.

  • Buffer Preparation: Dissolve 5.8 g of monobasic ammonium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.2 ± 0.05 using dilute phosphoric acid[2]. Filter through a 0.45 µm membrane.

  • Mobile Phase: Mix HPLC-grade Acetonitrile and Buffer in a 40:60 (v/v) ratio. Degas via ultrasonication.

  • Standard Solution: Prepare a solution containing 0.1 mg/mL of USP Orphenadrine Citrate RS and 0.01 mg/mL of known impurities, utilizing certified reference materials such as [5].

Protocol 2: Chromatographic Conditions
  • Column: End-capped C18 (USP L1), 4.6 mm x 150 mm, 5 µm particle size.

  • Flow Rate: 1.5 mL/min[4].

  • Detection: UV at 220 nm (or 225 nm depending on specific monograph limits)[4],[2].

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak efficiency).

Protocol 3: Forced Degradation (Specificity) Workflow
  • Acid Stress: Treat 1 mg/mL Orphenadrine sample with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Stress: Treat with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl.

  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 2 hours.

  • Analysis: Inject stressed samples. Evaluate peak purity using PDA software. Ensure resolution ( Rs​ ) > 1.5 between Orphenadrine and its closest eluting degradant.

Data Presentation & System Suitability

To ensure a self-validating system, every analytical run must begin with a System Suitability Test (SST). If the criteria in Table 1 are not met, the system automatically halts, preventing the generation of invalid data.

Table 1: System Suitability Criteria (Self-Validating Controls)

ParameterAcceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) ≥ 1.5 (Orphenadrine & Impurity C)Ensures baseline separation for accurate, unbiased quantitation.
Tailing Factor ( Tf​ ) ≤ 2.0Indicates minimal secondary interactions with column silanols.
%RSD of Peak Area ≤ 2.0% (n=6 injections)Demonstrates injection precision and autosampler stability.
Theoretical Plates ( N ) ≥ 4500Confirms column efficiency and resolving power[4].

Table 2: ICH Q2(R2) Validation Summary (Representative Acceptance Data)

Validation ParameterICH Q2(R2) RequirementRepresentative Target Result
Specificity No interference at retention timesPeak purity angle < Peak purity threshold
Linearity R2 ≥ 0.999 R2 = 0.9998 (Range: LOQ to 120% of limit)
Accuracy (Recovery) 95.0% - 105.0% recovery98.5% - 101.2% across all spiked levels
Precision (%RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.1%
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.045 µg/mL

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu.[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures (PDF)." europa.eu.[Link]

  • United States Pharmacopeia. "USP-NF Orphenadrine Citrate Extended-Release Tablets." uspnf.com / trungtamthuoc.com.[Link]

  • United States Pharmacopeia. "USP Monographs: Orphenadrine Citrate Injection - USP29-NF24." uspbpep.com.[Link]

  • SynZeal. "Orphenadrine USP Related Compound C (HCl salt)." synzeal.com.[Link]

Sources

Application

Use of Des(N,N-dimethylethanamine) Orphenadrine Dimer in pharmaceutical analysis

Application Note: Analytical Profiling and Quantification of Des(N,N-dimethylethanamine) Orphenadrine Dimer in Pharmaceutical Formulations Introduction & Regulatory Context Orphenadrine is a widely prescribed anticholine...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profiling and Quantification of Des(N,N-dimethylethanamine) Orphenadrine Dimer in Pharmaceutical Formulations

Introduction & Regulatory Context

Orphenadrine is a widely prescribed anticholinergic and skeletal muscle relaxant used to treat painful muscle spasms. During its synthesis, formulation, and shelf-life, various impurities can form. These impurities must be strictly monitored to ensure patient safety and therapeutic efficacy. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines [1], all impurities present in new drug substances at levels greater than the reporting threshold must be identified, qualified, and controlled.

One critical, highly lipophilic degradation product and synthetic byproduct is the Des(N,N-dimethylethanamine) Orphenadrine Dimer (CAS: 40673-52-7) [2]. This application note provides a comprehensive, self-validating analytical protocol for the detection and quantification of this specific dimer impurity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Chemical and Physical Properties

To develop a robust analytical method, we must first understand the physicochemical nature of the analyte. Table 1 summarizes the key properties of the dimer impurity [3].

Table 1: Physicochemical Properties of Des(N,N-dimethylethanamine) Orphenadrine Dimer

PropertyValue / Description
Analyte Name Des(N,N-dimethylethanamine) Orphenadrine Dimer
CAS Number 40673-52-7
Molecular Formula C28H26O
Molecular Weight 378.52 g/mol
Synonyms Bis(o-methyl-α-phenylbenzyl) ether; Bis(phenyl-o-tolylmethyl) ether
Chemical Nature Highly lipophilic bis-ether

Mechanistic Insights: Formation of the Dimer Impurity

Expertise & Experience Note: Understanding the mechanistic origin of an impurity is paramount for predictive method development. Orphenadrine is typically synthesized via the etherification of 2-methylbenzhydryl chloride with N,N-dimethylethanolamine.

The Des(N,N-dimethylethanamine) Orphenadrine Dimer can form via two primary pathways:

  • Synthetic Byproduct: Unreacted 2-methylbenzhydrol (an intermediate or hydrolysis product of the starting material) can undergo acid-catalyzed self-condensation, yielding the bis-ether dimer.

  • Forced Degradation: Under severe thermal or acidic stress, the Orphenadrine API can undergo cleavage of the N,N-dimethylethanamine side chain. The resulting reactive carbocation or alcohol intermediate subsequently dimerizes [4].

Causality in Method Design: Because this dimer lacks the basic tertiary amine group present in the parent Orphenadrine molecule, it does not ionize at low pH and exhibits extreme hydrophobicity. This causality dictates our chromatographic strategy: a standard isocratic method will fail to elute this impurity in a reasonable timeframe. A steep gradient with a strong organic wash is mandatory to elute the dimer and prevent column fouling or "ghost peaks" in subsequent injections.

Logical Relationships and Workflows

ImpurityPathway R1 2-Methylbenzhydryl Chloride (Precursor) R2 Orphenadrine API (Active Ingredient) R1->R2 N,N-dimethylethanolamine Substitution I1 Des(N,N-dimethylethanamine) Orphenadrine Dimer R1->I1 Side Reaction / Etherification R2->I1 Forced Degradation (Thermal/Acidic)

Caption: Logical relationship of Orphenadrine synthesis and dimer impurity formation.

AnalyticalWorkflow A Orphenadrine API / Formulation B Sample Preparation (Extraction & Dilution) A->B C Chromatographic Separation (Gradient RP-HPLC) B->C D Detection & Identification (UV-Vis at 220 nm / LC-MS) C->D E Dimer Impurity Quantification (CAS 40673-52-7) D->E F Regulatory Compliance (ICH Q3A/Q3B Guidelines) E->F

Caption: Analytical workflow for the quantification of Orphenadrine Dimer impurity.

Experimental Protocol: Self-Validating HPLC Method

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By incorporating strict system suitability criteria, the analyst can confirm method performance prior to reporting any quantitative data.

Chromatographic Conditions

Causality Check: We utilize a low-pH ammonium formate buffer (pH 3.0). At this pH, the tertiary amine of Orphenadrine (pKa ~8.4) is fully protonated, preventing secondary interactions with free silanols on the C18 stationary phase and ensuring sharp, symmetrical peaks. The gradient ramps to 90% Acetonitrile specifically to pull the highly non-polar dimer impurity off the column.

Table 2: RP-HPLC Method Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength UV at 220 nm (Optimal for benzhydryl chromophores)

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020Equilibration & retention of polar degradants
5.08020Isocratic hold for baseline stabilization
15.04060Elution of Orphenadrine API
25.01090Strong organic flush to elute the Dimer Impurity
30.01090Isocratic hold to prevent carryover
31.08020Return to initial conditions
35.08020Re-equilibration
Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Solution: Accurately weigh 5.0 mg of Des(N,N-dimethylethanamine) Orphenadrine Dimer reference standard. Dissolve in 50 mL of diluent (Stock Solution). Dilute further to a final working concentration of 1.0 µg/mL (representing a 0.1% specification limit relative to a 1.0 mg/mL API sample).

  • Sample Solution: Accurately weigh an amount of Orphenadrine API or crushed formulation equivalent to 50 mg of active ingredient. Transfer to a 50 mL volumetric flask, add 30 mL of diluent, sonicate for 15 minutes, and make up to volume. Filter through a 0.45 µm PTFE syringe filter.

System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must validate itself against the following parameters using the Standard Solution and a spiked API sample:

  • Specificity (Blank Injection): The diluent blank must show no interfering peaks at the retention times of Orphenadrine (~12 min) or the Dimer Impurity (~26 min).

  • Resolution ( Rs​ ): The resolution between Orphenadrine and the closest eluting known impurity must be ≥2.0 .

  • Tailing Factor ( Tf​ ): The tailing factor for the Dimer Impurity peak must be ≤1.5 .

  • Precision (%RSD): The relative standard deviation of the Dimer Impurity peak area from five replicate injections of the Standard Solution must be ≤2.0% .

  • Sensitivity (S/N): The signal-to-noise ratio at the Limit of Quantitation (LOQ) must be ≥10 .

Conclusion

The quantification of the Des(N,N-dimethylethanamine) Orphenadrine Dimer is a critical component of the quality assurance lifecycle for Orphenadrine-based therapeutics. Because this impurity lacks an ionizable amine and is highly lipophilic, standard isocratic methods often fail to elute it, leading to ghost peaks and inaccurate purity profiling. By employing the causally-driven gradient RP-HPLC method outlined in this application note, analytical scientists can ensure rigorous compliance with ICH guidelines, guaranteeing the safety and efficacy of the final pharmaceutical product.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Des(N,N-dimethylethanamine) Orphenadrine Dimer | CAS 40673-52-7 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: des(N,N-Dimethylethanamine) Orphenadrine Dimer Source: Pharmaffiliates URL: [Link]

Method

Application Note: A Robust RP-HPLC Method for the Separation of Orphenadrine and its Dimeric Ether Impurity

Introduction Orphenadrine is a skeletal muscle relaxant of the ethanolamine antihistamine class, closely related to diphenhydramine.[1] It is primarily used to alleviate pain from musculoskeletal conditions and as an adj...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Orphenadrine is a skeletal muscle relaxant of the ethanolamine antihistamine class, closely related to diphenhydramine.[1] It is primarily used to alleviate pain from musculoskeletal conditions and as an adjunct therapy in Parkinson's disease.[][3] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to its purity. Regulatory bodies, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[4] Impurities can arise from the manufacturing process, degradation of the API, or interactions with excipients.[4]

One potential process-related impurity or degradation product of orphenadrine is its dimeric form, which has been identified as Bis(phenyl-o-tolylmethyl) ether.[] This ether is formed by the condensation of two molecules of orphenadrine, with the elimination of the N,N-dimethylethanolamine side chain. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the drug. Therefore, a robust and specific analytical method is crucial for the separation and quantification of orphenadrine from its dimer and other related substances.

This application note presents a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the effective separation of orphenadrine from its dimeric ether impurity. The method is designed to be stability-indicating, capable of resolving orphenadrine from its potential degradation products formed under stress conditions.[5]

Chemical Structures

CompoundStructure
Orphenadrine
IUPAC Name: N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[3]
Bis(phenyl-o-tolylmethyl) ether (Dimer)
IUPAC Name: Bis(phenyl-o-tolylmethyl) ether[]

Experimental

Materials and Reagents
  • Orphenadrine Citrate Reference Standard (USP or EP grade)

  • Bis(phenyl-o-tolylmethyl) ether Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Water (HPLC grade, filtered and deionized)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. A C18 stationary phase is chosen for its versatility and proven efficacy in separating a wide range of pharmaceutical compounds. The mobile phase composition and gradient are optimized to provide sufficient resolution between the more polar orphenadrine and the significantly less polar dimeric ether.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for complex mixtures.
Mobile Phase A 20 mM Ammonium Acetate buffer, pH 5.0 (adjusted with acetic acid)Buffering the mobile phase helps to maintain a consistent ionization state of orphenadrine, leading to sharper peaks and reproducible retention times.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 40% B, 5-20 min: 40% to 80% B, 20-25 min: 80% B, 25.1-30 min: 40% BA gradient elution is necessary to elute the highly non-polar dimer in a reasonable time with good peak shape, while still retaining and separating the more polar orphenadrine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA smaller injection volume minimizes the risk of column overload and peak distortion.
Detection Wavelength 220 nmOrphenadrine and its dimer are expected to have significant absorbance at this wavelength, providing good sensitivity.
Preparation of Solutions

Buffer Preparation (Mobile Phase A): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of orphenadrine citrate reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a final concentration of 100 µg/mL. If a reference standard for the dimer is available, prepare a separate stock solution and a mixed standard solution.

Sample Preparation: For drug substance analysis, dissolve the sample in the diluent to achieve a concentration similar to the standard solution. For drug product analysis (e.g., tablets), a suitable extraction procedure should be developed and validated.

Method Validation Considerations

The developed method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Workflow Diagram

workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A & B) h1 Equilibrate HPLC System p1->h1 p2 Prepare Standard Solution (Orphenadrine) h2 Inject Standard and Sample Solutions p2->h2 p3 Prepare Sample Solution p3->h2 h1->h2 h3 Acquire Chromatographic Data h2->h3 d1 Integrate Peaks h3->d1 d2 Identify and Quantify Orphenadrine and Dimer d1->d2 d3 Generate Report d2->d3

Caption: HPLC analysis workflow from solution preparation to data reporting.

Expected Results and Discussion

Based on the principles of reversed-phase chromatography, orphenadrine, being a tertiary amine, will be more polar and is expected to elute earlier from the C18 column compared to its dimeric ether impurity. The dimer, lacking the polar amino group and having a significantly larger, non-polar structure, will have a stronger affinity for the stationary phase and thus a longer retention time. The gradient elution is designed to ensure that the dimer is eluted with a good peak shape within a reasonable analysis time.

The developed method should provide a baseline separation between the orphenadrine peak and the dimer peak, with a resolution factor (Rs) of greater than 2.0. The method's stability-indicating nature will be confirmed if all degradation products are well-resolved from the parent drug and the dimer.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the separation of orphenadrine and its dimeric ether impurity, Bis(phenyl-o-tolylmethyl) ether. The method is designed to be stability-indicating and can be validated according to ICH guidelines for use in quality control and stability studies of orphenadrine drug substance and product. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of orphenadrine and its related substances.

References

  • PubChem. Orphenadrine. National Center for Biotechnology Information. [Online]. Available: [Link].

  • Senthil Kumar, K. R., et al. (2016). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Pharmaceutical Sciences Asia, 43(3), 127-134. Available: [Link].

  • Pharmaffiliates. Orphenadrine and its Impurities. [Online]. Available: [Link].

  • ResearchGate. Reported acid degradation of orphenadrine. [Online]. Available: [Link].

  • PMC. Bis[4-(2-benzylidenepropylideneamino)phenyl] ether. [Online]. Available: [Link].

  • SynThink. Orphenadrine EP Impurities & USP Related Compounds. [Online]. Available: [Link].

  • International Journal of Pharmaceutical Research. Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. [Online]. Available: [Link].

  • Wikipedia. Orphenadrine. [Online]. Available: [Link].

  • Pharmaffiliates. Orphenadrine Related Compound B. [Online]. Available: [Link].

  • precisionFDA. ORPHENADRINE. [Online]. Available: [Link].

  • Iraqi Journal of Pharmaceutical Sciences. Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. [Online]. Available: [Link].

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Application

Application Note: Characterization of the Orphenadrine Non-Covalent Dimer by High-Resolution Mass Spectrometry

Abstract The formation of impurities, such as dimers, during the manufacturing process or storage of active pharmaceutical ingredients (APIs) is a critical concern in drug development and quality control. These impuritie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of impurities, such as dimers, during the manufacturing process or storage of active pharmaceutical ingredients (APIs) is a critical concern in drug development and quality control. These impurities can potentially alter the therapeutic efficacy and safety profile of the final drug product. This application note presents a detailed protocol for the identification and structural characterization of a non-covalent orphenadrine dimer using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). We provide a comprehensive guide for researchers and drug development professionals, covering sample preparation, instrumentation, data analysis, and the interpretation of fragmentation patterns, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the rigorous identification and characterization of any substance in the drug product that is not the intended API are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Impurities can arise from various sources, including synthesis byproducts, degradation products, or process-related contaminants.[2] Dimers, which can be either covalently bonded or non-covalently associated molecules of the API, represent a significant class of such impurities.

Orphenadrine, an anticholinergic and antihistaminic agent, is widely used as a skeletal muscle relaxant.[3][] Its chemical structure, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine, contains functional groups susceptible to degradation and intermolecular interactions.[5][6] The presence of an orphenadrine dimer could impact the drug's stability, bioavailability, and safety. Therefore, a reliable analytical method to detect and characterize this potential impurity is essential.

Electrospray ionization-mass spectrometry (ESI-MS) is an exceptionally powerful technique for this purpose. Its soft ionization nature allows for the detection of intact, non-covalently bound complexes, such as dimers, directly from solution into the gas phase for analysis.[7][8] This note details the use of high-resolution tandem mass spectrometry (MS/MS) to confirm the presence of the orphenadrine dimer and elucidate its dissociation and fragmentation pathways.

Experimental Design & Rationale

The analysis of non-covalent complexes requires careful optimization of experimental conditions to preserve the integrity of the dimer during the transition from the solution phase to the gas phase.

Causality of Experimental Choices
  • Ionization Source (ESI): Electrospray Ionization (ESI) is selected over harsher ionization methods because it minimizes in-source fragmentation, which is crucial for observing the intact non-covalent dimer.[7][8]

  • Instrumentation (Q-TOF/Orbitrap): High-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are essential. They provide high mass accuracy (<5 ppm), enabling the unambiguous determination of elemental compositions for both precursor and fragment ions.[9][10] High resolution is also key to resolving the isotopic pattern of doubly charged ions, a hallmark of non-covalent dimers.[7]

  • Solvent System: The choice of solvent can influence the equilibrium between monomer and dimer in solution. Less polar solvents may promote the self-association of molecules like orphenadrine.[7] A mixture of acetonitrile and water with a small amount of formic acid is a common starting point, as it provides good solubility and promotes protonation for positive ion mode ESI.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to isolate a specific ion (the dimer) and induce its fragmentation through collision-induced dissociation (CID). This process provides definitive structural information and confirms the relationship between the dimer and the monomer.[11][12]

Overall Experimental Workflow

The following diagram outlines the logical flow of the experiment, from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A Prepare Orphenadrine Citrate Stock Solution (1 mg/mL in Methanol) B Dilute to 10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid A->B C Direct Infusion via Syringe Pump (Flow Rate: 5-10 µL/min) B->C D Acquire Full Scan MS Data (m/z 100-1000) C->D E Identify Precursor Ions: [M+H]+ and [2M+H]+ D->E G Analyze MS Spectrum for Monomer and Dimer Signatures D->G F Perform Targeted MS/MS on Precursor Ions E->F H Analyze MS/MS Spectra to Elucidate Fragmentation Pathways F->H I Confirm Structures using Accurate Mass & Isotopic Patterns G->I H->I

Caption: Experimental workflow for Orphenadrine dimer analysis.

Detailed Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Orphenadrine Citrate reference standard in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. The acid promotes protonation ([M+H]+) in positive ion mode.

  • System Suitability: Prepare a similar working solution of a related compound, such as diphenhydramine, to serve as an internal standard or for system suitability checks if required.[6][13]

Mass Spectrometry Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use (e.g., a Waters Xevo G2-XS Q-TOF or Thermo Scientific Q Exactive).

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveOrphenadrine contains a tertiary amine, which is readily protonated.
Capillary Voltage 2.5 - 3.5 kVOptimizes the electrospray process for stable ion generation.
Cone/Source Voltage 20 - 40 VA lower voltage is used to minimize in-source fragmentation of the non-covalent dimer.
Desolvation Temp. 350 - 450 °CFacilitates solvent evaporation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Aids in desolvation and prevents solvent cluster formation.
Mass Range (Full Scan) 100 - 1000 m/zCovers the expected m/z for the monomer and dimer ions.
MS/MS Precursor Ions m/z 270.2, 539.4Isolate the protonated monomer and dimer for fragmentation analysis.
Collision Energy (CID) Ramped 10-40 eVA ramped energy allows for the observation of both low-energy dissociation (dimer to monomer) and higher-energy fragmentation of the monomer backbone.[11]

Results & Discussion: Fragmentation Pattern Analysis

Full Scan Mass Spectrum: Identifying the Dimer

In the full scan MS spectrum, the protonated orphenadrine monomer ([M+H]⁺) is expected at an m/z of 270.1856 (for C₁₈H₂₄NO⁺). The key evidence for a non-covalent dimer is the presence of an ion at m/z 539.3639, corresponding to the protonated dimer ([2M+H]⁺, for C₃₆H₄₇N₂O₂⁺). Additionally, a doubly charged dimer ion ([2M+2H]²⁺) may be observed at m/z 269.6858, providing unambiguous proof of dimerization.[7] The separation between its isotopic peaks would be 0.5 m/z units, a definitive characteristic of a z=2 ion.[9]

MS/MS Fragmentation of Orphenadrine Monomer ([M+H]⁺)

Tandem MS analysis of the protonated monomer (precursor ion m/z 270.2) is crucial for establishing the baseline fragmentation pattern. The primary fragmentation occurs at the ether linkage, which is the most labile bond.

  • Major Fragment Ion (m/z 181.1): A prominent peak is observed at m/z 181.1012, corresponding to the [C₁₄H₁₃O]⁺ ion. This is formed by the cleavage of the C-O bond, with the charge retained by the stable benzhydryl moiety. This transition (270.0 → 181.1) is a characteristic signature for orphenadrine.[13]

  • Secondary Fragment Ion (m/z 72.1): Cleavage on the other side of the ether oxygen results in the formation of the protonated N,N-dimethylethanolamine fragment [C₄H₁₂NO]⁺ at m/z 90.09, or more commonly, the [C₄H₁₀N]⁺ fragment at m/z 72.0964 after loss of water.

The proposed fragmentation pathway is illustrated below.

G cluster_main Orphenadrine Monomer Fragmentation Monomer Orphenadrine [M+H]⁺ m/z 270.1856 (C₁₈H₂₄NO⁺) Frag1 Benzhydryl Fragment m/z 181.1012 (C₁₄H₁₃O⁺) Monomer->Frag1 Ether Cleavage Frag2 Amine Fragment m/z 72.0964 (C₄H₁₀N⁺) Monomer->Frag2 Ether Cleavage NeutralLoss Loss of C₄H₁₁N (73 Da) (Dimethylaminoethanol) NeutralLoss2 Loss of C₁₄H₁₄O (198 Da) (Benzhydryl Ether)

Caption: Proposed fragmentation of the Orphenadrine monomer.

MS/MS Dissociation of Orphenadrine Dimer ([2M+H]⁺)

The MS/MS spectrum of the protonated dimer (precursor ion m/z 539.4) provides the definitive link between the dimer and monomer.

  • Primary Dissociation Product (m/z 270.2): At low collision energies, the predominant fragmentation pathway for a non-covalent dimer is dissociation into its constituent monomers. Therefore, the most intense product ion will be the protonated monomer at m/z 270.1856.

  • Secondary Fragmentation: As the collision energy is increased, the newly formed monomer ion (m/z 270.2) will undergo further fragmentation, producing the same characteristic ions seen in the monomer's MS/MS spectrum, primarily m/z 181.1.

The presence of the monomer as the primary product ion, which then fragments according to a known pathway, is conclusive evidence for the identity of the precursor as a non-covalent orphenadrine dimer.

Precursor IonFormulaPrecursor m/z (Accurate)Major Product Ion(s)Product m/z (Accurate)Interpretation
Monomer [C₁₈H₂₃NO+H]⁺270.1856[C₁₄H₁₃O]⁺181.1012Cleavage of ether bond, loss of dimethylaminoethane.
Dimer [(C₁₈H₂₃NO)₂+H]⁺539.3639[C₁₈H₂₃NO+H]⁺270.1856Dissociation of the non-covalent dimer into the monomer.
[C₁₄H₁₃O]⁺181.1012Secondary fragmentation of the dissociated monomer.

Conclusion

This application note provides a robust and reliable methodology for the identification and structural characterization of the non-covalent orphenadrine dimer using ESI-Q-TOF or a similar high-resolution mass spectrometer. By analyzing the full scan mass spectrum for characteristic dimer ions ([2M+H]⁺ and [2M+2H]²⁺) and confirming the dissociation pathway via tandem MS, researchers can confidently identify this potential impurity. The described protocol serves as a self-validating system, where the fragmentation pattern of the dimer-derived monomer must match that of the authentic monomer standard. This approach is fundamental for ensuring the quality, safety, and regulatory compliance of pharmaceutical products containing orphenadrine.

References

  • Russell, D. H. (2000). Electrospray Ionization-Mass Spectrometry and Tandem Mass Spectrometry Reveal Self-Association and Metal-Ion Binding of Hydrophobic Peptides: A Study of the Gramicidin Dimer. Biophysical Journal, 79(3), 1607–1619. [Link]

  • Senthil Kumar, K. R., et al. (2014). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Thai Journal of Pharmaceutical Sciences, 38(3), 128-134. [Link]

  • SynThink. (n.d.). Orphenadrine EP Impurities & USP Related Compounds. SynThink.[Link]

  • Mounika, P., et al. (2021). Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmaceutical Research, 13(3). [Link]

  • Veeprho. (n.d.). N-Nitroso N-Desmethyl Orphenadrine. Veeprho.[Link]

  • Pharmaffiliates. (n.d.). Orphenadrine-impurities. Pharmaffiliates.[Link]

  • Pharmaffiliates. (n.d.). Orphenadrine-impurities. Pharmaffiliates.[Link]

  • Al-Obaidy, S. S. (2012). Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. Iraqi Journal of Pharmaceutical Sciences, 21(1), 100-107. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 77(21), 4088-4103. [Link]

  • ResearchGate. (n.d.). Reported acid degradation of orphenadrine. ResearchGate.[Link]

  • Kamberi, M., & Breece, T. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • ResearchGate. (n.d.). Mass spectra of orphenadrine. ResearchGate.[Link]

  • ResearchGate. (n.d.). Chemical structure of orphenadrine. ResearchGate.[Link]

  • Cooks, R. G., & Ouyang, Z. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Accounts of Chemical Research, 56(19), 2643–2654. [Link]

  • Griffiths, R. L., et al. (2023). Targeted Desorption Electrospray Ionization Mass Spectrometry Imaging for Drug Distribution, Toxicity, and Tissue Classification Studies. Metabolites, 13(3), 379. [Link]

  • Chvojková, I., et al. (2022). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. International Journal of Molecular Sciences, 23(18), 10459. [Link]

  • mzCloud. (2015). Orphenadrine. mzCloud.[Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu.[Link]

  • Bade, R., et al. (2015). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Journal of Mass Spectrometry, 50(3), 551-564. [Link]

  • Gaugler, S., et al. (2022). Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma. Journal of Chromatography B, 1213, 123534. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.[Link]

  • Agar, N. Y. R., et al. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(24), 9031–9039. [Link]

  • Al-Asmari, A. A., et al. (2021). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 26(5), 1433. [Link]

  • Aaron Chemicals. (n.d.). N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethanamine. Aaron Chemicals LLC.[Link]

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Technical Notes & Optimization

Optimization

Co-elution issues in HPLC analysis of Orphenadrine impurities

Technical Support Center: Orphenadrine Impurity Analysis A Guide to Resolving HPLC Co-elution Challenges Welcome to the technical support guide for the HPLC analysis of Orphenadrine and its related impurities. As a Senio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Orphenadrine Impurity Analysis

A Guide to Resolving HPLC Co-elution Challenges

Welcome to the technical support guide for the HPLC analysis of Orphenadrine and its related impurities. As a Senior Application Scientist, I've designed this resource to provide drug development professionals with practical, in-depth solutions to one of the most common hurdles in pharmaceutical quality control: chromatographic co-elution.

Orphenadrine, an anticholinergic agent, can be associated with various impurities stemming from synthesis, formulation, or degradation.[1][2] These may include process-related compounds, starting materials like 2-methylbenzhydrol, or degradation products such as N-desmethylorphenadrine and Orphenadrine N-oxide.[3][] Ensuring the accurate quantification of these impurities is mandated by regulatory bodies like the FDA and EMA to guarantee the safety and efficacy of the final drug product.[2] This guide addresses specific co-elution scenarios in a direct question-and-answer format, explaining not just the steps to take but the scientific reasoning behind them.

Frequently Asked Questions & Troubleshooting Guides

Q1: My primary Orphenadrine peak shows a significant shoulder, but my system suitability passes. How do I confirm and resolve a co-eluting impurity?

This is a critical issue suggesting a potential underestimation of an impurity and overestimation of the API's purity. A passing system suitability test with known, well-separated compounds doesn't guarantee resolution for all potential impurities, especially unexpected ones.

Step 1: Confirming Co-elution with Peak Purity Analysis

Your first action is to verify that the peak is indeed impure. A Diode Array Detector (DAD/PDA) is invaluable here.

  • Protocol: Peak Purity Assessment using DAD

    • Acquire Spectral Data: Ensure your DAD is set to acquire spectra across the full range of the Orphenadrine peak (e.g., every 0.5 seconds).

    • Analyze Peak Slices: Use your chromatography data system (CDS) software to perform a peak purity analysis. The software compares UV-Vis spectra taken at different points across the peak (upslope, apex, and downslope).

    • Interpret the Results: If the spectra are not identical, the software will flag the peak as impure, confirming co-elution.[5] A "purity angle" or similar metric is often calculated; a value greater than a set "purity threshold" indicates a spectrally impure peak.

Step 2: Systematic Method Adjustment for Resolution

Once co-elution is confirmed, a logical, step-wise approach to method modification is necessary. The goal is to alter the selectivity ( α ) of your separation—the ability of the chromatographic system to "discriminate" between the two compounds.

  • Workflow for Resolving Main Peak Co-elution

    Caption: Logical workflow for troubleshooting co-elution with the main analyte peak.

Q2: Two known impurity peaks are poorly resolved (Resolution < 1.5). What is the most efficient way to separate them?

When dealing with known, structurally similar impurities, targeted adjustments to the mobile phase are often the most effective first steps. Orphenadrine and its related compounds are basic, making pH a powerful tool for altering selectivity.[6]

Scientific Rationale: The Power of pH

Orphenadrine contains a tertiary amine group. This group's degree of protonation (positive charge) is highly dependent on the mobile phase pH. By changing the pH, you can alter the charge state of the impurities differently, leading to differential retention on a reversed-phase column and improved separation.

  • Diagram: Effect of pH on Basic Compound Retention

    pH_Effect cluster_0 Low pH (e.g., pH 3.0) cluster_1 High pH (e.g., pH 7.5) node_low_pH R-N(CH₃)₂ Protonated (R-NH⁺(CH₃)₂) More Polar Less Retention on C18 node_high_pH R-N(CH₃)₂ Neutral (Free Base) More Hydrophobic More Retention on C18

    Caption: Impact of mobile phase pH on the ionization and retention of a basic analyte.

Troubleshooting Strategy: Mobile Phase Optimization

ParameterRecommended ChangeRationale & Expected OutcomeReference Method Example
Mobile Phase pH Adjust pH by ±1-2 units.Orphenadrine impurities may have different pKa values. Changing pH alters their ionization state and hydrophobicity, which can dramatically improve selectivity.[6]A USP method for Orphenadrine Citrate ER tablets specifies a mobile phase pH of 3.2.[7] Experimenting with a pH of 5.0 could provide different selectivity.
Organic Modifier Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice versa.ACN and MeOH interact differently with analytes and the C18 stationary phase. ACN is aprotic while MeOH is protic, leading to different dipole-dipole and hydrogen bonding interactions that can resolve co-eluting peaks.A published method uses a mix of Methanol, Acetonitrile, and water, demonstrating the use of mixed organic modifiers to achieve separation.[8]
Gradient Slope Decrease the rate of organic modifier increase (e.g., from 1%/min to 0.5%/min).A shallower gradient increases the time analytes spend in a mobile phase composition that is just strong enough to elute them. This can significantly improve the resolution of closely eluting compounds.[9][10]N/A
Q3: How can I proactively develop a stability-indicating method that avoids future co-elution problems?

A robust, stability-indicating method is one that can separate the drug substance from all potential degradation products and process-related impurities.[11] The key is to challenge the method with samples containing these potential interferents through forced degradation studies.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and ensuring the analytical method can resolve them.[12] The goal is to achieve 10-20% degradation of the active ingredient.[12]

  • Prepare Stock Solution: Prepare a solution of Orphenadrine Citrate (e.g., 1000 µg/mL).[11]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. After a set time (e.g., 24 hours), neutralize with 0.1N NaOH and dilute with mobile phase.[11] Studies have shown Orphenadrine degrades under acidic conditions.[13][14]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. After a set time, neutralize with 0.1N HCl and dilute.[11] Orphenadrine also shows degradation in basic conditions.[11][13]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Dilute after a set time.[11] Orphenadrine is particularly susceptible to oxidation, likely at the tertiary amine group.[11]

  • Thermal Stress: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period.

  • Photolytic Stress: Expose the stock solution to light (per ICH Q1B guidelines) to assess photodegradation.[11]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method. Use a DAD to check for peak purity and ensure all degradant peaks are well-resolved from the main Orphenadrine peak and from each other.

By developing your method using these stressed samples, you create a truly stability-indicating assay that is robust against potential co-elution issues that may arise during formal stability studies.

References

  • Orphenadrine EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved March 15, 2026, from [Link]

  • Senthil Kumar KR, et al. (n.d.). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. Retrieved March 15, 2026, from [Link]

  • Orphenadrine Impurities and Related Compound. (n.d.). Veeprho. Retrieved March 15, 2026, from [Link]

  • USP Monographs: Orphenadrine Citrate. (n.d.). USP29-NF24 - Pharmacopeia. Retrieved March 15, 2026, from [Link]

  • Identification and Sensitive Quantitation of N-nitroso N-desmethyl Orphenadrine Impurity in Orphenadrine Citrate API. (2024, September 26). Phenomenex. Retrieved March 15, 2026, from [Link]

  • USP-NF Orphenadrine Citrate. (2025, February 16). Retrieved March 15, 2026, from [Link]

  • 5 Essential Strategies for Mastering Pharmaceutical Impurity Isolation. (2024, January 31). Neopharm Labs. Retrieved March 15, 2026, from [Link]

  • Orphenadrine Citrate. (2011, November 26). Retrieved March 15, 2026, from [Link]

  • Orphenadrine-impurities. (n.d.). Pharmaffiliates. Retrieved March 15, 2026, from [Link]

  • Orphenadrine Impurities. (n.d.). Omchemlabs. Retrieved March 15, 2026, from [Link]

  • Mounika, P., et al. (n.d.). Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmaceutical Research. Retrieved March 15, 2026, from [Link]

  • Walash, M. I., et al. (2013). Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmacy Times. Retrieved March 15, 2026, from [Link]

  • da Silva, J. G., et al. (2017). Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. ResearchGate. Retrieved March 15, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13). LCGC International - Chromatography Online. Retrieved March 15, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved March 15, 2026, from [Link]

  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.). Waters Corporation. Retrieved March 15, 2026, from [Link]

  • Orphenadrine Citrate Extended-Release Tablets. (2016, July 29). USP-NF. Retrieved March 15, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved March 15, 2026, from [Link]

  • Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. (n.d.). Retrieved March 15, 2026, from [Link]

  • Feng, J., & Wang, F. (2025, August 11). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. MDPI. Retrieved March 15, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV. Retrieved March 15, 2026, from [Link]

  • Estimation of orphenadrine citrate in tablet dosage form by rp-hplc method. (n.d.). Retrieved March 15, 2026, from [Link]

  • Untangle your Liquid Chromatography Problems - HPLC Troubleshooting Guide. (n.d.). Retrieved March 15, 2026, from [Link]

  • Reported acid degradation of orphenadrine. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. (n.d.). Phenomenex. Retrieved March 15, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Bioprocess International. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Improving peak resolution between Orphenadrine and its dimer

Technical Support Center: Chromatography Solutions Topic: Improving Peak Resolution Between Orphenadrine and Its Dimer Welcome to our dedicated technical support guide for scientists and researchers. This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Solutions

Topic: Improving Peak Resolution Between Orphenadrine and Its Dimer

Welcome to our dedicated technical support guide for scientists and researchers. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common analytical challenge of resolving Orphenadrine from its structurally similar dimer. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, focusing on the underlying chromatographic principles to empower you to make informed decisions during method development and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We're observing a new, closely eluting impurity in our Orphenadrine sample that we suspect is a dimer. Why is achieving baseline resolution so critical?

A: Achieving baseline resolution (a resolution value, Rs, of ≥1.5) is fundamental for both regulatory compliance and data integrity. Structurally similar impurities, such as dimers, often co-elute with the main active pharmaceutical ingredient (API). Without adequate separation, you cannot accurately quantify the impurity.

This is critical for several reasons:

  • Regulatory Compliance: Global regulatory bodies, guided by the International Council for Harmonisation (ICH), have strict requirements for the reporting, identification, and toxicological qualification of impurities.[1][2][3] For instance, the ICH Q3A(R2) guideline specifies thresholds for impurities that, if exceeded, require full identification and qualification to ensure patient safety.[1][4]

  • Accurate Quantitation: Peak co-elution leads to an overestimation of the main peak area and an underestimation of the impurity peak area, or vice-versa. This compromises the accuracy of purity assays and stability studies.

  • Method Robustness: A method with poor resolution is not robust. Minor variations in mobile phase composition, temperature, or column age can cause the resolution to fail, leading to out-of-specification (OOS) results and time-consuming laboratory investigations.

In essence, resolving the dimer from the Orphenadrine peak is not just an analytical preference; it is a prerequisite for developing a validatable, stability-indicating method that ensures the quality and safety of the drug substance.[5]

Q2: Our chromatogram shows the Orphenadrine peak tailing and merging into the dimer peak. What are the first things we should check before modifying the entire method?

A: Poor peak shape, especially tailing, is a common culprit that severely degrades resolution between closely eluting peaks. Before making significant changes to your method's selectivity, it's essential to address these fundamental issues. Peak tailing for a basic compound like Orphenadrine often points to secondary interactions with the stationary phase or issues with the HPLC system itself.

Here’s a logical troubleshooting sequence:

  • Assess Column Health: Over time, columns can become contaminated or develop voids at the inlet.[6][7] Contaminants can create active sites that cause tailing, while a void can lead to peak splitting or broadening.[8]

    • Action: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer) with a strong solvent series (e.g., water, isopropanol, hexane, isopropanol, mobile phase). If peak shape does not improve, the column may be compromised and require replacement.

  • Check for Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak broadening that affects early-eluting peaks most severely.[8]

    • Action: Ensure all tubing is cut cleanly and sits flush within its fittings. Use the shortest possible tubing lengths with the narrowest practical internal diameter.

  • Evaluate Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting or tailing.[6][9]

    • Action: Ideally, dissolve your Orphenadrine sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[9]

  • Mitigate Silanol Interactions: Orphenadrine is a tertiary amine (pKa ~8.9-9.4) and will be protonated at typical reverse-phase pH values. This positive charge can interact with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface of the stationary phase, causing peak tailing.

    • Action: Try adding a competitive base, like 0.1% triethylamine (TEA), to the mobile phase to occupy these active sites. Alternatively, lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.

Systematic Workflow for Improving Resolution

If the foundational issues above are resolved and peak resolution remains insufficient, a systematic approach to method development is required. The following workflow guides you through modifying chromatographic parameters based on their impact on the resolution equation.

G cluster_0 A Start: Resolution < 1.5 B Step 1: Address Peak Shape (Tailing/Fronting) A->B C Step 2: Optimize Mobile Phase (Adjust Selectivity, α) B->C Peak shape acceptable? D Step 3: Change Stationary Phase (Alternative Selectivity) C->D Resolution still poor? F End: Resolution ≥ 1.5 (Method Optimized) C:e->F:w Resolution now ≥ 1.5 E Step 4: Enhance Efficiency (N) (Column Dimensions/Particles) D->E No improvement? D:e->F:w Resolution now ≥ 1.5 E->F Fine-tune

Caption: A logical workflow for troubleshooting poor peak resolution.

Q3: We've addressed peak shape, but resolution is still below 1.5. How can we improve it by modifying the mobile phase?

A: Modifying the mobile phase is the most powerful and common strategy for improving resolution, as it directly influences the retention factor (k) and, most importantly, the selectivity (α).[10][11]

1. Adjusting Retention (k) by Altering Solvent Strength: The first step is often to change the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[11]

  • Principle: In reverse-phase HPLC, decreasing the percentage of the organic solvent makes the mobile phase more polar (weaker). This increases the retention time of both Orphenadrine and its dimer, as they will spend more time interacting with the non-polar stationary phase.[10]

  • Application: Systematically decrease the organic content in 2-5% increments. While this will increase run time, the longer residence time on the column can sometimes provide sufficient separation for closely eluting peaks.

  • Limitation: This approach is most effective for peaks that are poorly retained (k < 2). If your peaks are already in the optimal retention window (2 < k < 10), simply increasing retention may not significantly improve resolution and will lead to excessively long analysis times.[12]

2. Improving Selectivity (α) - The Most Powerful Tool: Selectivity is a measure of the separation between the peak maxima and is the most effective parameter to adjust for co-eluting peaks.[10][12]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.

    • Acetonitrile (ACN): Aprotic, with a strong dipole moment. It primarily interacts via dipole-dipole forces.

    • Methanol (MeOH): Protic, capable of hydrogen bonding.

    • Application: If you are using ACN, prepare an equivalent mobile phase with MeOH, or try a ternary mixture (e.g., Water/ACN/MeOH). The different interactions can change the elution order or significantly increase the spacing between the Orphenadrine and dimer peaks.[12]

  • Modify Mobile Phase pH: This is a crucial parameter for ionizable compounds like Orphenadrine.

    • Principle: The charge state of Orphenadrine (a tertiary amine) and its dimer is highly dependent on pH. Slight differences in their pKa values can be exploited. Changing the pH alters their degree of ionization, which in turn changes their hydrophobicity and interaction with the C18 stationary phase.[11][13]

    • Application: Scout pH values systematically. For example, prepare mobile phases at pH 3.0, 4.5, and 6.0 (ensuring you stay within the column's recommended pH range). A small change in pH can sometimes produce a dramatic improvement in selectivity.

Table 1: Impact of Mobile Phase Parameters on Resolution

Parameter ChangePrimary EffectTypical Application & Rationale
Decrease % Organic Increases Retention (k)Increases time on column, allowing more opportunity for separation. Best for peaks with k < 2.
Switch ACN to MeOH Changes Selectivity (α)Exploits different analyte-solvent interactions (hydrogen bonding vs. dipole-dipole).
Adjust pH Changes Selectivity (α)Alters the ionization state of Orphenadrine and its dimer, changing their relative hydrophobicity.
Increase Temperature Decreases Retention (k), Increases Efficiency (N)Lowers mobile phase viscosity, leading to sharper peaks. Can sometimes alter selectivity.[13]
Q4: Mobile phase optimization isn't giving us the baseline separation we need. What are our other hardware-related options?

A: If extensive mobile phase screening fails, the interaction between your analytes and the stationary phase may be too similar for that specific column chemistry. The next logical steps involve changing the column or adjusting parameters that influence efficiency.

1. Change the Stationary Phase Chemistry: This is often the most effective solution when mobile phase adjustments are insufficient.[12] Different stationary phases provide unique selectivities.

  • Phenyl-Hexyl Phase: This phase offers alternative selectivity through π-π interactions with the aromatic rings in Orphenadrine and its dimer. If the dimer's formation alters the steric availability of these rings, a phenyl column can provide excellent separation.

  • Embedded Polar Group (EPG) Phase: These columns (e.g., "Aqua" or "Shield" type) have a polar group embedded near the base of the alkyl chain. This shields the analytes from residual silanols, significantly improving peak shape for basic compounds and offering a different retention mechanism.

  • Sterically Protected C18: These phases have bulky side groups near the silica surface that inhibit access to silanols. They are highly robust at low pH and can improve peak shape.

2. Enhance Column Efficiency (N): Increasing the number of theoretical plates (N) in your system will result in narrower peaks, which can improve the resolution of components that are already partially separated.

  • Decrease Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will dramatically increase efficiency and, therefore, resolution. This will, however, significantly increase system backpressure.[12]

  • Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) will nearly double the efficiency. The trade-off is a doubling of both run time and backpressure.[10]

Experimental Protocol: Forced Degradation Study

To ensure you have a reliable sample containing the dimer for method development, a forced degradation study is recommended. This study intentionally stresses the API to produce degradation products.[5][14]

Objective: To generate the Orphenadrine dimer and other potential degradation products to use as a resolution test mix.

Procedure (Oxidative Degradation Example):

  • Prepare Orphenadrine Solution: Accurately weigh and dissolve Orphenadrine Citrate in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1.0 mg/mL.

  • Introduce Stress Agent: To 1 mL of the Orphenadrine solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate: Store the solution at room temperature, protected from light, for 24 hours. A study on Orphenadrine showed significant degradation under these conditions.[14]

  • Neutralize (if necessary): If any residual oxidizing agent could interfere with the analysis, it should be quenched. (This is less critical for HPLC injection).

  • Analyze: Dilute the stressed sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and inject it into the HPLC system.

  • Evaluate: Compare the chromatogram of the stressed sample to that of an unstressed standard. New peaks appearing are degradation products. The peak eluting later than the main Orphenadrine peak, with approximately double the mass (confirmable by LC-MS), is likely the dimer.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). Technology Networks. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. [Link]

  • International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use - Impurities. ICH. [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Hawach Scientific. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. [Link]

  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. [Link]

  • USP Monographs: Orphenadrine Citrate - USP29-NF24. Pharmacopeia. [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis. (2025, November 26). LCGC International. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Thai Science. [Link]

  • USP-NF Orphenadrine Citrate. (2025, February 16). USP-NF. [Link]

  • Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. [Link]

  • USP-NF Orphenadrine Citrate Extended-Release Tablets. (2025, February 16). USP-NF. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • Orphenadrine Citrate. (2011, November 26). U.S. Pharmacopeia. [Link]

  • Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmaceutical Research. [Link]

  • Orphenadrine Citrate Extended-Release Tablets. USP-NF Abstract. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Yuan B (2022). [Link]

  • Method Development HPLC. Interchim technology. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. PMC. [Link]

  • HPLC and chemometrics-assisted spectroscopic methods used for determination of dissolution of paracetamol and orphenadrine citrate in. Semantic Scholar. [Link]

  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. CORE. [Link]

  • Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. ResearchGate. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025, June 19). HPLC Primer. [Link]

  • Formulation and Clinical Evaluation of Orphenadrine citrate as a Plain Tablet. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Reported acid degradation of orphenadrine. ResearchGate. [Link]

  • Orphenadrine. Merck Index. [Link]

  • Orphenadrine-d3. PubChem. [Link]

  • Orphenadrine. NIST WebBook. [Link]

  • Orphenadrine. PubChem. [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Optimization

Technical Support Center: Orphenadrine Impurity Separation &amp; Mobile Phase Optimization

Welcome to the Application Scientist Support Desk. This guide is engineered for analytical researchers, QA/QC scientists, and drug development professionals tasked with resolving complex chromatographic challenges in Orp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. This guide is engineered for analytical researchers, QA/QC scientists, and drug development professionals tasked with resolving complex chromatographic challenges in Orphenadrine Citrate impurity profiling.

As a basic amine with a pKa of approximately 8.40[1], Orphenadrine presents unique chromatographic hurdles, including severe peak tailing and the co-elution of closely related structural analogs (e.g., N-desmethyl orphenadrine, methylbenzhydrol). This guide synthesizes compendial standards with field-proven mechanistic insights to help you build robust, self-validating analytical methods.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why am I experiencing severe peak tailing for the Orphenadrine main peak, and how does mobile phase pH resolve this?

The Causality: Orphenadrine contains a bulky, basic amine group. In standard reversed-phase HPLC using unbuffered or mid-pH mobile phases, this amine is fully protonated. Simultaneously, residual silanol groups on the silica-based C18 stationary phase become ionized (SiO⁻). The resulting secondary electrostatic interactions (ion-exchange) between the protonated drug and ionized silanols cause severe peak tailing and retention time drift.

The Solution: You must control the ionization state of either the drug or the stationary phase. There are two field-proven approaches:

  • High pH Suppression (USP Approach): Utilize a 0.05 M monobasic ammonium phosphate buffer adjusted to pH 7.9[2]. This pH approaches the pKa of Orphenadrine, reducing its positive charge density, while the high ionic strength of the buffer shields residual silanols, yielding a tailing factor of 2.0[3].

  • Low pH with Silanol Masking: Alternatively, drop the pH to 3.0–3.4 using ortho-phosphoric acid and add an ion-pairing/masking agent like 1% Triethylamine (TEA)[1]. TEA acts as a sacrificial base, aggressively binding to available silanols and blocking the Orphenadrine molecules from interacting with them.

Q2: The USP monograph recommends a ternary mobile phase (Methanol/Acetonitrile/Buffer). Why not use a simple binary gradient?

The Causality: Separating Orphenadrine from its process impurities—specifically Orphenadrine Related Compounds B, C, and methylbenzhydrol—requires nuanced selectivity that a single organic modifier cannot provide.

  • Methanol (45%): Provides strong hydrogen-bond donating and accepting capabilities, which is critical for resolving hydroxylated impurities like methylbenzhydrol.

  • Acetonitrile (15%): Acts as a strong dipole-dipole interactor to sharpen peaks and reduces the overall viscosity of the mobile phase, keeping system backpressure manageable[3]. A binary system typically fails to achieve the required resolution ( Rs≥3.0 ) between Related Compounds B and C.

Q3: How do I transition my UV-based impurity method to LC-MS/MS for the detection of genotoxic nitrosamines like NNDO?

The Causality: The standard compendial methods rely on phosphate buffers[3], which are non-volatile. Introducing these into a mass spectrometer will cause immediate source fouling, ion suppression, and instrument downtime. The Solution: You must switch to a volatile buffer system while maintaining the acidic/basic control required for peak shape. For the quantitation of N-nitroso N-desmethyl orphenadrine (NNDO) at pg/mL levels, replace the phosphate buffer with 5 mM ammonium formate containing 0.1% (v/v) formic acid, paired with an Acetonitrile gradient[4].

Methodological Workflows & Logic

To ensure analytical trustworthiness, method development must follow a logical progression from pKa analysis to system validation.

Workflow N1 1. pKa Analysis Orphenadrine pKa ~8.4 N2 2. Buffer Selection Ammonium Phosphate (pH 7.9) or TEA Buffer (pH 3.4) N1->N2 N3 3. Organic Modifiers Ternary Mix: MeOH + ACN Balances Selectivity N2->N3 N4 4. Method Validation System Suitability Checks N3->N4

Mobile Phase Optimization Logic for Orphenadrine Impurities

Self-Validating Experimental Protocol: USP Impurity Analysis

A robust analytical method is a self-validating system. Before any unknown sample is quantified, the system must mathematically prove its capability to resolve critical pairs. Below is the step-by-step methodology for executing the USP-compliant HPLC method for Orphenadrine Citrate[3].

Step 1: Buffer Preparation (pH 7.9)
  • Weigh exactly 5.8 g of monobasic ammonium phosphate.

  • Dissolve in 1000 mL of LC-grade water.

  • Carefully adjust the pH to 7.9 using ammonium hydroxide (to raise pH) or dilute phosphoric acid (to lower pH). Note: Precise pH control is critical here; a deviation of ± 0.1 pH units can cause co-elution of Impurities B and C.

  • Filter through a 0.45 µm aqueous membrane.

Step 2: Mobile Phase Blending
  • Combine the solvents in the following ratio: 45% Methanol : 15% Acetonitrile : 40% Buffer [3].

  • Degas the mixture via ultrasonication for 10 minutes to prevent baseline noise from outgassing.

Step 3: Chromatographic System Setup
  • Column: L1 packing (C18), 4.6-mm × 15-cm, 5-µm particle size.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer and reduces peak tailing).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Step 4: System Suitability Execution (Self-Validation)

Inject the System Suitability Solution (containing 0.01 mg/mL each of Related Compounds B, C, methylbenzhydrol, and 1.0 mg/mL Orphenadrine Citrate). The system is only validated if it passes the logic gate below.

Suitability Start Inject Suitability Std (Imp B, Imp C, API) Res Resolution (Rs) >= 3.0 between Imp B & C? Start->Res Tail Tailing Factor (Tf) <= 2.0 for API? Res->Tail Yes Fail System Invalid Adjust pH / Modifiers Res->Fail No Pass System Validated Proceed to Samples Tail->Pass Yes Tail->Fail No

Self-Validating System Suitability Protocol for HPLC Analysis

Quantitative Data Summaries

To aid in method transfer and troubleshooting, the following tables summarize the critical quantitative parameters for mobile phase selection and compendial acceptance criteria.

Table 1: Comparison of Mobile Phase Strategies for Orphenadrine Analysis

Method TypeBuffer SystemOrganic ModifiersTarget pHPrimary Mechanism / Causality
USP Compendial [3]5.8 g/L Ammonium Phosphate45% MeOH / 15% ACN7.9Balances amine ionization; ternary mix resolves hydroxylated impurities.
Acidic / TEA [1]1% Triethylamine (TEA)20% MeOH / 45% ACN3.4TEA acts as a silanol blocker, preventing secondary ion-exchange interactions.
LC-MS/MS [4]5 mM Ammonium Formate + 0.1% FAAcetonitrile (Gradient)~2.8Volatile buffer prevents MS source fouling; enables pg/mL nitrosamine detection.

Table 2: USP System Suitability Acceptance Criteria [3]

ParameterTarget Component(s)Acceptance CriterionAnalytical Purpose
Resolution ( Rs ) Impurity B & Impurity C 3.0Ensures baseline separation of structurally similar process impurities.
Resolution ( Rs ) Impurity C & Methylbenzhydrol 3.0Prevents overestimation of degradation products.
Tailing Factor ( Tf ) Orphenadrine (Main Peak) 2.0Confirms successful suppression of silanol interactions.
Relative Std Dev (RSD) Orphenadrine (Standard) 0.73%Verifies injection precision and system stability.

References

  • Pharmaceutical Sciences Asia (Semantic Scholar) . Simultaneous determination of paracetamol and orphenadrine citrate by high-performance liquid chromatographic (HPLC) and chemometric-assisted spectroscopic methods. Available at: [Link]

  • USP-NF . Orphenadrine Citrate Monograph. Available at:[Link]

  • SCIEX Technical Note . Identification and sensitive quantitation of N-nitroso N-desmethyl orphenadrine impurity in orphenadrine citrate API. Available at: [Link]

  • CORE . Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Orphenadrine and Potential Dimerization in Extraction

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for a common yet complex issue: the low recovery of orphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for a common yet complex issue: the low recovery of orphenadrine during extraction procedures, including the investigation of a suspected orphenadrine dimer. Our approach is rooted in first principles, combining chemical theory with practical, field-proven methodologies to help you diagnose and resolve extraction challenges efficiently.

Frequently Asked Questions (FAQs)

Q1: My overall recovery of orphenadrine is significantly lower than expected. What are the most common culprits in a liquid-liquid extraction (LLE) workflow?

Low recovery in the extraction of a tertiary amine like orphenadrine almost always points back to fundamental chemical principles, primarily pH control. Orphenadrine is a weak base, and its solubility is critically dependent on the pH of the aqueous phase.

The Causality: The tertiary amine group in orphenadrine has a pKa of approximately 8.4.[1] This is the pH at which 50% of the molecules are in their protonated, water-soluble (cationic) form and 50% are in their neutral, organic-soluble (free base) form.

  • At Acidic to Neutral pH (pH < 8.4): Orphenadrine will be predominantly protonated (R₃NH⁺). This positively charged form is polar and will remain in the aqueous layer, leading to extremely poor recovery into your organic solvent.

  • At Basic pH (pH > 8.4): The amine group is deprotonated, rendering the molecule neutral (R₃N). In its neutral state, orphenadrine is significantly more lipophilic (LogP ≈ 3.77) and will readily partition into a water-immiscible organic solvent.[1][2]

The Rule of Thumb: For efficient extraction (>99%) of a basic compound into an organic phase, the pH of the aqueous sample should be at least 2 units above the pKa.

Primary Troubleshooting Steps:

  • Verify Aqueous Phase pH: Ensure the pH of your sample matrix is adjusted to pH 10.5 or higher before extraction. Use a calibrated pH meter for this measurement.

  • Choice of Base: Use a strong base like 1M NaOH or KOH for pH adjustment. Avoid using buffers that may have their own partitioning behavior.

  • Solvent Selection: Ensure you are using a sufficiently nonpolar, water-immiscible solvent. Dichloromethane (DCM), diethyl ether, or ethyl acetate are common and effective choices. The principle of "like dissolves like" suggests matching the polarity of the solvent to the analyte.[3]

  • Phase Volume Ratio: An excessively large aqueous to organic phase ratio can lead to incomplete extraction in a single step. Consider increasing the volume of your organic solvent or performing multiple, sequential extractions with smaller volumes of fresh organic solvent, which is more efficient than a single extraction with a large volume.[4]

Q2: I'm observing a new, higher molecular weight peak in my analysis that I suspect is an orphenadrine dimer. Is this a known phenomenon, and how can I confirm its identity and troubleshoot its formation?

While a stable, well-documented orphenadrine dimer is not commonly reported under standard analytical conditions, its formation is mechanistically plausible under certain circumstances. Dimerization can be influenced by factors like oxidation, light exposure, or the presence of reactive species in the sample matrix.[5] The first step is to confirm that you are, in fact, observing a dimer.

Confirmation Workflow:

  • Mass Spectrometry (MS): This is the definitive technique. Orphenadrine has a molecular weight of 269.4 g/mol .[2] A dimer would be expected to have a mass-to-charge ratio (m/z) corresponding to approximately double this value (around 538-539 m/z for [M+H]⁺), depending on the exact nature of the covalent linkage.

  • LC-MS/MS Fragmentation: Analyze the fragmentation pattern of the suspected dimer. It should produce fragment ions characteristic of the orphenadrine monomer (e.g., m/z corresponding to the loss of the dimethylaminoethyl group).

Potential Causes and Mitigation Strategies:

  • Oxidative Dimerization: Tertiary amines can be susceptible to oxidation, potentially forming radical species that could dimerize.

    • Solution: Degas your solvents and sample matrix. Consider blanketing the extraction vessel with an inert gas like nitrogen or argon. The addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) to the sample, if compatible with your downstream analysis, can also be tested.

  • Photochemical Reactions: Orphenadrine citrate is known to be light-sensitive.[2] Exposure to UV light during processing or storage can induce degradation or side reactions.

    • Solution: Work in a dimly lit environment or use amber-colored glassware for all steps of your extraction and analysis.

  • Matrix-Induced Reactions: Components within your sample matrix (e.g., aldehydes, reactive metabolites) could potentially cross-link two orphenadrine molecules.

    • Solution: Perform a matrix-free control experiment by spiking pure orphenadrine into clean water or buffer. If the dimer is not observed, it strongly suggests a matrix-related issue. This may require a more thorough sample cleanup step (e.g., Solid-Phase Extraction) prior to LLE.

Q3: My extraction is plagued by the formation of a stable emulsion at the solvent interface. How can I prevent this and what should I do if it occurs?

Emulsions are a frequent challenge in LLE, particularly with complex biological matrices containing lipids, proteins, or surfactants.[6] They form when compounds that have solubility in both the aqueous and organic phases stabilize the microscopic droplets of one phase within the other.

Prevention is Key:

  • Gentle Mixing: Instead of vigorous shaking, gently rock or invert the separatory funnel. This minimizes the energy input that creates emulsions while still providing sufficient surface area for extraction.[6]

  • Modify Solvent System: Switching to a less-emulsion-prone organic solvent can help. For example, if you are using ethyl acetate, try switching to methyl tert-butyl ether (MTBE) or DCM.

Breaking an Emulsion:

  • Increase Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic solvent and emulsifying agents out of solution and breaking the emulsion.[6]

  • Centrifugation: Transfer the entire mixture to a centrifuge tube and spin at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes. The physical force will often compel the phases to separate.

  • Filtration: Pass the emulsified mixture through a bed of glass wool or a phase separation filter paper. These specialized papers are hydrophobic and will allow the organic phase to pass through while retaining the aqueous phase.[6]

Data & Protocols

Physicochemical Properties of Orphenadrine

This table summarizes key data crucial for designing and troubleshooting extraction protocols.

PropertyValueImplication for ExtractionSource(s)
Molecular Formula C₁₈H₂₃NOFundamental for mass calculations.[2]
Molecular Weight 269.4 g/mol Used for concentration calculations and MS identification.[2]
pKa (Tertiary Amine) 8.4Critical. Dictates the pH required to ensure the analyte is in its neutral, extractable form.[1]
LogP (Octanol/Water) 3.77Indicates high lipophilicity of the free base, favoring partitioning into organic solvents.[1][2]
Solubility Sparingly soluble in water; soluble in acidic solutions.Confirms that the protonated form is water-soluble and the neutral form is not.[2]
Stability Citrate salt is sensitive to light.Requires protection from light during sample handling and storage.[2]
Experimental Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Orphenadrine

This protocol is designed to maximize the recovery of orphenadrine from an aqueous matrix.

  • Sample Preparation:

    • To 1.0 mL of your aqueous sample in a glass tube, add an internal standard if required.

  • pH Adjustment (Critical Step):

    • Using a calibrated pH meter, slowly add 1M NaOH dropwise while vortexing until the sample pH is stable at 10.5-11.0 .

  • Solvent Addition:

    • Add 3.0 mL of a suitable organic solvent (e.g., Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM)).

  • Extraction:

    • Cap the tube securely.

    • Gently mix by inversion on a mechanical rotator for 15 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the tube at 2,500 x g for 10 minutes to ensure a sharp interface between the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean glass tube.

  • Re-extraction (Optional but Recommended):

    • Add a second 3.0 mL aliquot of fresh organic solvent to the remaining aqueous sample.

    • Repeat steps 4-6, combining the organic layers. This ensures near-quantitative recovery.

  • Drying and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the dried residue in a known, small volume of your initial mobile phase for analysis.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing the root cause of low orphenadrine recovery.

TroubleshootingWorkflow Start Low Recovery Observed Check_pH Is aqueous phase pH > pKa + 2 (i.e., > 10.4)? Start->Check_pH Check_Emulsion Is a stable emulsion present? Check_pH->Check_Emulsion Yes Adjust_pH Action: Adjust pH to 10.5-11.0 with 1M NaOH. Re-extract. Check_pH->Adjust_pH No Check_Dimer Investigate for Dimer or Degradant. Check_Emulsion->Check_Dimer No Break_Emulsion Action: Add NaCl (brine), centrifuge, or use phase separation paper. Check_Emulsion->Break_Emulsion Yes Check_Aqueous Analyze aqueous phase for Orphenadrine. Optimize_LLE Root Cause: Improper pH. Analyte is in aqueous phase. Check_Aqueous->Optimize_LLE Check_Dimer->Check_Aqueous No (No Unknown Peak) Confirm_Dimer Action: Use LC-MS to confirm mass (2x Monomer). Protect from light/oxygen. Check_Dimer->Confirm_Dimer Yes (Unknown Peak Seen) Adjust_pH->Start Retry Adjust_pH->Check_Aqueous Emulsion_Issue Root Cause: Matrix Interference. Analyte trapped in emulsion. Break_Emulsion->Emulsion_Issue Dimer_Issue Potential Root Cause: Oxidative/Photochemical Side Reaction. Confirm_Dimer->Dimer_Issue

Caption: Troubleshooting workflow for low orphenadrine recovery.

References

  • PubChem. (n.d.). Orphenadrine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Orphenadrine. Retrieved from [Link]

  • Small Molecule Pathway Database (SMPDB). (2017). Orphenadrine Drug Action. Retrieved from [Link]

  • LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Receptor dimerization dynamics as a regulatory valve for plasticity of type I interferon signaling. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Extraction of Se(iv) and Se(vi) from aqueous HCl solution by using a diamide-containing tertiary amine. Retrieved from [Link]

  • USP-NF. (2016). Orphenadrine Citrate Extended-Release Tablets. Retrieved from [Link]

  • De Gruyter. (2015). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved from [Link]

  • PubMed. (1989). Inhibition of oxidative drug metabolism by orphenadrine: in vitro and in vivo evidence for isozyme-specific complexation of cytochrome P-450 and inhibition kinetics. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Determinants of 14-3-3σ Protein Dimerization and Function in Drug and Radiation Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). The extraction of salicylic acid from aqueous solutions using tertiary amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of orphenadrine. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • 3M. (n.d.). NORFLEX. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • Taylor & Francis. (n.d.). Dimers – Knowledge and References. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • PubChem. (n.d.). Orphenadrine Citrate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Distinct roles of metabotropic glutamate receptor dimerization in agonist activation and G-protein coupling. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Orphenadrine: Uses & Dosage. Retrieved from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • PubMed. (2001). Impaired Protein Folding, Dimer Formation, and Heterotetramer Assembly Cause Intra- And Extracellular Instability of a Y283C Mutant of the A Subunit for Coagulation Factor XIII. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Orphenadrine citrate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing On-Column Degradation of Orphenadrine

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing the on-column degradation of Orphenadrine during chromatographic analysis. This resource is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on minimizing the on-column degradation of Orphenadrine during chromatographic analysis. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with Orphenadrine stability during their experiments. Here, you will find scientifically-grounded troubleshooting guides and frequently asked questions (FAQs) to help you optimize your analytical methods and ensure the integrity of your results.

Introduction to Orphenadrine and its Analytical Challenges

Orphenadrine is a tertiary amino compound and an ethanolamine antihistamine derivative, structurally similar to diphenhydramine.[1][2] It functions as a muscarinic antagonist and is primarily used as a muscle relaxant and for the management of Parkinson's disease.[1] While effective therapeutically, its analysis, particularly by High-Performance Liquid Chromatography (HPLC), can be complicated by on-column degradation. This degradation can lead to inaccurate quantification, the appearance of artifactual peaks, and difficulties in method validation.

Understanding the chemical properties of Orphenadrine is the first step in mitigating its degradation. It is an ether and a tertiary amino compound with a pKa that indicates it will be protonated at acidic to neutral pH.[1] This protonated form can interact strongly with residual silanol groups on silica-based HPLC columns, a common trigger for on-column degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Orphenadrine degradation on an HPLC column?

A1: On-column degradation of Orphenadrine is typically multifactorial, stemming from a combination of chemical and chromatographic conditions. The primary causes include:

  • Interaction with Active Silanol Groups: Residual silanol groups on the surface of silica-based stationary phases are a major contributor. The basic nature of Orphenadrine's tertiary amine group leads to strong interactions with these acidic silanols, which can catalyze degradation reactions.[3]

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the stability of Orphenadrine. Harsh pH conditions, either too acidic or too basic, can promote hydrolysis of the ether linkage or other degradation pathways.

  • Elevated Temperature: Higher column temperatures, while often used to improve peak shape and reduce viscosity, can accelerate the rate of chemical degradation.[4][5]

  • Stationary Phase Chemistry: The type of stationary phase can play a crucial role. Some phases may contain metallic impurities or have a higher density of reactive silanols, increasing the likelihood of degradation.[6]

  • Presence of Contaminants: Contaminants in the sample, mobile phase, or from the HPLC system itself can sometimes catalyze degradation.

Q2: I'm observing unexpected peaks in my Orphenadrine chromatogram. How can I determine if they are from on-column degradation or sample impurities?

A2: Differentiating between pre-existing impurities and on-column degradation products is a critical troubleshooting step. Here’s a systematic approach:

  • Vary Injection Volume and Flow Rate: Inject a smaller volume of your sample. If the relative area of the unknown peak decreases, it might be an impurity. Conversely, if the relative peak area increases with a slower flow rate (longer residence time on the column), on-column degradation is a strong possibility.[3]

  • Analyze with a Different Column: Use a column with a different stationary phase chemistry, preferably one known for low silanol activity (e.g., a modern, end-capped C18 or a phenyl-hexyl column). If the suspect peaks are absent or significantly reduced, the original column was likely contributing to the degradation.

  • Perform a "No-Column" Injection: Replace the column with a zero-dead-volume union and inject the sample. If the peaks are still present, they are likely system-related or from the sample itself. If they disappear, the column is the source of the issue.

  • Forced Degradation Studies: Compare the chromatogram of your sample to that of a sample subjected to forced degradation (e.g., acid, base, oxidation, heat). This can help in identifying potential degradation products. The United States Pharmacopeia (USP) monograph for Orphenadrine Citrate Extended-Release Tablets lists known degradation products that can be used as references.[7]

Q3: What are the initial steps I should take to modify my existing HPLC method to reduce Orphenadrine degradation?

A3: When facing on-column degradation, a methodical approach to method modification is key. Start with the least disruptive changes:

  • Lower the Column Temperature: Reduce the column temperature in 5-10°C increments. Lower temperatures slow down reaction kinetics and can significantly reduce degradation.[5]

  • Adjust Mobile Phase pH: If your current pH is at an extreme, try moving towards a more neutral pH, while considering the pKa of Orphenadrine to maintain good peak shape. A study on the simultaneous determination of Orphenadrine and Paracetamol found success with a mobile phase pH of 2.5.[8] However, for stability, a slightly higher pH might be beneficial.

  • Use a Lower-Activity Column: Switch to a high-purity, fully end-capped C18 column or a column with a different stationary phase (e.g., phenyl) to minimize silanol interactions.[3][8]

  • Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to mask active silanol sites and improve peak shape for basic compounds, though this may affect mass spectrometry compatibility.

Troubleshooting Guide: A Systematic Approach to Eliminating On-Column Degradation

This guide provides a step-by-step workflow for identifying and resolving on-column degradation of Orphenadrine.

Step 1: Confirm On-Column Degradation

Before making significant changes to your method, it's crucial to confirm that the degradation is indeed happening on the column.

Experimental Protocol:

  • Prepare your Orphenadrine sample as usual.

  • Set up your HPLC system with the analytical column in place and run your standard method. Record the chromatogram.

  • Reduce the flow rate by half and inject the same sample.

  • Analysis: Compare the chromatograms. A significant increase in the relative peak area of the suspected degradation products at the lower flow rate is a strong indicator of on-column degradation due to increased residence time.

Step 2: Optimize Chromatographic Parameters

Once on-column degradation is confirmed, systematically adjust the following parameters.

Parameter Optimization Table
ParameterInitial Condition (Example)Recommended ChangeRationale
Column Chemistry Standard C18High-purity, end-capped C18 or Phenyl-HexylMinimizes interaction with active silanol groups.[3]
Mobile Phase pH 3.0Adjust towards pH 4-6Reduces potential for acid-catalyzed hydrolysis.
Column Temperature 40 °CDecrease to 25-30 °CSlows the rate of degradation reactions.[4]
Flow Rate 1.0 mL/minIncrease to 1.2-1.5 mL/minReduces residence time on the column.[5]
Mobile Phase Additive NoneAdd 0.1% Formic Acid or Acetic AcidCan improve peak shape and potentially stabilize the analyte.[3]
Step 3: Implement Column Care and System Maintenance

Proper column and system hygiene can prevent issues that may exacerbate degradation.

  • Column Flushing: Always flush the column with an appropriate solvent after use, especially if buffered mobile phases were used, to prevent salt precipitation. A recommended practice is to flush with HPLC-grade water before switching to a high organic solvent like acetonitrile for storage.

  • Use of Guard Columns: A guard column can protect your analytical column from strongly retained compounds and particulates that might contribute to degradation over time.[9]

  • Mobile Phase Preparation: Filter and degas all mobile phases to remove particulates and dissolved gases that can interfere with the analysis and potentially harm the column.[9]

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical flow for troubleshooting Orphenadrine degradation.

Troubleshooting_Workflow A Observe Unexpected Peaks in Chromatogram C Vary Flow Rate & Injection Volume A->C B Is it On-Column Degradation? D Degradation Confirmed B->D Yes E Not On-Column Degradation (Investigate Sample/System) B->E No C->B F Optimize Chromatographic Conditions D->F G Select Low-Activity Column F->G H Adjust Mobile Phase pH & Temperature G->H I Modify Flow Rate & Additives H->I J Problem Resolved? I->J K Implement Routine Column Care J->K Yes M Re-evaluate Initial Assumptions J->M No L Final Validated Method K->L

Caption: A flowchart outlining the systematic process for troubleshooting on-column degradation of Orphenadrine.

Potential Degradation Pathway

While specific on-column degradation pathways for Orphenadrine are not extensively documented in readily available literature, a plausible mechanism given its structure is acid-catalyzed hydrolysis of the ether bond, especially in the presence of acidic silanol groups on the stationary phase.

Degradation_Pathway cluster_0 On-Column Environment Orphenadrine Orphenadrine Degradation_Products Degradation Products (e.g., 2-(dimethylamino)ethanol and phenyl-o-tolymethanol) Orphenadrine->Degradation_Products Hydrolysis Acidic_Silanols Acidic Silanol Groups (Si-OH) Acidic_Silanols->Degradation_Products Catalyzes Heat Elevated Temperature Heat->Degradation_Products Accelerates

Caption: A simplified diagram illustrating the potential acid-catalyzed hydrolysis of Orphenadrine on an HPLC column.

By following the guidance in this technical support center, you will be better equipped to identify, troubleshoot, and ultimately minimize the on-column degradation of Orphenadrine, leading to more accurate and reliable analytical results.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4601, Orphenadrine. [Link]

  • Small Molecule Pathway Database (SMPDB). Orphenadrine Drug Action. [Link]

  • Hanan, N. A., & Salem, M. A. S. (1987). High Pressure Liquid Chromatographic Analysis of Orphenadrine Citrate and Acetaminophen in Pharmaceutical Dosage Forms. Analytical Letters, 20(9), 1451-1466. [Link]

  • Topp, E., et al. (2009). Factors affecting the degradation of pharmaceuticals in agricultural soils. Environmental Toxicology and Chemistry, 28(12), 2495-2502. [Link]

  • Wikipedia. Orphenadrine. [Link]

  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. International Journal of Pharmaceutical Sciences and Research. [Link]

  • USP-NF. Orphenadrine Citrate Extended-Release Tablets. (2016). [Link]

  • Pharmaguideline. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. [Link]

  • Phenomenex. HPLC Column Maintenance & Care Best Practices. [Link]

  • ResearchGate. Reported acid degradation of orphenadrine. [Link]

  • Gousis, C., et al. (2026). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. Molecules, 31(3), 1-16. [Link]

  • Element Lab Solutions. GC Column Degradation. (2021). [Link]

  • Waters Corporation. Tips to maintain your HPLC & UHPLC systems and columns. (2016). [Link]

  • MDPI. Column Experiments on Sorption Coefficients and Biodegradation Rates of Selected Pharmaceuticals in Three Aquifer Sediments. (2019). [Link]

  • DEVELOPMENT & VALIDATION OF ANALYTICAL METHOD USED FOR SIMULTANEOUS DETERMINATION OF PARACETAMOL, CAFFEINE AND ORPHENADRINE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cytiva. HPLC column protection. (2024). [Link]

  • Dolan, J. W. (2012). On-Column Sample Degradation. LCGC North America, 30(4), 304-309. [Link]

  • AnalyteGuru from Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution. (2023). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83823, Orphenadrine Citrate. [Link]

  • LCGC International. HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. (2020). [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing LC-MS Sensitivity for Orphenadrine Impurities

Welcome to the technical support center dedicated to addressing the challenges of analyzing Orphenadrine and its impurities at trace levels using Liquid Chromatography-Mass Spectrometry (LC-MS). The detection and quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing Orphenadrine and its impurities at trace levels using Liquid Chromatography-Mass Spectrometry (LC-MS). The detection and quantification of pharmaceutical impurities are critical for ensuring drug safety and efficacy, and often push analytical instrumentation to its limits.[1][2] This guide is structured to provide both quick answers through our FAQs and in-depth solutions in our troubleshooting section, reflecting field-proven experience to enhance the sensitivity and robustness of your methods.

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, set stringent thresholds for reporting, identifying, and qualifying impurities.[3][4][5] Meeting these low-level detection requirements necessitates highly sensitive and optimized analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for Orphenadrine and its impurities?

A: Positive Electrospray Ionization (ESI+) is the recommended mode. Orphenadrine is a tertiary amine, which readily accepts a proton to form a stable [M+H]⁺ ion. A study on the simultaneous determination of Orphenadrine and Paracetamol in rat plasma successfully utilized ESI in positive ion mode, monitoring the transition m/z 270.3 → 181 for Orphenadrine.[6][7]

Q2: Which type of LC column is most suitable for separating Orphenadrine from its impurities?

A: A C18 reversed-phase column is the most common and effective choice. For robust separation, a column such as an Agilent Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) has been shown to be effective.[6][7] The key is to achieve good retention and separation from both the parent compound and any matrix components.

Q3: What mobile phase additives are recommended to enhance ionization?

A: To promote protonation in positive ESI mode, acidic mobile phase additives are crucial. A combination of 0.1% formic acid in both the aqueous and organic phases is a standard starting point. Ammonium formate (e.g., 6 mM) can also be used as a buffer to stabilize the pH and improve peak shape.[6][7]

Q4: How can I minimize matrix effects when analyzing samples from complex biological matrices?

A: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS analysis.[8][9][10] Effective sample preparation is the best strategy to mitigate these effects. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering components like phospholipids.[8][11][12][13] If these are not feasible, a simple protein precipitation followed by dilution can also help reduce matrix concentration.[14]

Troubleshooting Guide: Low Sensitivity & Poor Signal

This section addresses specific issues you may encounter that lead to inadequate sensitivity for Orphenadrine impurities.

Problem 1: Low Signal Intensity for Impurity Peaks
Potential Cause Recommended Solution & Scientific Rationale
Sub-optimal Ion Source Parameters Systematically optimize ESI source parameters. The efficiency of ion generation and transmission is governed by several factors.[15] Use a solution of your target impurity (or Orphenadrine as a surrogate if a standard is unavailable) infused directly into the mass spectrometer. Adjust the following parameters one at a time (OVAT - One Variable at a Time) to maximize the signal: • Capillary Voltage: Lower voltages can sometimes provide a more stable spray and reduce discharge.[16] • Nebulizer Gas Pressure: This affects droplet size. Higher pressure can create finer droplets, aiding desolvation.[16][17] • Drying Gas Flow & Temperature: These are critical for desolvation. Higher flow rates and temperatures are needed for more aqueous mobile phases, but excessive heat can degrade thermally labile compounds.[15][17]
Inefficient Chromatographic Elution Ensure the analyte elutes with sufficient organic solvent. Ionization efficiency in ESI is generally better in mobile phases with a higher percentage of organic solvent because it aids in droplet desolvation.[15] If your impurity is eluting very early in the gradient, it is in a highly aqueous environment. Adjust your gradient to increase retention, allowing the impurity to elute at a higher acetonitrile or methanol concentration.
Analyte Signal is Suppressed by Matrix Improve sample clean-up. Co-eluting matrix components can compete with the analyte for ionization, suppressing its signal.[18] Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) is particularly effective for removing a broad range of interferences.[18][19] For basic compounds like Orphenadrine and its impurities, a mixed-mode cation exchange (MCX) SPE sorbent can provide excellent cleanup. See the detailed protocol below.
Formation of Unwanted Adducts Minimize sources of sodium and potassium. Orphenadrine can form adducts like [M+Na]⁺ or [M+K]⁺. This splits the ion signal between multiple species, reducing the intensity of the desired [M+H]⁺ ion. Use high-purity LC-MS grade solvents and additives.[15][20] Avoid using glass vials, which can leach sodium ions; use polypropylene vials instead.[16]
Problem 2: High Baseline Noise
Potential Cause Recommended Solution & Scientific Rationale
Contaminated Solvents or System Use high-purity reagents and flush the system. The baseline noise is directly related to the chemical purity of your mobile phase.[21] Always use LC-MS grade solvents and freshly prepared mobile phases.[15] If contamination is suspected, flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile, then re-equilibrate with the initial mobile phase).
Precipitation of Buffer Salts Ensure buffer compatibility and volatility. Non-volatile buffers (e.g., phosphate) must never be used with MS as they will precipitate in the source and cause significant contamination and noise.[21] Use volatile buffers like ammonium formate or ammonium acetate. Ensure the buffer concentration is not too high, which can also lead to source contamination over time.
Electronic Noise Check instrument grounding and electronics. While less common, electronic issues can contribute to a noisy baseline. Ensure the LC-MS system is properly grounded and that there are no nearby sources of electromagnetic interference. Consult your instrument manufacturer for specific troubleshooting steps if electronic noise is suspected.[22]

Visualized Workflows and Protocols

General Troubleshooting Workflow for LC-MS Sensitivity

The following diagram outlines a logical progression for diagnosing and resolving sensitivity issues in your LC-MS method.

G cluster_0 Initial Check cluster_1 MS Optimization cluster_2 LC & Sample Optimization cluster_3 Resolution Start Low Sensitivity Observed CheckMethod Verify Method Parameters (Injection Vol, MRM, etc.) Start->CheckMethod CheckStandard Analyze Fresh, Known Concentration Standard CheckMethod->CheckStandard MS_Spray Check MS Spray Stability & Capillary Position CheckStandard->MS_Spray Standard OK? No CheckChrom Evaluate Peak Shape & Retention Time CheckStandard->CheckChrom Standard OK? Yes TuneMS Infuse Standard & Optimize Source Parameters (Voltage, Gas, Temp) MS_Spray->TuneMS TuneMS->CheckChrom No Improvement End Sensitivity Restored TuneMS->End Signal Improved ModifyMobilePhase Optimize Mobile Phase (e.g., increase organic at elution) CheckChrom->ModifyMobilePhase ImproveCleanup Enhance Sample Prep (e.g., SPE, LLE) ModifyMobilePhase->ImproveCleanup ImproveCleanup->End Sensitivity Goal Met G cluster_Sample Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep Matrix Removal Analyte Concentration Buffer Exchange LC Column Chemistry Mobile Phase pH & Additives Gradient Profile SamplePrep->LC Cleaner Sample MS Ionization Mode (ESI+) Source Parameters MRM Transition LC->MS Optimal Elution Sensitivity Enhanced Sensitivity MS->Sensitivity Efficient Ionization

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in the Analysis of Orphenadrine Formulations

Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the analysis of Orphenadrine formulations. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the analysis of Orphenadrine formulations. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the expertise to anticipate, identify, and mitigate matrix effects, ensuring the accuracy and reliability of your analytical data.

I. Understanding Matrix Effects in Orphenadrine Analysis

What are matrix effects and why are they a concern in Orphenadrine analysis?

In the context of analytical chemistry, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which in this case is Orphenadrine. For pharmaceutical formulations, this includes excipients, binders, fillers, and in biological samples, it can include salts, proteins, and phospholipids.[1]

What are the common signs of matrix effects in my Orphenadrine analysis?

Identifying matrix effects is crucial for robust method development. Key indicators include:

  • Poor reproducibility: Inconsistent results across different sample preparations or between different lots of the same formulation.

  • Inaccurate quantification: The calculated concentration of Orphenadrine is significantly different from the expected value, often observed as poor recovery in accuracy assessments.[6]

  • Non-linear calibration curves: The relationship between the concentration of Orphenadrine standards and their instrumental response is not linear.

  • Signal suppression or enhancement: A noticeable decrease or increase in the Orphenadrine signal when comparing a standard in a pure solvent to a standard spiked into a sample matrix.[1]

II. Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This section provides a structured approach to troubleshooting common issues related to matrix effects during the analysis of Orphenadrine formulations.

Q1: I'm observing significant ion suppression in my LC-MS/MS analysis of Orphenadrine. How can I confirm and address this?

A1: Confirmation and Mitigation of Ion Suppression

Ion suppression is a frequent challenge in LC-MS/MS, especially with electrospray ionization (ESI).[3] It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.

Diagnostic Workflow:

A systematic way to diagnose and address matrix effects is through a post-column infusion experiment.[2][7]

Caption: Workflow for Diagnosing and Mitigating Ion Suppression.

Step-by-Step Mitigation Protocols:

  • Optimize Chromatographic Separation: The goal is to separate Orphenadrine from the interfering matrix components.

    • Protocol:

      • Gradient Modification: Adjust the mobile phase gradient to increase the separation between Orphenadrine and the suppression zone. For instance, a shallower gradient around the elution time of Orphenadrine can improve resolution.

      • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity. A different column may provide a unique interaction with Orphenadrine and the matrix components, leading to better separation.[8]

      • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention time of both Orphenadrine and interfering compounds.[8]

  • Enhance Sample Preparation: The objective is to remove interfering matrix components before analysis. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][4]

    • Liquid-Liquid Extraction (LLE) Protocol for Orphenadrine:

      • To 1 mL of the sample, add a suitable internal standard.

      • Add a basifying agent (e.g., 1M NaOH) to bring the pH > 10, ensuring Orphenadrine is in its free base form.

      • Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or isopentane).[9]

      • Vortex for 2-5 minutes to ensure thorough mixing.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer containing Orphenadrine to a clean tube.

      • Evaporate the solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

    • Solid-Phase Extraction (SPE) Protocol for Orphenadrine (a basic drug): A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like Orphenadrine.

      • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

      • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge.

      • Load: Load the pre-treated sample onto the cartridge.

      • Wash: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and acidic interferences, followed by 1 mL of methanol to remove non-polar interferences.

      • Elute: Elute Orphenadrine with 1 mL of 5% ammonium hydroxide in methanol.

      • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

  • Utilize a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is the gold standard for correcting matrix effects.[10] Since it has nearly identical chemical and physical properties to Orphenadrine, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[11][12]

Q2: My results for Orphenadrine quantification are highly variable between different batches of the same formulation. Could this be a matrix effect?

A2: Addressing Inter-Batch Variability

Yes, inter-batch variability is a classic sign of matrix effects. Minor differences in the excipient composition or impurities between batches can lead to varying degrees of signal suppression or enhancement.

Troubleshooting Steps:

  • Matrix Effect Assessment: Quantitatively assess the matrix effect using the post-extraction spike method as recommended by regulatory bodies.[1]

    • Protocol:

      • Prepare three sets of samples:

        • Set A: Orphenadrine standard in a neat solvent.

        • Set B: Blank matrix extract spiked with Orphenadrine at the same concentration as Set A.

        • Set C: Pre-spiked matrix sample (Orphenadrine added before extraction).

      • Analyze all three sets.

      • Calculate the Matrix Factor (MF): MF = (Peak area of Set B) / (Peak area of Set A). An MF < 1 indicates suppression, while an MF > 1 suggests enhancement.[1]

      • Calculate Recovery: Recovery % = (Peak area of Set C) / (Peak area of Set B) * 100.

    • Data Interpretation:

Matrix Factor (MF)Interpretation
MF ≈ 1Minimal matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement
  • Method Robustness: Ensure your analytical method is robust by following guidelines from the International Council for Harmonisation (ICH).[13][14] This involves intentionally making small variations in method parameters (e.g., mobile phase composition, pH, flow rate) to see if they significantly impact the results. A robust method will be less susceptible to minor variations in the sample matrix.[15]

Q3: I am developing an HPLC-UV method for Orphenadrine and my accuracy is poor. Can matrix effects be an issue even without a mass spectrometer?

A3: Matrix Effects in HPLC-UV Analysis

While less common and typically less pronounced than in MS, matrix effects can still occur in HPLC-UV analysis. In this case, the interference is due to co-eluting matrix components that absorb at the same wavelength as Orphenadrine.[16]

Troubleshooting Steps:

  • Specificity/Selectivity Check:

    • Protocol:

      • Inject a blank matrix (placebo) extract and observe if any peaks elute at the same retention time as Orphenadrine.

      • Utilize a photodiode array (PDA) detector to check for peak purity. A non-homogenous peak suggests co-elution.

  • Wavelength Optimization: The detection wavelength for Orphenadrine is typically around 217 nm.[6][17] Investigate if a slightly different wavelength can minimize the absorbance of the interfering component while maintaining good sensitivity for Orphenadrine.

  • Improved Sample Preparation: As with LC-MS/MS, employing more rigorous sample cleanup techniques like SPE or LLE can remove the interfering components.[18]

III. Proactive Strategies for Minimizing Matrix Effects

A proactive approach during method development is the most effective way to handle matrix effects.

Caption: Proactive Workflow for Minimizing Matrix Effects.

Key Considerations During Method Development:
  • Analytical Target Profile (ATP): At the outset, clearly define the intended purpose of the method and its required performance characteristics.[19] This will guide the development and validation process.

  • Risk Assessment: Identify potential sources of variability, including matrix effects, early in the development process.[19]

  • Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the study samples can help compensate for consistent matrix effects.[3]

  • Method Validation: Rigorous method validation according to ICH and FDA guidelines is essential to demonstrate that the method is fit for its intended purpose and that matrix effects are adequately controlled.[20][21][22]

IV. Conclusion

Addressing matrix effects in the analysis of Orphenadrine formulations is a critical aspect of ensuring data quality and regulatory compliance. By understanding the underlying principles, employing systematic troubleshooting strategies, and implementing robust method development practices, researchers can confidently generate accurate and reliable results. This guide provides a foundation for tackling these challenges, but it is important to remember that each formulation and analytical method may present unique circumstances requiring a tailored approach.

V. References

  • The Role of Internal Standards In Mass Spectrometry | SCION Instruments. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (n.d.). Retrieved March 15, 2026, from [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(23), 1889-1892. Retrieved March 15, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved March 15, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2022). International Council for Harmonisation. Retrieved March 15, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved March 15, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025). Retrieved March 15, 2026, from [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. (n.d.). National Institute of Standards and Technology. Retrieved March 15, 2026, from [Link]

  • Tong, X. S., et al. (2005). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Rapid Communications in Mass Spectrometry, 19(17), 2483–2490. Retrieved March 15, 2026, from [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved March 15, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved March 15, 2026, from [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - Waters Blog. (2025). Retrieved March 15, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved March 15, 2026, from [Link]

  • Sangster, T., et al. (2010). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. AAPS Journal, 12(3), 347–355. Retrieved March 15, 2026, from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved March 15, 2026, from [Link]

  • Labout, J. J., et al. (1978). Sensitive and specific gas chromatographic and extraction method for the determination of orphenadrine in human body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 145(2), 315-319. Retrieved March 15, 2026, from [Link]

  • From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance - BioInsights Publishing. (2025). Retrieved March 15, 2026, from [Link]

  • Gherman, S. M., et al. (2024). Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. Molecules, 29(3), 738. Retrieved March 15, 2026, from [Link]

  • ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. (2013). International Journal of Pharmacy and Biological Sciences. Retrieved March 15, 2026, from [Link]

  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. (2012). Journal of Applied Pharmaceutical Science. Retrieved March 15, 2026, from [Link]

  • Development of HPLC Method for Quantification of Orphenadrine, Paracetamol, and Caffeine in Pharmaceutical Formulations. (2012). Journal of the Brazilian Chemical Society. Retrieved March 15, 2026, from [Link]

  • Draft Guidance on Orphenadrine Citrate. (n.d.). U.S. Food and Drug Administration. Retrieved March 15, 2026, from [Link]

  • Overcoming Matrix Interference in Plate-Based Immunoassays - Sword Bio. (2025). Retrieved March 15, 2026, from [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2023). Journal of Analytical Toxicology. Retrieved March 15, 2026, from [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. (2003). Journal of the American Society for Mass Spectrometry. Retrieved March 15, 2026, from [Link]

  • The long road to acceptance: The slow adoption of ion chromatography in the pharmaceutical industry. (2025). European Pharmaceutical Review. Retrieved March 15, 2026, from [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). LCGC North America. Retrieved March 15, 2026, from [Link]

  • Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 15, 2026, from [Link]

  • Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction- Spectrophotometric Method. (2018). Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved March 15, 2026, from [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview - PromoChrom. (n.d.). Retrieved March 15, 2026, from [Link]

  • Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? (2011). Toxicologie Analytique et Clinique. Retrieved March 15, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Raggi, M. A., et al. (2009). Determination of orphenadrine plasma levels using HPLC with diode array detection and a novel solid-phase extraction procedure in psychiatric patients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1011-1015. Retrieved March 15, 2026, from [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation. (2015). U.S. Food and Drug Administration. Retrieved March 15, 2026, from [Link]

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. (n.d.). Chromatography Today. Retrieved March 15, 2026, from [Link]

  • General Procedure for Solid Phase Extraction - Hawach - SPE Cartridge. (2023). Retrieved March 15, 2026, from [Link]

  • Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method. (2018). Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved March 15, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015). Federal Register. Retrieved March 15, 2026, from [Link]

  • Identification and Sensitive Quantitation of N-nitroso N-desmethyl Orphenadrine Impurity in Orphenadrine Citrate API. (2024). Phenomenex. Retrieved March 15, 2026, from [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Validated Method for the Simultaneous Estimation of Orphenadrine Citrate and Paracetamol in Tablets by Simultaneous Equation Met. (2016). International Journal of Pharmaceutical Sciences and Research. Retrieved March 15, 2026, from [Link]

  • Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. (2012). Chemistry Central Journal. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Refinement of Orphenadrine forced degradation study conditions

Welcome to the Technical Support Center for Orphenadrine Citrate Forced Degradation Studies. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Orphenadrine Citrate Forced Degradation Studies. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we explore the mechanistic causality behind degradation pathways and provide self-validating protocols to ensure your stability-indicating assays are robust, reproducible, and compliant with ICH guidelines.

Experimental Workflow & Logical Relationships

The following diagram illustrates a self-validating workflow for orphenadrine forced degradation. By incorporating explicit neutralization and dilution steps before chromatographic evaluation, the system ensures that observed degradation is a true product of the stressor, rather than an artifact of sample preparation or column degradation.

G A Orphenadrine Citrate API Preparation B Acidic Stress 0.1N HCl, 24h A->B C Basic Stress 0.1N NaOH, 24h A->C D Oxidative Stress 3% H2O2, 24h A->D E Thermal/Photo Stress 70°C / UV Light A->E F Neutralization & Sample Dilution B->F C->F D->F E->F G RP-HPLC Analysis (UV 241 nm) F->G H Peak Purity & Mass Balance Evaluation G->H

Workflow for Orphenadrine forced degradation and stability-indicating HPLC analysis.

Troubleshooting Guides & FAQs

Q1: Why does orphenadrine exhibit extreme sensitivity to oxidative stress compared to hydrolytic conditions? A1: The causality lies in the molecular structure of orphenadrine. It contains a tertiary amine group which is highly susceptible to oxidation, rapidly forming N-oxide derivatives and dimeric forms[1]. When subjected to 3% H₂O₂, orphenadrine enantiomers degrade by an aggressive 92.05% to 93.34% within 24 hours[2]. In contrast, its ether linkage is relatively stable under mild aqueous hydrolysis, showing only ~8% to 10% degradation in 0.1 N HCl over the same period[2].

Q2: How do I prevent co-elution of orphenadrine enantiomers with polar degradation products during stability-indicating HPLC? A2: To achieve baseline resolution between the active pharmaceutical ingredient (API) and its degradants, you should utilize a chiral stationary phase. A proven method utilizes a Phenomenex Lux Cellulose-1 C18 column (250 mm × 4.6 mm, 5 µm)[2]. Mechanistic Causality: The cellulose backbone provides specific chiral recognition sites. By using a mobile phase of acetonitrile and 20 mM ammonium bicarbonate (75:25 v/v) at 1 mL/min, the buffer maintains the tertiary amine in a non-ionized state[2]. This prevents secondary electrostatic interactions with residual silanols on the column, ensuring sharp peaks (UV detection at 241 nm) and preventing co-elution with early-eluting polar N-oxide degradants.

Q3: My basic hydrolysis samples are degrading the HPLC column over time. How do I correct this? A3: Injecting highly alkaline samples directly degrades the silica backbone of standard C18 columns. You must implement a self-validating neutralization step to protect the column and freeze the degradation kinetics. Step-by-Step Self-Validating Protocol for Alkaline Stress:

  • Initiation: Transfer 1 mL of 1000 µg/mL orphenadrine citrate sample into a 10 mL volumetric flask[2].

  • Stress Application: Add 1 mL of 0.1 N NaOH and mix thoroughly. Incubate at room temperature for exactly 24 hours[2].

  • Neutralization (Critical Step): Add exactly 1 mL of 0.1 N HCl to neutralize the solution[2]. This halts the degradation kinetics precisely at the 24-hour mark and protects the stationary phase.

  • Dilution: Make up the volume to 10 mL using the mobile phase[2].

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injecting into the HPLC system.

Q4: I am observing poor mass balance during photolytic degradation. What is the cause? A4: Photolytic stress (UV light for 24 hours) typically induces ~12.5% to 13.5% degradation in orphenadrine[2]. If mass balance (the sum of the remaining API and degradant peak areas compared to the control) falls below 95%, it indicates that secondary degradants lack sufficient UV chromophores at 241 nm, or they are volatile fragments escaping the matrix. To troubleshoot, cross-validate using an orthogonal detection method, such as LC-MS, to identify non-UV-absorbing process-related impurities[1].

Q5: Can this stability-indicating method be adapted for combination formulations like Orphenadrine, Caffeine, and Aspirin? A5: Yes, but it requires a gradient elution strategy to handle the diverse polarities of the mixture. A validated approach uses a Phenomenex Luna C18 column with a mobile phase of 0.1% triethylamine in potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile at 1.5 mL/min[3]. Mechanistic Causality: The acidic pH suppresses the ionization of aspirin, while triethylamine acts as a silanol-masking agent to prevent peak tailing of the basic orphenadrine, allowing simultaneous quantification at 215 nm[3].

Quantitative Data Summary: Degradation Kinetics

The following table summarizes the expected degradation profile of orphenadrine citrate under ICH-recommended stress conditions. Use this as a benchmark to validate your in-house experimental results.

Stress ConditionReagent / EnvironmentExposure TimeObserved Degradation (%)Mechanistic Outcome / Remarks
Acidic Hydrolysis 0.1 N HCl24 hours8.18% – 10.65%Ether linkage shows high stability; minor degradants formed[2].
Basic Hydrolysis 0.1 N NaOH24 hours7.50% – 12.12%Minimal degradation; no major degradant peaks co-eluting[2].
Neutral Hydrolysis HPLC Grade H₂O24 hours0.00%Completely stable under neutral aqueous conditions[2].
Oxidative Stress 3% H₂O₂24 hours92.05% – 93.34%Highly susceptible; rapid formation of N-oxide derivatives[2],[1].
Photolytic Stress UV Light (254 nm)24 hours12.50% – 13.52%Moderate degradation; potential cleavage of ether bonds[2].

References

  • [2] Title: A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Source: thaiscience.info. URL:2

  • [3] Title: Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin. Source: researchgate.net. URL: 3

  • [1] Title: Orphenadrine EP Impurities & USP Related Compounds. Source: synthinkchemicals.com. URL:1

Sources

Optimization

Strategies to prevent Orphenadrine dimer formation during storage

Introduction to Orphenadrine Stability: The Challenge of Dimerization Orphenadrine is a widely utilized central nervous system agent, valued for its anticholinergic and skeletal muscle relaxant properties.[1] As a tertia...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Orphenadrine Stability: The Challenge of Dimerization

Orphenadrine is a widely utilized central nervous system agent, valued for its anticholinergic and skeletal muscle relaxant properties.[1] As a tertiary amino compound structurally related to diphenhydramine, its stability is a critical parameter for ensuring therapeutic efficacy, safety, and product shelf-life.[2][3] A key degradation pathway observed during the storage of orphenadrine, particularly in solution or in the presence of destabilizing factors, is the formation of a specific dimeric impurity.

This technical guide serves as a comprehensive resource for researchers, formulation scientists, and quality control analysts encountering challenges with orphenadrine stability. It provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and scientifically grounded strategies to prevent the formation of the primary orphenadrine dimer, ensuring the integrity of your experimental results and pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the Orphenadrine Dimer?

The primary dimeric impurity is scientifically known as Bis(phenyl-o-tolylmethyl) ether (CAS Number: 40673-52-7).[4][5] It is also descriptively named des(N,N-Dimethylethanamine) Orphenadrine Dimer .[6][7][8] This name reveals its structure: two orphenadrine molecules that have each lost their N,N-dimethylethanamine side-chain and have subsequently joined together through an ether linkage.

Impurity Identification
Common Name Orphenadrine Dimer
Systematic Name Bis(phenyl-o-tolylmethyl) ether
CAS Number 40673-52-7
Molecular Formula C₂₈H₂₆O[6][7]
Q2: What is the primary chemical mechanism that causes Orphenadrine to form this dimer?

The formation of the orphenadrine dimer is predominantly caused by the acid-catalyzed hydrolysis (cleavage) of the C-O ether bond of the orphenadrine molecule.[9][10] Ethers are generally stable but can be cleaved under strong acidic conditions.[3][11] The process is initiated by the protonation of the ether oxygen atom, which converts the side chain into a good leaving group (an alcohol). This is followed by a nucleophilic substitution reaction. In the context of dimerization, it is hypothesized that the alcohol of one cleaved molecule attacks the carbocation of another, or two cleaved benzhydrol intermediates condense to form the new, more stable ether linkage of the dimer.

Q3: Under what conditions is dimer formation most likely to occur?

Dimer formation is accelerated by several key factors:

  • Low pH (Acidic Conditions): This is the most critical factor. The acid acts as a catalyst for the initial ether bond cleavage.[9][10] Orphenadrine citrate itself, being the salt of a weak base (pKa 8.4) and a weak acid, can create a slightly acidic environment in aqueous solutions, which may be sufficient to initiate degradation over time.[12]

  • Presence of Water (Moisture): Hydrolysis, by definition, requires water. Dimerization is therefore a significant concern in aqueous formulations (e.g., injections, oral solutions) or in solid dosage forms with high water content or stored in high-humidity conditions.[13]

  • Elevated Temperature: Increased temperature accelerates the rate of most chemical degradation reactions, including hydrolysis, by providing the necessary activation energy.[6] Stability studies on orphenadrine tablets have demonstrated degradation follows first-order kinetics at elevated temperatures.[6]

  • Presence of Certain Excipients: Some pharmaceutical excipients can be sources of moisture or acidic impurities, creating micro-environments that promote degradation.[5]

Q4: How can I detect and quantify the Orphenadrine Dimer?

The most reliable method for detecting and quantifying the orphenadrine dimer and other related substances is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[14][15] A typical method would use a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution to control pH.[4][14] The dimer, being more lipophilic and larger than the parent orphenadrine molecule, will typically have a longer retention time.

Troubleshooting Guide: Dimer Formation Detected

This section addresses specific issues you may encounter during your experiments.

Problem: An unexpected peak has appeared in my HPLC chromatogram during a stability study, which I suspect is the dimer.

DOT Script for Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Identification & Confirmation cluster_2 Root Cause Analysis cluster_3 Corrective Actions A Unexpected Peak in HPLC B 1. Compare Retention Time with Dimer Standard (CAS 40673-52-7) A->B First Step C 2. Mass Spectrometry (MS) Confirm Molecular Weight of Dimer B->C Confirm Identity D Check pH of Sample/Formulation C->D Investigate Cause H Incorporate Buffer System D->H E Review Storage Conditions (Temp & Humidity) K Optimize Packaging E->K F Analyze Excipient Compatibility (Moisture/Impurities) J Add Antioxidant/Chelator F->J G Investigate Photostability (Exposure to Light) G->K I Control Headspace (Inert Gas) G cluster_0 Step 1: Acid-Catalyzed Protonation cluster_1 Step 2: Cleavage of C-O Bond (Hydrolysis) cluster_2 Step 3: Dimer Formation A Orphenadrine Molecule Protonated Protonated Ether Intermediate (Unstable) A->Protonated Fast Equilibrium H_plus H⁺ (from acid/water) LeavingGroup Good Leaving Group (Side-chain alcohol) Protonated->LeavingGroup Slow, Rate-Determining Step Protonated->LeavingGroup Carbocation Benzhydryl Carbocation (Relatively Stable) Protonated->Carbocation Protonated->Carbocation Carbocation2 Second Carbocation Dimer Orphenadrine Dimer Bis(phenyl-o-tolylmethyl) ether Carbocation2->Dimer Nucleophilic Attack Carbocation2->Dimer Benzhydrol 2-Methylbenzhydrol (from Step 2) Benzhydrol->Dimer Benzhydrol->Dimer

Sources

Troubleshooting

Improving the robustness of Orphenadrine stability-indicating methods

Welcome to the technical support center for Orphenadrine stability-indicating methods. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Orphenadrine stability-indicating methods. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the development and validation of these critical assays. Our goal is to move beyond mere procedural steps and explain the underlying scientific principles, empowering you to build robust and reliable methods.

Introduction: The Analytical Challenge of Orphenadrine

Orphenadrine, a tertiary amine, is an anticholinergic and skeletal muscle relaxant.[1][2] Its basic nature presents specific challenges in reversed-phase HPLC, the workhorse for stability-indicating assays. The primary goal of a stability-indicating method is to accurately quantify the active pharmaceutical ingredient (API) while completely resolving it from any potential degradation products that may form under various stress conditions.[3][4][5] This ensures the safety and efficacy of the drug product throughout its shelf life.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of method development for Orphenadrine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions grounded in chromatographic theory.

Issue 1: Peak Tailing or Asymmetrical Orphenadrine Peak
  • Symptom: The Orphenadrine peak exhibits a tailing factor significantly greater than the typical system suitability requirement (e.g., > 1.5). This is a common issue for basic compounds like Orphenadrine.[6]

  • Potential Causes & Solutions:

    • Secondary Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the protonated amine group of Orphenadrine and negatively charged residual silanol groups on the surface of standard silica-based C18 columns.[6][7]

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a critical first step. At a pH of 2.5-3.5, Orphenadrine (pKa ≈ 9) will be fully protonated, but more importantly, the acidic conditions suppress the ionization of silanol groups, minimizing the unwanted secondary interactions.[7][8] An acidic modifier like phosphoric acid or formic acid is recommended.

      • Solution 2: Use a Deactivated Column: Employ a modern, end-capped column specifically designed for the analysis of basic compounds. These columns have a much lower density of residual silanols, providing significantly better peak shape for amines.

      • Solution 3: Increase Buffer Concentration: An inadequate buffer concentration can lead to pH shifts on the column, exacerbating tailing. Increasing the concentration of your buffer (e.g., from 10mM to 25mM phosphate) can improve peak symmetry.

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[8][9]

      • Solution: Reduce the concentration of your sample or decrease the injection volume.

    • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing.

      • Solution: Minimize tubing lengths and use the smallest appropriate internal diameter to reduce extra-column dead volume.[10]

Issue 2: Poor Resolution Between Orphenadrine and a Degradation Product
  • Symptom: One or more degradation peaks are not baseline-resolved from the main Orphenadrine peak, making accurate quantification impossible.

  • Potential Causes & Solutions:

    • Insufficient Method Selectivity: The mobile phase and stationary phase combination is not adequate to separate compounds with similar chemical properties.

      • Solution 1: Optimize Organic Modifier Ratio: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and often improve resolution.

      • Solution 2: Change the Organic Solvent: If acetonitrile doesn't provide adequate resolution, try methanol or a combination of the two. Methanol has different solvent properties and can alter the elution order and selectivity.

      • Solution 3: Change Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a Cyano phase) to introduce different separation mechanisms (like pi-pi interactions).

    • Inadequate Forced Degradation: The stress conditions may not have generated a sufficient amount of the degradant to be properly resolved and detected.

      • Solution: The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient.[11] If degradation is too low, extend the stress duration or increase the intensity (e.g., higher temperature, stronger acid concentration).[12]

Issue 3: Lack of Mass Balance in Forced Degradation Studies
  • Symptom: After a forced degradation experiment, the sum of the assay of Orphenadrine and the area of all known degradation products is significantly less than the initial assay value (e.g., < 95%).

  • Potential Causes & Solutions:

    • Degradants Not Eluting: Some degradation products may be highly polar and not elute from the reversed-phase column, or they may be strongly retained and elute very late.

      • Solution: Extend the gradient run time and include a high-organic wash at the end of each run to ensure all components are eluted from the column.

    • Degradants Lack a Chromophore: The degradation process may have destroyed the part of the molecule responsible for UV absorbance, rendering the degradants "invisible" to a UV detector.

      • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect non-chromophoric degradants.

    • Co-elution of Degradants: A degradant may be co-eluting with the main Orphenadrine peak, artificially inflating its area and masking the true extent of degradation.

      • Solution: Peak purity analysis using a photodiode array (PDA) detector is essential. This will determine if the Orphenadrine peak is spectrally homogeneous.[13] If not, the chromatographic method must be re-optimized for better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the essential stress conditions for a forced degradation study of Orphenadrine as per ICH guidelines?

A: According to ICH Q1A(R2) guidelines, forced degradation studies should include exposure to acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[5][11][13] A typical starting point for Orphenadrine would be:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[1]

  • Thermal: 80-105°C in a dry oven.[13]

  • Photolytic: Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/square meter of UV light.[5]

Q2: How do I choose the right HPLC column for Orphenadrine?

A: Given Orphenadrine is a basic compound, a modern, high-purity silica column with robust end-capping is highly recommended to minimize silanol interactions. A C18 stationary phase is a good starting point. The USP monograph for Orphenadrine Citrate specifies a 4.6-mm × 15-cm column with 5-µm L1 packing.[14][15]

Q3: My system suitability fails for precision (%RSD). What should I check first?

A: Poor precision in replicate injections often points to instrumental issues rather than chemistry. Check the following:

  • Pump Performance: Ensure the pump is delivering a stable, pulse-free flow. Check for leaks in pump seals.[16]

  • Injector Issues: Look for air bubbles in the sample loop or syringe. Ensure the injection volume is appropriate and the injector seals are not worn.[8]

  • Inadequate Equilibration: Make sure the column is fully equilibrated between gradient runs.

Q4: What is the purpose of a photodiode array (PDA) detector in a stability-indicating method?

A: A PDA detector is crucial for validating the "specificity" or "selectivity" of the method. It acquires the full UV-Vis spectrum for every point in the chromatogram. This allows you to perform peak purity analysis, which mathematically determines if a single chromatographic peak consists of one or more co-eluting compounds.[13] For a stability-indicating method, you must prove that the main API peak is pure and not co-eluting with any degradants.

Key Experimental Protocols

Protocol 1: Forced Degradation Stock Preparation and Stressing
  • Prepare Stock Solution: Accurately weigh and dissolve Orphenadrine Citrate in a suitable solvent (e.g., 50:50 water:acetonitrile) to create a concentrated stock solution (e.g., 1.0 mg/mL).

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid: Add an equal volume of 0.2 M HCl to an aliquot of the stock to achieve a final concentration of 0.1 M HCl.

    • Base: Add an equal volume of 0.2 M NaOH to another aliquot.

    • Oxidation: Add an equal volume of 6% H₂O₂ to a third aliquot.[1]

    • Thermal: Place a vial of the stock solution in a calibrated oven.

    • Control: Keep one aliquot untreated at room temperature, protected from light.

  • Incubate: Place the acid, base, and thermal samples in a water bath or oven at a specified temperature (e.g., 80°C). Place the oxidative sample at room temperature.

  • Monitor: Withdraw small samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize & Dilute: Before injection, neutralize the acid and base samples (e.g., with an equivalent amount of NaOH or HCl, respectively).[1] Dilute all stressed samples and the control sample to the target analytical concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze: Inject the samples into the HPLC system.

Table 1: Example HPLC Method Parameters for Orphenadrine Analysis
ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (L1 packing)[14][15]Standard reversed-phase chemistry, widely available.
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄Low pH suppresses silanol interactions, improving peak shape for the basic analyte.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% to 80% B over 20 minutesEnsures elution of the main peak and separation of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CImproves reproducibility of retention times.
Detector PDA/UV at 217 nm or 220 nm[14][17]Wavelength for good sensitivity of Orphenadrine.
Injection Vol. 10 µLA typical volume to avoid column overload.

Visualizations: Workflows and Logic

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API Orphenadrine API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 80°C) API->Acid Aliquot Base Base Hydrolysis (0.1M NaOH, 80°C) API->Base Aliquot Ox Oxidation (3% H2O2, RT) API->Ox Aliquot Heat Thermal (105°C, Dry) API->Heat Aliquot Light Photolytic (ICH Q1B Light Box) API->Light Aliquot Neutralize Neutralize & Dilute to Target Conc. Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Light->Neutralize HPLC HPLC-PDA Analysis Neutralize->HPLC Purity Peak Purity & Mass Balance Assessment HPLC->Purity

Caption: Workflow for a typical forced degradation study.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Symptom: Orphenadrine Peak Tailing (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH between 2.5 and 3.5? Start->Check_pH Adjust_pH Action: Lower pH using phosphoric or formic acid. Re-equilibrate and re-inject. Check_pH->Adjust_pH No Check_Column Is an end-capped column for basic compounds being used? Check_pH->Check_Column Yes Adjust_pH->Check_pH Change_Column Action: Switch to a modern, base-deactivated column (e.g., high purity silica). Check_Column->Change_Column No Check_Load Is sample concentration or injection volume high? Check_Column->Check_Load Yes Change_Column->Check_Column Reduce_Load Action: Reduce sample concentration or injection volume. Check_Load->Reduce_Load Yes Resolved Problem Resolved Check_Load->Resolved No Reduce_Load->Check_Load

Sources

Optimization

Dealing with unexpected peaks in Orphenadrine chromatograms

Welcome to the Advanced Technical Support Center for Chromatographic Analysis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with complex elution profiles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Chromatographic Analysis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with complex elution profiles. Orphenadrine citrate—a bulky, tertiary amine anticholinergic agent—presents unique chromatographic challenges. Its structural properties make it prone to secondary interactions, while its formulation matrices and susceptibility to specific degradation pathways often result in unexpected peaks.

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind these unexpected peaks and provide self-validating protocols to ensure your analytical methods are robust, reproducible, and compliant with current regulatory standards.

Diagnostic Workflow for Unexpected Peaks

Before altering your method parameters, you must systematically isolate the origin of the unexpected peak. The following decision matrix illustrates the logical progression from detection to identification.

G Start Unexpected Peak Detected (Orphenadrine Analysis) Blank Run Method Blank (Mobile Phase Only) Start->Blank Decision1 Peak in Blank? Blank->Decision1 System System/Solvent Contamination Action: Flush HPLC, Remake Mobile Phase Decision1->System Yes Sample Sample-Derived Peak Decision1->Sample No Stress Review Forced Degradation Data (Oxidation, Photolysis) Sample->Stress Decision2 Matches Degradant? Stress->Decision2 Degradant API Degradation Product (e.g., N-oxide derivative) Decision2->Degradant Yes Nitrosamine Screen for Trace Impurities (e.g., NMOA via LC-MS/MS) Decision2->Nitrosamine No

Diagnostic workflow for isolating unexpected peaks in Orphenadrine HPLC analysis.

Troubleshooting Guides & FAQs

Q1: I am observing a recurring, broad unknown peak eluting just before the Orphenadrine main peak. How do I determine if this is a system artifact or a true sample impurity? A1: The causality of broad, wandering peaks often points to system contamination rather than sample impurities. High baseline noise and "ghost peaks" are frequently caused by impurities or microbial growth in the aqueous portion of the mobile phase[1]. Mechanistic Fix: Inject a pure mobile phase blank. If the peak persists, the issue is systemic. Prepare fresh mobile phase daily using HPLC-grade solvents, filter through a 0.45 µm membrane, and degas thoroughly[1]. If the peak only appears in the sample, consider co-elution with formulation excipients or co-formulated APIs (like Paracetamol or Caffeine, which elute much earlier but can carry over if the column isn't properly flushed)[2].

Q2: My Orphenadrine peak exhibits severe tailing, which is masking a closely eluting impurity peak. How can I correct this chromatographic distortion? A2: Orphenadrine is a tertiary amine. At a neutral pH, the amine group is positively charged. Peak tailing occurs due to secondary ion-exchange interactions between this protonated amine and unreacted, negatively charged acidic silanol groups on the silica-based stationary phase[1]. Mechanistic Fix: You must suppress this interaction. Adjusting the mobile phase to a slightly acidic pH (e.g., pH 2.5 - 3.0) will protonate the silanol groups, neutralizing their charge and eliminating the secondary interaction[1]. Alternatively, utilize a highly end-capped C18 or Biphenyl column designed specifically for basic compounds.

Q3: During stability testing, new peaks emerge in the chromatogram. What are the primary degradation pathways of Orphenadrine Citrate? A3: Orphenadrine exhibits specific vulnerabilities depending on the environmental stressor. Under oxidative stress (e.g., exposure to 3% H2​O2​ ), the tertiary amine rapidly oxidizes to form N-oxide degradants[3],[2]. Furthermore, the molecule is highly susceptible to photolytic degradation, showing significant breakdown when exposed to UV light[3],[2]. Conversely, it remains highly stable under neutral and acidic hydrolysis conditions[3].

Q4: We recently detected a trace-level unexpected peak that fails to resolve under standard UV detection but was flagged in our risk assessment. Could this be a nitrosamine? A4: Yes, this is a critical regulatory concern. In recent years, Orphenadrine Citrate extended-release tablets have been subject to voluntary recalls due to the presence of Nitroso-orphenadrine (NMOA)[4]. Mechanistic Causality: Nitrosamines form when secondary amine impurities (often present in trace amounts in the API) react with nitrosating agents, such as nitrites found in excipients or introduced during milling/sifting processes[4]. Because regulatory limits for nitrosamines are incredibly low (often 0.03 ppm), standard HPLC-UV is insufficiently sensitive. You must employ orthogonal detection, such as LC-HRMS (High-Resolution Mass Spectrometry) or GC-MS/MS, to accurately quantify these trace impurities[4].

Quantitative Degradation Data

To aid in identifying unexpected peaks during stability-indicating assays, refer to the summarized forced degradation profile of Orphenadrine Citrate below.

Table 1: Orphenadrine Citrate Forced Degradation Summary

Stress ConditionReagent / EnvironmentExpected DegradationPrimary Mechanism / CausalityChromatographic Impact
Oxidative 3% H2​O2​ , 24hHigh (Rapid)Oxidation of the tertiary amine to form N-oxide derivatives[3],[2].Major degradant peaks eluting prior to the main API peak.
Photolytic UV Light, 8h - 24hModerate to HighPhoto-oxidation and cleavage of the ether linkage[3],[2].Multiple secondary peaks; loss of main peak area.
Alkaline 0.1N NaOH, 24hLow (~7 - 12%)Base-catalyzed hydrolysis[3].Minor degradant peaks; relatively stable compared to oxidative stress.
Acidic 0.1N HCl, 24hNegligible (< 2%)Protonation of the amine protects the molecule from acid hydrolysis[3],[2].No significant unexpected peaks observed.

Self-Validating Experimental Protocol: Stability-Indicating HPLC Method

To ensure trustworthiness in your results, analytical methods must be self-validating. This protocol incorporates a System Suitability Test (SST) feedback loop. If the system fails the SST, it invalidates itself before any precious sample is consumed, ensuring absolute data integrity.

Step 1: Mobile Phase & Column Preparation

  • Aqueous Buffer: Prepare a 20 mM Ammonium Bicarbonate buffer. Adjust the pH to 7.5 (for chiral separations) or utilize a phosphate buffer at pH 2.5 (for standard reverse-phase to suppress silanols)[3],[1]. Filter through a 0.45 µm membrane.

  • Organic Modifier: HPLC-grade Acetonitrile.

  • Stationary Phase: Install a high-purity, end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[3],[2].

  • Pump Parameters: Set an isocratic flow rate of 1.0 mL/min. Set the column oven to 25°C - 50°C (depending on co-formulations)[2].

Step 2: The Self-Validating System Suitability Test (SST)

  • Prepare a standard working solution of Orphenadrine Citrate at 10 µg/mL[3].

  • Inject the standard solution five consecutive times.

  • Validation Criteria: The system is only validated for sample analysis if it meets the following parameters automatically calculated by the chromatography software[2]:

    • Relative Standard Deviation (RSD) of Peak Area: 2.0% (Validates injection precision).

    • Tailing Factor: 1.5 (Validates suppression of silanol interactions).

    • Theoretical Plates: 2000 (Validates column efficiency).

    • If any parameter fails, halt the sequence, flush the column, and remake the mobile phase.

Step 3: Sample Preparation & Stress Testing

  • Weigh an amount of crushed tablet equivalent to 10 mg of Orphenadrine Citrate.

  • Transfer to a 10 mL volumetric flask, add Acetonitrile, and sonicate for 15 minutes to extract the API[3].

  • For forced degradation (e.g., oxidative), transfer 1 mL of the stock to a new flask, add 1 mL of 3% H2​O2​ , and let stand for 24 hours[3],[2].

  • Dilute to volume with the mobile phase and filter through a 0.45 µm PVDF syringe filter prior to injection.

Step 4: Chromatographic Execution & Peak Purity Analysis

  • Inject 20 µL of the prepared sample.

  • Monitor UV detection at 241 nm (or 215-220 nm for higher sensitivity at low concentrations)[3],[1].

  • Orthogonal Validation: Use a Diode Array Detector (DAD) to perform a peak purity analysis on the main Orphenadrine peak. The purity angle must be less than the purity threshold, proving that no unexpected degradation product is co-eluting beneath the main peak.

References

  • A New Stability Indicating Chiral Reverse Phase High Performance Liquid Chromatography Method for Determination of Degradation Products in Orphenadrine Citrate Source: ThaiScience URL
  • Enhancing the precision of orphenadrine citrate quantification at low concentrations Source: Benchchem URL
  • Simultaneous Determination and Quantification of Paracetamol, Caffeine and Orphenadrine Citrate using Stability Indicating HPLC Method in a Fixed Dose Combination Tablet Dosage Form Source: Remedy Publications URL
  • USP's Workshop On Nitrosamines Impurities: Analysis, Industry Needs and Regulatory Perspectives Source: Scribd URL

Sources

Troubleshooting

Optimization of sample preparation for Orphenadrine impurity testing

Title: Technical Support Center: Sample Preparation Optimization for Orphenadrine Impurity Testing Introduction Orphenadrine citrate is a centrally acting skeletal muscle relaxant with anticholinergic properties[1]. In p...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Sample Preparation Optimization for Orphenadrine Impurity Testing

Introduction Orphenadrine citrate is a centrally acting skeletal muscle relaxant with anticholinergic properties[1]. In pharmaceutical formulations, it is frequently co-formulated with analgesics like paracetamol (acetaminophen)[2]. The accurate quantification of its related substances—such as synthesis by-products (e.g., 2-Methylbenzhydrol) and degradation products (e.g., Orphenadrine N-oxide)—requires meticulous sample preparation[]. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative parameters to ensure robust HPLC/LC-MS impurity profiling.

Workflow Visualization

G N1 Tablet Pulverization (Orphenadrine + Excipients) N2 Solvent Extraction (e.g., Methanol or ACN) N1->N2 N3 Ultrasonic Bath (15-30 min, Temp < 25°C) N2->N3 N4 Centrifugation & Filtration (0.45 µm PVDF/PTFE) N3->N4 N5 Dilution to Working Conc. (Mobile Phase Compatibility) N4->N5 N6 HPLC/LC-MS Analysis (Impurity Profiling) N5->N6

Optimized sample preparation workflow for Orphenadrine impurity testing.

Section 1: Self-Validating Experimental Protocol

To achieve accurate recovery of both hydrophilic and lipophilic impurities, the extraction system must balance solubility and stability.

Step 1: Representative Sampling & Pulverization

  • Action: Weigh and finely powder at least 20 tablets to obtain a homogenous mixture[4]. Accurately weigh a portion equivalent to 10 mg of Orphenadrine citrate.

  • Causality: Co-formulated tablets often contain up to 450 mg of paracetamol for every 35-50 mg of orphenadrine[2][5]. A 20-tablet composite mitigates tablet-to-tablet active pharmaceutical ingredient (API) variance, ensuring the extracted impurity profile represents the true batch average.

Step 2: Primary Solvent Extraction

  • Action: Transfer the powder to a volumetric flask. Add extraction solvent (typically Methanol or a 50:50 Methanol/Water mixture) to fill approximately 70% of the flask's volume[5].

  • Causality: Orphenadrine citrate is freely soluble in water and alcohol[1]. Methanol effectively disrupts the excipient matrix (like binders and lubricants) while maintaining the solubility of highly lipophilic impurities such as 2-Methylbenzophenone[].

Step 3: Controlled Sonication

  • Action: Sonicate the mixture for 15 to 30 minutes[2][5]. Crucial: Maintain the ultrasonic bath temperature below 25°C using ice packs if necessary.

  • Causality: The tertiary amine group in orphenadrine is highly susceptible to oxidative degradation into Orphenadrine N-oxide[]. Uncontrolled sonication generates localized heat (cavitation), which accelerates this auto-oxidation, leading to false-positive impurity reporting.

Step 4: Saturation Filtration

  • Action: Filter the extract through a 0.45 µm PVDF or PTFE membrane. Discard the first 2-3 mL of the filtrate[5].

  • Causality: Nylon filters can exhibit non-specific binding with lipophilic related substances (e.g., Bis(phenyl-o-tolylmethyl) ether)[]. Discarding the initial filtrate saturates any active binding sites on the membrane, ensuring the collected sample maintains a 100% recovery rate.

Step 5: Mobile Phase Dilution

  • Action: Dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 37% Acetonitrile / 63% 29 mM NaH₂PO₄ aqueous solution, pH 2.5) to the final working concentration[2].

  • Causality: Injecting a sample dissolved in 100% strong solvent (Methanol) into an aqueous-heavy mobile phase causes solvent-mismatch band broadening. Pre-diluting with the mobile phase focuses the analyte band at the head of the column, improving peak symmetry for closely eluting impurities.

Section 2: Troubleshooting Guide & FAQs

Q: Why am I seeing a massive, tailing peak that obscures early-eluting Orphenadrine impurities? A: This is a classic matrix interference issue caused by Paracetamol, which is often co-formulated at concentrations 10 to 15 times higher than Orphenadrine[2][5].

  • Solution: Optimize your chromatographic separation rather than sample prep. Switch to a Biphenyl stationary phase (e.g., Pinnacle DB Biphenyl)[2]. The pi-pi interactions of the biphenyl column provide superior retention and resolution for aromatic compounds compared to standard C18 columns, effectively separating the massive paracetamol peak from early-eluting polar impurities like N-Desmethyl Orphenadrine[2][].

Q: My assay shows a sudden spike in Orphenadrine N-oxide levels, but the stability samples were stored correctly. What went wrong during sample prep? A: You are likely inducing oxidation during the extraction phase. Orphenadrine N-oxide is a known oxidative degradation product[].

  • Solution: Check your sonication bath temperature. Prolonged sonication (>30 mins) without temperature control can heat the water bath to over 40°C, catalyzing the oxidation of the tertiary amine. Limit sonication to 15 minutes and use a cooling bath. Additionally, ensure your extraction solvents are properly degassed to minimize dissolved oxygen.

Q: Why is the recovery of 2-Methylbenzhydrol inconsistent between different analysts? A: This is usually traced back to the filtration step. 2-Methylbenzhydrol is a neutral, lipophilic synthesis impurity[].

  • Solution: Analysts may be using different syringe filter materials or failing to discard the initial filtrate. Unmodified Nylon filters can adsorb lipophilic compounds. Standardize the protocol to strictly use 0.45 µm PVDF filters and mandate the discarding of the first 2 mL of filtrate to prevent adsorption losses[5].

Q: Can I use 100% Acetonitrile for the initial extraction to precipitate excipients? A: It is not recommended. While Orphenadrine citrate is soluble in organic solvents, using 100% Acetonitrile can cause the citrate salt to co-precipitate with highly polar excipients, leading to low recovery. A mixture of Methanol and Water (or mobile phase) ensures the citrate salt remains fully dissociated and soluble during extraction[5].

Section 3: Quantitative Data Summary

To aid in method development, the following table summarizes the key physicochemical properties and preparation considerations for Orphenadrine and its official USP/EP impurities[].

Analyte / ImpurityChemical NatureOrigin / SourceSample Prep & Extraction Consideration
Orphenadrine Citrate Tertiary Amine SaltActive Pharmaceutical IngredientFreely soluble in water/alcohol; maintain acidic pH (2.5-3.0) to keep protonated[1][2].
N-Desmethyl Orphenadrine Secondary AmineDegradation / SynthesisHighly soluble in aqueous acidic media; prone to co-elution if solvent mismatch occurs[].
Orphenadrine N-oxide N-oxideOxidative DegradationThermally sensitive; avoid heated extraction or prolonged sonication[].
2-Methylbenzhydrol Neutral AlcoholSynthesis Starting MaterialLipophilic; high risk of membrane adsorption; use PVDF/PTFE filters[].
2-Methylbenzophenone KetoneOxidation of 2-MethylbenzhydrolHighly lipophilic; requires sufficient organic modifier (Methanol/ACN) for complete extraction[].

References

  • MDPI - "Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment." Source: MDPI URL:[Link]

  • CORE - "Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection." Source: CORE URL:[Link]

  • GlobalRPH - "Orphenadrine Citrate Injection - FDA Prescribing Information." Source: GlobalRPH URL:[Link]

Sources

Optimization

Technical Support Center: Orphenadrine Impurity Analysis &amp; Method Transfer

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical physicochemical and instrumental friction points encountered when transferring stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical physicochemical and instrumental friction points encountered when transferring stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Orphenadrine citrate and its degradation products.

Method transfer is not merely a regulatory checkbox; it is a rigorous alignment of fluid dynamics, thermodynamics, and detector optics between the Transferring Unit (TU) and the Receiving Unit (RU). This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic explanations to ensure your analytical transfer maintains its validated state in compliance with[1].

Part 1: Troubleshooting Guides & FAQs

Q1: We transferred our Orphenadrine related-substances method from a legacy HPLC to a modern UHPLC. The critical impurity pair now co-elutes. How do we fix this?

Answer: This is a classic manifestation of Gradient Delay Volume (GDV), also known as dwell volume, mismatch[2]. Legacy HPLC systems typically have a dwell volume of 1.0 – 2.5 mL, whereas modern UHPLC systems have a GDV of 0.1 – 0.4 mL[3].

  • The Causality: The GDV acts as an unprogrammed isocratic hold at the beginning of your gradient[2]. When moving to a UHPLC with a smaller GDV, the organic modifier reaches the column head much faster. For early-eluting polar impurities of Orphenadrine, this premature increase in solvent strength compresses the separation space, leading to co-elution and a shift in selectivity.

  • The Solution: You must digitally or physically inject a delay. Modern chromatography data systems (CDS) allow you to input an "isocratic hold" prior to the gradient start, equivalent to the difference in GDV between the TU and RU systems.

Q2: Our baseline is drifting severely at 241 nm on the receiving instrument, masking trace impurities (LOD ~0.50 µg/mL). What is the mechanism behind this?

Answer: Baseline drift during gradient elution at low UV wavelengths (such as the 241 nm used for Orphenadrine[4]) is typically caused by mismatched absorbance between the aqueous and organic mobile phases, or differential mixing efficiency between pump types.

  • The Causality: High-pressure mixing (binary pumps) and low-pressure mixing (quaternary pumps) blend solvents differently[3]. If the RU uses a quaternary pump with inadequate mixing volume, the UV detector will capture the refractive index changes and incomplete homogenization of the mobile phase (e.g., acetonitrile and ammonium bicarbonate[4]), manifesting as baseline noise or drift.

  • The Solution: Install a larger static mixer on the RU instrument to ensure complete solvent homogenization before it reaches the column, or utilize dynamic baseline subtraction if your CDS supports it.

Q3: Can we swap out the C18 column for a different brand at the Receiving Unit to improve peak shape?

Answer: No, not without revalidation. While[5] allows for comparative testing, changing the stationary phase chemistry alters the fundamental selectivity of the method.

  • The Causality: Even within "L1" (C18) designations, variations in carbon load, end-capping, and silica purity drastically alter secondary interactions (like silanol-amine binding). Orphenadrine, being a basic amine, is highly susceptible to peak tailing if the new column has active silanol groups. You must establish strict column equivalency using the exact manufacturer and part number during the transfer phase.

Part 2: Visualizations of Transfer Workflows

MT_Workflow Start Initiate Method Transfer (TU to RU) Assess Assess Instrument Discrepancies Start->Assess GDV Measure & Compensate Gradient Delay Volume Assess->GDV CompTest Execute Comparative Testing (USP <1224>) GDV->CompTest Fail Fails Acceptance Criteria CompTest->Fail Fail Success Method Validated at Receiving Unit CompTest->Success Pass RootCause Root Cause Analysis (Mixing, Injection Vol) Fail->RootCause RootCause->GDV

USP 1224 Analytical Method Transfer Workflow for Impurity Profiling.

GDV_Pathway SysMismatch Instrument Mismatch (HPLC vs UHPLC) GDVDiff Δ Gradient Delay Volume (Dwell Volume) SysMismatch->GDVDiff IsoHold Altered Isocratic Hold at Column Head GDVDiff->IsoHold Selectivity Shift in Selectivity & Co-elution of Impurities IsoHold->Selectivity Action Inject Delay or Adjust Gradient Table Selectivity->Action

Causality pathway of Gradient Delay Volume (GDV) discrepancies during transfer.

Part 3: Quantitative Data Summaries

Table 1: Impact of Dwell Volume on Critical Impurity Resolution

Data models the transfer of an Orphenadrine impurity method from a legacy HPLC to a modern UHPLC system.

System TypeDwell Volume (mL)Orphenadrine RT (min)Impurity A RT (min)Resolution (Rs)Transfer Outcome
Legacy HPLC (TU)2.1014.5015.202.1 Baseline (Validated)
UHPLC (RU) - Unadjusted0.3511.2011.450.8 FAIL (Co-elution)
UHPLC (RU) - Adjusted0.35 + 1.75 hold14.4515.152.0 PASS (Equivalent)
Table 2: Orphenadrine Impurity Profiling Transfer Acceptance Criteria

Based on [6] guidelines for comparative testing of trace impurities.

ParameterAcceptance CriteriaScientific Justification
System Suitability (Rs) > 1.5 between API and ImpurityEnsures baseline thermodynamic separation before data collection begins.
Recovery (Accuracy) ± 10% of TU values (for <0.1% limits)Trace impurity quantitation is highly susceptible to integration variance.
Retention Time Shift Relative RT (RRT) ± 0.02Confirms that selectivity and column chemistry remain consistent across sites.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They contain internal logic gates that prevent the progression of the experiment if fundamental physical parameters are out of specification.

Protocol 1: Empirical Measurement of Gradient Delay Volume (GDV)

This protocol must be executed on both the TU and RU instruments prior to method transfer[2].

Step 1: Hardware Preparation Remove the analytical column and replace it with a Zero-Dead-Volume (ZDV) union.

Step 2: Mobile Phase Setup

  • Channel A: HPLC-grade Water.

  • Channel B: HPLC-grade Water spiked with 0.1% Acetone (acts as a UV tracer).

Step 3: Instrument Parameters

  • Flow Rate: 1.0 mL/min.

  • UV Detection: 265 nm.

  • Gradient: 0% B to 100% B over exactly 10.0 minutes.

Step 4: Data Acquisition & Calculation Run the gradient and record the chromatogram. Identify the time ( T50​ ) at which the UV absorbance reaches exactly 50% of its maximum plateau.

  • Formula: GDV=(T50​−0.5×tG​)×F

  • (Where tG​ is gradient time [10 min] and F is flow rate [1 mL/min])

Self-Validation Check: Execute this method in triplicate. Calculate the Relative Standard Deviation (RSD) of the calculated GDV.

  • Logic Gate: If RSD > 2.0%, the pump's proportioning valves are failing or there is a micro-leak. STOP. Do not proceed with method transfer until the hardware is serviced.

Protocol 2: Comparative Testing Execution (USP <1224>)

This protocol verifies that the RU can accurately quantify Orphenadrine degradation products[4].

Step 1: Sample Preparation Both the TU and RU independently prepare three lots of Orphenadrine citrate samples (1.0 mg/mL) spiked with 0.1% of a known critical degradation product (e.g., 2-methylbenzhydrol).

Step 2: System Suitability Testing (SST) Inject the standard system suitability solution (containing API and impurities) six times.

Self-Validation Check: The CDS must automatically calculate Resolution (Rs) and Tailing Factor (Tf).

  • Logic Gate: If Rs < 1.5 or Tf > 1.5, the dataset is automatically invalidated. This prevents poor chromatographic data from masking a failed transfer. Adjust the gradient delay (Protocol 1) and restart.

Step 3: Chromatographic Execution Inject the spiked samples in triplicate using the validated mobile phase (e.g., Acetonitrile and 20mM Ammonium bicarbonate[4]).

Step 4: Statistical Evaluation Calculate the mean recovery of the impurity at both sites. Perform a Two-Sample t-test at a 95% confidence interval. If the p-value > 0.05, there is no statistically significant difference between the laboratories, and the transfer is deemed successful.

Part 5: References

  • Analytical Method Transfer (USP 1224) Guideline Source: Pharma Beginners URL:[Link]

  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate Source: ThaiScience / International Journal of Pharmaceutical Sciences URL:[Link]

  • How to Improve HPLC Method Transfer Across Instruments Source: Patsnap Eureka URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for Des(N,N-dimethylethanamine) Orphenadrine Dimer

In the landscape of pharmaceutical development and manufacturing, the assurance of drug safety and quality is paramount. A critical aspect of this assurance lies in the meticulous identification and quantification of imp...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, the assurance of drug safety and quality is paramount. A critical aspect of this assurance lies in the meticulous identification and quantification of impurities within active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This guide provides an in-depth, comparative analysis of two robust analytical methodologies for the validation of a method to detect and quantify Des(N,N-dimethylethanamine) Orphenadrine Dimer, a potential process-related impurity or degradant of Orphenadrine.[3]

Orphenadrine, a skeletal muscle relaxant and antihistaminic agent, can, like any pharmaceutical compound, be subject to the formation of impurities during synthesis or upon storage.[4] The Des(N,N-dimethylethanamine) Orphenadrine Dimer, with the molecular formula C28H26O and a molecular weight of 378.51 g/mol , represents a significant impurity that necessitates a validated analytical procedure for its control.[5] This guide is intended for researchers, scientists, and drug development professionals, offering a technical comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose, ensuring the reliability and accuracy of results.[6] The principles and parameters for this validation are outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[7][8] These guidelines provide a comprehensive framework for evaluating various performance characteristics, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ).[7][9]

The Imperative of Forced Degradation Studies

Before delving into the comparative analysis of the analytical methods, it is crucial to underscore the role of forced degradation studies. These studies are an integral component of developing a stability-indicating analytical method.[10][11] By subjecting the drug substance to stress conditions more severe than accelerated stability testing—such as acid and base hydrolysis, oxidation, heat, and photolysis—we can intentionally generate degradation products.[12][13] The primary objectives of these studies are to understand the degradation pathways of the drug substance and to ensure that the analytical method can effectively separate and quantify the degradants from the parent drug and from each other.[11][14] A degradation level of 5-20% is generally considered adequate for the validation of a chromatographic purity assay.[12][14]

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Caption: Workflow for Forced Degradation Studies.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, widely employed for the separation, identification, and quantification of drug substances and their impurities.[15][16] A reversed-phase HPLC method is typically the first choice for the analysis of moderately polar compounds like Orphenadrine and its dimer.

Experimental Protocol: HPLC-UV Method
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.[17]

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.[18]

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of Des(N,N-dimethylethanamine) Orphenadrine Dimer reference standard in the mobile phase. Prepare a series of dilutions to cover the expected concentration range for linearity studies.

    • Sample Solution: Accurately weigh and dissolve the Orphenadrine drug substance in the mobile phase to a known concentration.

    • Spiked Sample Solution: Prepare a solution of the Orphenadrine drug substance and spike it with known concentrations of the dimer impurity for accuracy and precision studies.

  • Validation Parameters:

    • Specificity: Analyze blank, placebo (if applicable), Orphenadrine, and dimer standard solutions. Inject the stressed samples to demonstrate that the dimer peak is well-resolved from the Orphenadrine peak and any other degradants.

    • Linearity: Inject the series of standard dilutions and plot the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.[19]

    • Accuracy: Analyze the spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculate the percentage recovery.

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution and calculate the relative standard deviation (%RSD).[20]

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.[20]

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine these values based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.[16]

Method 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter run times.[1][21] The coupling of UPLC with mass spectrometry provides an additional layer of specificity and is particularly useful for the identification and quantification of trace-level impurities.[2][22][23]

Experimental Protocol: UPLC-MS Method
  • Chromatographic and Mass Spectrometric System:

    • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Preparation of Solutions:

    • Similar to the HPLC method, prepare standard, sample, and spiked sample solutions using the mobile phase as the diluent.

  • Validation Parameters:

    • The validation parameters to be evaluated are the same as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, and Robustness). However, the acceptance criteria for certain parameters, particularly LOQ and LOD, are expected to be significantly lower due to the enhanced sensitivity of the MS detector.[9]

Comparative Analysis of Method Performance

The choice between HPLC-UV and UPLC-MS for the validation of an analytical method for Des(N,N-dimethylethanamine) Orphenadrine Dimer depends on the specific requirements of the analysis, including the need for sensitivity, speed, and structural confirmation.

Validation Parameter HPLC-UV UPLC-MS Rationale for Performance
Specificity GoodExcellentUPLC-MS provides mass-to-charge ratio data, offering unambiguous identification and separation from co-eluting impurities.
Linearity (Correlation Coefficient, r²) > 0.998> 0.999Both techniques can achieve excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The high specificity of MS can lead to slightly better accuracy by eliminating interferences.
Precision (%RSD) < 2.0%< 1.5%The shorter run times and higher efficiency of UPLC can contribute to improved precision.
Limit of Quantitation (LOQ) ~0.05%< 0.01%MS detection is inherently more sensitive than UV detection, allowing for the quantification of trace-level impurities.
Limit of Detection (LOD) ~0.015%< 0.003%The superior sensitivity of MS enables the detection of the dimer at much lower levels.
Analysis Time ~20-30 minutes~5-10 minutesUPLC utilizes smaller particle size columns, allowing for faster separations without compromising resolution.
Robustness GoodGoodBoth methods, when properly developed, can be robust. However, UPLC systems can be more sensitive to variations in mobile phase composition.

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Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS HPLC_Spec Good Specificity HPLC_Sens Moderate Sensitivity HPLC_Time Longer Analysis Time HPLC_Cost Lower Initial Cost UPLC_Spec Excellent Specificity UPLC_Sens High Sensitivity UPLC_Time Shorter Analysis Time UPLC_Cost Higher Initial Cost Topic Orphenadrine Dimer Analysis Topic->HPLC_Spec Suitable for routine QC Topic->UPLC_Spec Ideal for impurity profiling & low-level detection

Caption: Comparison of HPLC-UV and UPLC-MS.

Conclusion and Recommendations

Both HPLC-UV and UPLC-MS are suitable for the validation of an analytical method for the determination of Des(N,N-dimethylethanamine) Orphenadrine Dimer.

  • HPLC-UV is a robust and cost-effective technique that is well-suited for routine quality control applications where the impurity levels are expected to be within the standard specification limits. Its simplicity and widespread availability make it a practical choice for many laboratories.

  • UPLC-MS is the superior choice when high sensitivity, high throughput, and unambiguous identification are required. This method is particularly advantageous during drug development for impurity profiling, forced degradation studies, and the analysis of potentially genotoxic impurities where very low detection limits are necessary.[23]

The selection of the most appropriate method should be based on a risk assessment and the specific requirements of the analytical task at hand. For comprehensive characterization and in-depth investigation of impurities, UPLC-MS is the recommended approach. For routine batch release testing where the impurity profile is well-established, a validated HPLC-UV method would be sufficient and more economical.

References

  • Waters Corporation. (n.d.). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Pharmaceuticals.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Mohanraj, S., & Siddqui, M. A. (2024, February 15). Analytical Method Development of Related Substances by HPLC for Bendamustine Hydrochloride. International Journal of Research in Medicine, 2(2), 1-23.
  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance.
  • PharmaCores. (2025, May 27). HPLC method development: an overview.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 11-12.
  • Impactfactor. (2023, March 25). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • USP-NF. (2025, February 16). Orphenadrine Citrate.
  • Benchchem. (n.d.). Validation of Analytical Methods for Orphenadrine Citrate: A Comparative Guide Based on ICH Guidelines.
  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology.
  • PubMed. (2016, June 15). [The impurity profiling of paclitaxel and its injection by UPLC-MS/MS].
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Aleppo University. (n.d.). Spectrophotometric Determination of Paracetamol and Orphenadrine Citrate in Tablet.
  • Srikantha, D., & Raju, R. R. R. (2014). ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences, 4(1), 30-37.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Journal of Pharmaceutical Sciences and Research, 16(12).
  • CORE. (n.d.). Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection.
  • Veeprho. (n.d.). Des(N,N-dimethylethanamine) Orphenadrine Dimer | CAS 40673-52-7.
  • Pharmaffiliates. (n.d.). CAS No : 40673-52-7 | Product Name : des(N,N-Dimethylethanamine) Orphenadrine Dimer.
  • Merck Index. (n.d.). Orphenadrine.
  • CymitQuimica. (n.d.). Des(N,N-dimethylethanamine) Orphenadrine Dimer.

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Orphenadrine Impurities

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of drug products. Orphenadrine, a skeletal muscle r...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of drug products. Orphenadrine, a skeletal muscle relaxant, is no exception.[][2][3] The identification and quantification of impurities in orphenadrine are critical regulatory requirements, necessitating the development and validation of robust analytical methods.[4][5] This guide provides a comprehensive cross-validation of different analytical methods for the determination of orphenadrine impurities, offering insights into the experimental choices and a comparative analysis of their performance. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most suitable analytical strategy for their specific needs.

The Importance of Impurity Profiling in Orphenadrine

Impurities in pharmaceuticals can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[4][5][6] These impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product.[5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of drug impurities.[7][8][9] Therefore, a thorough understanding of the potential impurities of orphenadrine and the analytical methods to detect and quantify them is essential.

Commonly identified impurities of orphenadrine include process-related impurities and degradation products.[][4] These can include:

  • Process-related impurities: Starting materials, by-products, and intermediates from the synthesis of orphenadrine. Examples include 2-Methylbenzhydrol and 2-Methylbenzophenone.[]

  • Degradation products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light. An example is Orphenadrine N-oxide.[]

  • Related compounds: Structurally similar molecules that may have different pharmacological or toxicological profiles. Examples include N-Desmethyl Orphenadrine and Didesmethyl orphenadrine.[]

Cross-Validation of Analytical Methods: A Comparative Overview

The selection of an appropriate analytical method for impurity profiling is a critical decision. The most commonly employed techniques for the analysis of orphenadrine and its impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[5][10][11] This guide will delve into a comparative analysis of these methods, with a primary focus on HPLC, which is the most widely adopted technique.[12]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is the gold standard for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and versatility.[5][12] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

  • Column Selection: The choice of a C18 or C8 column is standard for the separation of moderately polar compounds like orphenadrine and its impurities.[10][13] The longer carbon chain of a C18 column generally provides greater retention and resolution for a wider range of compounds.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used.[10][13] The buffer controls the pH, which is crucial for the ionization state of orphenadrine (a tertiary amine) and its impurities, thereby influencing their retention. The organic modifier is adjusted to control the elution strength.

  • Detection: UV detection is the most common method for orphenadrine, with wavelengths typically set around 210-220 nm where the molecule exhibits significant absorbance.[3][10]

The following table summarizes the performance characteristics of different validated RP-HPLC methods reported in the literature for the determination of orphenadrine, often in the presence of other active ingredients or impurities. This "virtual" cross-validation allows for a comparison of their capabilities.

Validation ParameterMethod 1 (Orphenadrine with Paracetamol)[13]Method 2 (Orphenadrine with Caffeine & Paracetamol)[10]Method 3 (Chiral Separation of Orphenadrine Enantiomers)[14]
Column RP C18 (5 µm, 4.6 mm x 150 mm)RP C18 (5 µm, 4.6 mm x 250 mm)Cellulose-based chiral column
Mobile Phase Monobasic ammonium phosphate, methanol, and acetonitrile (400:450:150 v/v/v)Buffer (0.01 mol/L Tetrabutylammonium hydrogen sulphate) and methanol (680:320 v/v)Not specified
Flow Rate 1.5 mL/min1.0 mL/minNot specified
Detection 215 nm210 nmNot specified
Linearity Range 0.8-12 µg/mLNot specified for impurities2 - 10 µg/mL
Correlation Coefficient (r²) >0.990.99980.999
Accuracy (% Recovery) 92.4-102.3%101.96% (mean)Not specified
Precision (%RSD) < 2.0%Not specifiedNot specified
LOD Not specifiedNot specified0.50 µg/mL
LOQ Not specifiedNot specified2.00 µg/mL

Expert Insight: The data highlights the adaptability of RP-HPLC for various analytical challenges. Method 1 demonstrates a successful separation in a combination product, while Method 2 shows robustness in a three-component mixture.[10][13] Method 3 is a specialized chiral method, crucial for controlling stereoisomeric impurities.[14] The choice of method will depend on the specific requirements of the analysis, such as the need to resolve enantiomers or analyze a complex formulation.

This protocol is a representative example based on established methodologies for developing a stability-indicating HPLC method for orphenadrine, crucial for identifying degradation products.[10][14]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Orphenadrine Citrate reference standard in the mobile phase to make a 50 mL solution.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a concentration of approximately 50 µg/mL.

  • Sample Solution: For a tablet formulation, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Orphenadrine Citrate and transfer it to a 50 mL volumetric flask. Add about 30 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter.

4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the orphenadrine drug substance.[14][15]

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60 °C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60 °C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[14]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

5. Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[16] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for validating an analytical method for orphenadrine impurities, adhering to ICH guidelines.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Method_Development Develop Analytical Method (e.g., HPLC, GC, CE) Optimization Optimize Method Parameters (e.g., Mobile Phase, Temperature) Method_Development->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Prepare Validation Report Robustness->Documentation Routine_Use Implement for Routine QC Documentation->Routine_Use

Caption: A streamlined workflow for the validation of an analytical method for orphenadrine impurities.

Gas Chromatography (GC): A Niche Application for Volatile Impurities

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[5][12] For orphenadrine, its application is generally limited to the detection of residual solvents used in the manufacturing process or specific volatile impurities.

Advantages:

  • High sensitivity for volatile analytes.

  • Excellent resolution for complex mixtures of volatile compounds.

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds, which includes many of orphenadrine's degradation products.

  • Derivatization may be required for some impurities to increase their volatility, adding complexity to the sample preparation.

Expert Insight: While not the primary choice for comprehensive impurity profiling of orphenadrine, GC plays a crucial role in a complete quality control strategy, specifically for addressing the requirements for residual solvent analysis as outlined in ICH Q3C.

Capillary Electrophoresis (CE): An Emerging Alternative

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[17] It offers a different separation mechanism compared to HPLC and GC, making it a valuable complementary technique.

Advantages:

  • High separation efficiency and resolution.

  • Short analysis times.[18]

  • Low consumption of reagents and solvents, making it a "greener" analytical technique.

  • Can be used for the analysis of a wide range of compounds, including charged and neutral molecules.

Disadvantages:

  • Lower sensitivity compared to HPLC with UV detection for some applications.

  • Reproducibility can be a challenge and requires careful control of experimental parameters.

A study by Cunha et al. (2017) developed a fast CE method for the simultaneous determination of orphenadrine and other active ingredients in pharmaceutical formulations.[18] The method demonstrated good linearity, precision, and accuracy, with analysis times of less than two minutes.[18] Another study developed a validated CE method for determining orphenadrine citrate in tablets, even in the presence of paracetamol.[19]

Validation ParameterCapillary Electrophoresis Method[19]
Running Buffer 30 mM pentane sulfonate sodium in 20 mM MOPS buffer pH 7.7
Voltage 25 kV
Temperature 30 °C
Linearity (r²) 0.994
LOQ 0.02 mg/mL

Expert Insight: CE presents a promising alternative to HPLC, especially for rapid analysis and when orthogonal separation is needed to confirm the purity profile. Its different selectivity can be advantageous in resolving impurities that may co-elute in an HPLC method.

The Interplay of Analytical Techniques

The following diagram illustrates the relationship between the different analytical techniques and their primary applications in the impurity profiling of orphenadrine.

Analytical Techniques for Orphenadrine Impurity Profiling cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_GC Gas Chromatography (GC) cluster_CE Capillary Electrophoresis (CE) Orphenadrine_API Orphenadrine API & Drug Product HPLC Primary Method for Comprehensive Impurity Profiling Orphenadrine_API->HPLC GC Specialized Method Orphenadrine_API->GC CE Orthogonal & Rapid Method Orphenadrine_API->CE Process_Impurities Process-Related Impurities HPLC->Process_Impurities Degradation_Products Degradation Products HPLC->Degradation_Products Chiral_Impurities Chiral Impurities HPLC->Chiral_Impurities Residual_Solvents Residual Solvents GC->Residual_Solvents Confirmation Confirmatory Analysis CE->Confirmation

Sources

Validation

Comparative Guide: Degradation Profiles of Orphenadrine Citrate vs. Cyclobenzaprine HCl Under Forced Stress Conditions

Introduction & Mechanistic Overview Forced degradation studies (stress testing) are critical for elucidating the intrinsic stability of active pharmaceutical ingredients (APIs) and validating stability-indicating analyti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Forced degradation studies (stress testing) are critical for elucidating the intrinsic stability of active pharmaceutical ingredients (APIs) and validating stability-indicating analytical methods under ICH Q1A(R2) guidelines. This guide compares the degradation profile of Orphenadrine Citrate —an ethanolamine-derivative skeletal muscle relaxant—against a primary clinical alternative, Cyclobenzaprine Hydrochloride (CBA) .

Understanding the causality behind their degradation pathways is essential for formulation scientists:

  • Orphenadrine Citrate: Structurally characterized by an ether linkage and a tertiary amine, Orphenadrine is remarkably stable under neutral conditions but highly susceptible to oxidative cleavage. Exposure to strong peroxides causes[1].

  • Cyclobenzaprine HCl: Featuring a tricyclic ring with endocyclic and exocyclic double bonds, CBA degrades primarily through oxidation. The double bonds undergo epoxidation, while the tertiary amine oxidizes to an N-oxide. These unstable epoxides subsequently cleave to form[2].

Visualizing the Degradation Pathways

Mechanisms Orph Orphenadrine Citrate OrphOx Rapid N-Dealkylation & Oxidative Cleavage (>90% Degradation) Orph->OrphOx 3% H2O2 (24h) CBA Cyclobenzaprine HCl Epoxide Endo/Exocyclic Epoxides CBA->Epoxide Oxidation NOxide N-Oxide Formation CBA->NOxide Oxidation Final Dibenzosuberenone & Anthraquinone Epoxide->Final Side-chain cleavage

Fig 1. Divergent oxidative degradation mechanisms of Orphenadrine and Cyclobenzaprine.

Comparative Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. System suitability criteria must be met prior to sample analysis to confirm the method's stability-indicating power.

Protocol A: Orphenadrine Citrate Stress Testing (Chiral RP-HPLC)

Causality Note: Orphenadrine enantiomers degrade completely and instantaneously (0 hr) when exposed to 30% H2O2. To accurately capture degradation kinetics and intermediate degradants without losing the primary analyte peak, the [1].

  • Sample Preparation: Prepare a 1000 µg/mL stock solution of Orphenadrine Citrate in Milli-Q water.

  • Hydrolytic Stress: Dilute the stock 1:10 with 0.1M HCl (acidic) or 0.1M NaOH (basic). Incubate at room temperature for 24 hours.

  • Oxidative Stress: Dilute the stock 1:10 with 3% H2O2. Incubate at room temperature for 24 hours.

  • Photolytic Stress: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization & Analysis: Neutralize hydrolytic samples. Dilute all stressed samples to a final concentration of 10 µg/mL using the mobile phase.

  • Chromatographic Conditions: Inject into a Phenomenex Lux Cellulose-1 C18 column (250 x 4.6 mm, 5 µm). Mobile phase: Acetonitrile : 20mM Ammonium bicarbonate (75:25 v/v) at 1.0 mL/min. UV detection at 241 nm[1].

  • Self-Validation Criteria: The method is valid only if the resolution ( Rs​ ) between (+) and (-) enantiomers is > 1.5, and the peak asymmetry factor is < 2.0 for the standard[1].

Protocol B: Cyclobenzaprine HCl Accelerated Oxidation (LC-MS/MS)

Causality Note: Standard forced degradation often fails to capture transient CBA epoxides. By dissolving CBA in 0.1% Trifluoroacetic acid (TFA), the tertiary amine is protonated, preventing indiscriminate degradation. Adding a stainless steel wire acts as a catalyst to generate reactive oxygen species rapidly, allowing [2].

  • Sample Preparation: Dissolve 2 mg/mL of Cyclobenzaprine HCl in 0.1% TFA.

  • Catalyzed Oxidation: Add 1% H2O2 as an oxidant. Introduce a short piece of stainless steel wire into the reaction mixture to act as a catalyst[2].

  • Incubation: Monitor the reaction at room temperature over a short time frame (1-6 hours).

  • Analysis: Analyze via LC-APCI-MS to obtain accurate molecular weights of the 15 major oxidation products (including bisacid, glycols, and N-oxide)[2].

Workflow API API Stress Testing Orphenadrine vs. Cyclobenzaprine Hydrolytic Hydrolytic Stress (0.1M HCl / 0.1M NaOH) API->Hydrolytic Oxidative Oxidative Stress (3% H2O2 / 1% H2O2 + TFA) API->Oxidative Photolytic Photolytic Stress (UV/Vis Light, 24h) API->Photolytic Analysis Stability-Indicating Analysis (Chiral RP-HPLC / LC-MS/MS) Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis Data Degradation Profile & Impurity Characterization Analysis->Data

Fig 2. Standardized forced degradation and analytical workflow for muscle relaxants.

Quantitative Data Comparison

The table below synthesizes the degradation percentages of Orphenadrine Citrate compared to Cyclobenzaprine HCl under equivalent stress testing parameters.

Stress ConditionOrphenadrine Citrate (% Degradation)Cyclobenzaprine HCl (% Degradation)Mechanistic Observations
Acidic Hydrolysis ~8.2% - 10.7% (0.1M HCl, 24h)Minimal (1M HCl, 60°C, 6h)Orphenadrine exhibits slight degradation; CBA remains highly stable[1],[2].
Basic Hydrolysis ~7.5% - 12.1% (0.1M NaOH, 24h)Minimal (1M NaOH, 60°C, 6h)Both APIs demonstrate relative stability against base-catalyzed hydrolysis[1],[2].
Oxidative Stress ~92.0% - 93.3% (3% H2O2, 24h)Extensive (1% H2O2 + Catalyst)Orphenadrine is highly sensitive to peroxides. CBA yields complex epoxide/N-oxide mixtures[1],[2].
Photolytic Stress ~12.5% - 13.5% (UV Light, 24h)Moderate (UV Light)Both APIs exhibit moderate photolytic susceptibility, requiring light-resistant packaging[1],[2].
Neutral / Thermal Stable (H2O, 24h)Moderate (40°C/75% RH, 6 mo)Orphenadrine shows 0% degradation in neutral aqueous conditions over 24 hours[1].
Conclusion for Formulation Scientists

When developing formulations, the choice between Orphenadrine and Cyclobenzaprine dictates distinct stabilization strategies. Orphenadrine requires rigorous protection against oxidative excipients and peroxide impurities (often found in PEGs or polysorbates) due to its >90% degradation rate in oxidative environments. Conversely, Cyclobenzaprine is more robust against standard oxidation but requires strict control over acidic microenvironments that can trigger complex epoxidation cascades when transition metal catalysts (e.g., from manufacturing equipment) are present.

References
  • Senthil Kumar, K.R., Meyyanathan, S.N., & Gowramma, B. (2016). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Pharmaceutical Sciences Asia, 43(3), 127-134. URL:[Link]

  • Liu, Y., Zhao, D., & Zhao, Z. (2014). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Analytical Methods, 6, 2320-2330. URL:[Link]

  • Tasleem, S., et al. (2020). Simultaneous Determination and Quantification of Paracetamol, Caffeine and Orphenadrine Citrate using Stability Indicating HPLC. Annals of Pharmacology and Pharmaceutics, 5(3), Article 1185. URL:[Link]

Sources

Validation

Inter-laboratory comparison of Orphenadrine impurity analysis

An Inter-Laboratory Guide to Orphenadrine Impurity Analysis: Ensuring Method Robustness and Comparability Introduction: The Imperative for Rigorous Impurity Control Orphenadrine is a widely utilized anticholinergic and s...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Guide to Orphenadrine Impurity Analysis: Ensuring Method Robustness and Comparability

Introduction: The Imperative for Rigorous Impurity Control

Orphenadrine is a widely utilized anticholinergic and skeletal muscle relaxant, valued for its therapeutic effects in treating muscle spasms and pain.[1][2] As with any active pharmaceutical ingredient (API), the purity profile of Orphenadrine is a critical quality attribute directly linked to the safety and efficacy of the final drug product. Impurities can originate from various stages, including the synthetic route, degradation during manufacturing or storage, and the formulation process.[1] These extraneous compounds, even at trace levels, can possess undesirable pharmacological or toxicological properties, necessitating their stringent control.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5] This requires analytical laboratories to employ robust, validated methods capable of accurately detecting and quantifying these impurities. However, the validation of a method within a single laboratory is only the first step. To ensure consistency and reliability across different manufacturing sites, quality control (QC) laboratories, and contract research organizations (CROs), an inter-laboratory comparison (ILC), also known as proficiency testing (PT), is an indispensable tool.[6][7]

This guide, written from the perspective of a Senior Application Scientist, provides a framework for conducting an ILC for the analysis of Orphenadrine impurities. It moves beyond a simple recitation of methods to explore the causality behind experimental choices, compare the performance of different analytical approaches, and establish a protocol that ensures the trustworthiness of results across the pharmaceutical industry.

Designing the Inter-Laboratory Comparison Study

The primary objective of an ILC is to provide an external and objective assessment of a laboratory's performance and the robustness of its analytical methods.[6][8] It serves to validate that a method, when transferred, produces comparable results regardless of the laboratory, analyst, or instrument.

Study Inception and Sample Preparation

The foundation of a successful ILC is a meticulously prepared and homogenous test sample. For this study, a single batch of Orphenadrine Citrate API is selected. To challenge the analytical methods appropriately, this batch is spiked with a selection of known process-related and degradation impurities at concentrations relevant to ICH thresholds (e.g., around the 0.10% identification threshold).[3]

Key Spiked Impurities:

  • Orphenadrine EP Impurity A: A known process-related impurity.[2]

  • Orphenadrine N-oxide: A common oxidative degradation product.[]

  • N-Desmethyl Orphenadrine: A potential metabolite and process impurity.[10]

  • N-nitroso N-desmethyl Orphenadrine: A potentially mutagenic nitrosamine impurity requiring highly sensitive detection.[2][11]

The spiked sample is thoroughly blended to ensure homogeneity and then divided into identical aliquots. These are packaged in light-resistant containers and distributed as blinded samples to the participating laboratories (Labs A, B, and C).

Experimental Workflow

The overall workflow for the ILC is designed to ensure consistency in logistics while allowing for the comparison of different analytical methodologies.

G cluster_0 Phase 1: Coordination cluster_1 Phase 2: Analysis (Concurrent in Labs A, B, C) cluster_2 Phase 3: Data Consolidation & Evaluation P1 Preparation of Homogenous Spiked Orphenadrine Sample P2 Sample Aliquoting & Blinding P1->P2 P3 Distribution to Participating Labs P2->P3 A1 Lab A: USP Monograph Method (HPLC-UV) P3->A1 Blinded Sample & Protocol B1 Lab B: Modern UHPLC-UV Method P3->B1 Blinded Sample & Protocol C1 Lab C: High-Sensitivity LC-MS Method P3->C1 Blinded Sample & Protocol D1 Submission of Raw Data & Chromatograms to Coordinator A1->D1 Results B1->D1 Results C1->D1 Results D2 Statistical Analysis (Recovery, Precision, z-Scores) D1->D2 D3 Performance Review & Final Report D2->D3

Caption: Workflow of the Orphenadrine impurity analysis inter-laboratory comparison.

Comparative Analytical Methodologies

The core of this study is the comparison of the different analytical approaches employed by the participating laboratories. Each laboratory was instructed to use their validated in-house method for impurity profiling.

Method A (Lab A): The Pharmacopeial Standard

Lab A employs a method based on the United States Pharmacopeia (USP) monograph for Orphenadrine Citrate.[12][13] This represents a baseline, widely accepted method for routine quality control. The choice of a pharmacopeial method is grounded in its established history of robustness and regulatory acceptance.

Protocol: HPLC-UV Method based on USP

  • Mobile Phase Preparation: Prepare a filtered and degassed solution of 0.05 M Ammonium phosphate buffer.

  • Standard Solution: Prepare a solution of USP Orphenadrine Citrate Reference Standard (RS) in the mobile phase at a concentration of approximately 0.001 mg/mL.

  • Test Solution: Accurately weigh and dissolve the provided Orphenadrine Citrate sample in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Chromatographic System:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: L1 packing (C18), 4.6-mm x 25-cm; 5-µm particle size.

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

  • System Suitability: Inject the standard solution and verify system suitability parameters (e.g., tailing factor, theoretical plates) as per the monograph.

  • Analysis: Inject the test solution, record the chromatogram for at least 2.5 times the retention time of the main peak, and identify and quantify impurity peaks relative to the Orphenadrine peak in the standard solution, applying appropriate relative response factors (RRFs).[12]

Method B (Lab B): High-Throughput UHPLC-UV

Lab B utilizes a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. The rationale for developing such a method is to significantly reduce run times and solvent consumption while improving chromatographic efficiency and resolution between closely eluting impurities, a common challenge in older HPLC methods.[14]

Protocol: UHPLC-UV Method

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Standard & Test Solutions: Prepare as in Method A, using the specified sample diluent.

  • Chromatographic System:

    • Instrument: UHPLC system with a Diode Array Detector (DAD).

    • Column: C18, 2.1-mm x 100-mm; 1.8-µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: A linear gradient from 10% to 70% Mobile Phase B over 8 minutes.

    • Detection Wavelength: 225 nm (with full spectrum collection via DAD).

    • Injection Volume: 2 µL.

  • Analysis: Perform the analysis as described in Method A. The DAD allows for peak purity assessment, adding a layer of confidence to impurity identification.

Method C (Lab C): Targeted High-Sensitivity LC-MS

Lab C employs a Liquid Chromatography-Mass Spectrometry (LC-MS) method specifically optimized for the detection of trace-level impurities, with a particular focus on the potentially mutagenic N-nitroso N-desmethyl Orphenadrine.[11] Standard UV detectors lack the sensitivity and specificity required for controlling such impurities at the low levels demanded by regulatory authorities.

Protocol: LC-MS Method

  • Mobile Phase & Gradient: Utilize the same mobile phases and gradient as Method B.

  • Sample Preparation: Prepare the test solution as in Method B.

  • Chromatographic System:

    • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

    • Column: Same as Method B.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • N-nitroso N-desmethyl Orphenadrine: Precursor ion → Product ion (specific m/z values determined during method development).

      • Other impurities: Full scan or targeted SIM/MRM as needed.

  • Analysis: Quantify the N-nitroso impurity using a dedicated, isotopically labeled internal standard to ensure the highest level of accuracy.

Data Comparison and Performance Evaluation

The core output of an ILC is the objective comparison of results.[15] Data from all laboratories were collected and are summarized below. Performance was evaluated based on accuracy (recovery of the spiked amount) and a calculated z-score, which measures how far an individual result is from the consensus value (in this case, the known spiked concentration). A z-score between -2.0 and +2.0 is generally considered satisfactory.[16]

Table 1: Comparative Results of Orphenadrine Impurity Quantification

ImpuritySpiked Conc. (%)Method A (HPLC-UV) Reported (%)Method B (UHPLC-UV) Reported (%)Method C (LC-MS) Reported (%)Method A z-scoreMethod B z-scoreMethod C z-score
Impurity A 0.120.110.120.12-0.830.000.00
N-oxide 0.100.090.110.10-1.001.000.00
N-Desmethyl 0.080.080.080.090.000.001.25
N-nitroso 0.005 (50 ppm)Not DetectedNot Detected0.0048N/AN/A-0.40

Note: z-scores are calculated for illustrative purposes using the formula: z = (Lab Value - True Value) / σ, where σ is a predetermined standard deviation for proficiency assessment.

Caption: Relationship between Orphenadrine and its key analytical targets.

Scientific Interpretation and Insights

The results of this inter-laboratory comparison provide critical insights into the capabilities and limitations of each analytical method.

  • Baseline Performance: Both the standard HPLC-UV (Method A) and the modern UHPLC-UV (Method B) methods demonstrated acceptable performance for the common process-related and degradation impurities.[14] Their results were accurate and precise, with all z-scores falling well within the satisfactory range of ±2.0. This confirms that for routine QC and batch release testing of standard impurities, both methods are reliable.

  • Efficiency and Throughput: The primary advantage of Method B was its significantly shorter run time (8 minutes vs. >30 minutes for Method A). In a high-throughput QC environment, this translates to substantial savings in time, solvent costs, and instrument capacity. The superior resolution of the sub-2-µm particle column also provides greater confidence in peak identification and integration.

  • The Need for "Fit-for-Purpose" Methods: The most striking finding is the analysis of the N-nitroso impurity. As expected, the UV-based methods were incapable of detecting this impurity at the target level of 50 ppm (0.005%). This is not a failure of the methods themselves, but rather a demonstration of their inherent limitations in sensitivity. The LC-MS method (Method C) was the only technique capable of accurately quantifying this critical impurity.[11] This underscores a fundamental principle of analytical science: the method must be appropriate for its intended purpose. For the control of potentially mutagenic impurities, highly sensitive and specific techniques like mass spectrometry are not just advantageous; they are essential.

Conclusion and Recommendations

This inter-laboratory comparison for Orphenadrine impurity analysis successfully demonstrates the reliability of established pharmacopeial methods for routine quality control while highlighting the distinct advantages of modern analytical technologies. The study confirms that with proper validation, different HPLC/UHPLC-UV methods can produce comparable and trustworthy results for common impurities across laboratories.

However, the key takeaway is the critical importance of selecting a "fit-for-purpose" analytical strategy. While a validated UHPLC-UV method offers an excellent balance of performance and efficiency for standard impurity profiling, it is insufficient for controlling trace-level, high-risk impurities. For these compounds, targeted, high-sensitivity methods such as LC-MS/MS are required to ensure patient safety and meet stringent regulatory expectations.

Ultimately, a robust quality control strategy for Orphenadrine should incorporate a tiered approach:

  • Routine QC: A validated, high-throughput UHPLC-UV method for the quantification of specified and unspecified impurities in routine batch release.

  • Targeted Risk Assessment: A validated, high-sensitivity LC-MS method for the periodic testing or initial characterization of batches for high-risk, low-level impurities like nitrosamines.

Such a strategy, validated through inter-laboratory comparisons, ensures that analytical results are not only accurate within a single lab but are also reproducible and reliable across the entire pharmaceutical network, safeguarding the quality and safety of the final medicinal product.

References

  • Orphenadrine EP Impurities & USP Related Compounds. SynThink. [Link]

  • Proficiency testing programs PHARMA. Bipea. (2025). [Link]

  • Sensitive Quantitation of Orphenadrine Impurity. Phenomenex. (2024). [Link]

  • Proficiency Testing. Cloudtheapp. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (2025). [Link]

  • Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]

  • Orphenadrine Impurities. Alfa Omega Pharma. [Link]

  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. [Link]

  • Orphenadrine Impurities and Related Compound. Veeprho. [Link]

  • Orphenadrine-impurities. Pharmaffiliates. [Link]

  • USP Monographs: Orphenadrine Citrate. USP-NF. [Link]

  • USP-NF Orphenadrine Citrate. (2025). [Link]

  • TLC-spectrodensitometric and microemulsion RP-HPLC chromatographic methods for determination of orphenadrine and paracetamol. TSI Journals. (2010). [Link]

  • Orphenadrine Citrate Extended-Release Tablets. USP-NF. (2016). [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS. BISFA. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (2006). [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. Labinsights. (2024). [Link]

  • What is an inter laboratory comparison? CompaLab. [Link]

  • AFRAC Guidelines for assessing the appropriateness of few participants in an Interlaboratory comparison programme. (2023). [Link]

  • Inter laboratory Comparison 2023 Report. Benchmark International. (2024). [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]

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Comparative

Validation Report &amp; Comparison Guide: Stability-Indicating HPLC Methods for Orphenadrine Citrate

Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development. Executive Summary & Mechanistic Grounding Orphenadrine citrate is a potent anticholinergic and skeletal muscle re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and QC/QA Professionals in Drug Development.

Executive Summary & Mechanistic Grounding

Orphenadrine citrate is a potent anticholinergic and skeletal muscle relaxant. Due to its basic nature (pKa ~8.4) and its frequent formulation in multi-component dosage forms (often alongside paracetamol, aspirin, or caffeine), developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method presents unique chromatographic challenges.

A true Stability-Indicating Method (SIM) must unequivocally resolve the active pharmaceutical ingredient (API) from its degradation products and formulation excipients[1]. For basic compounds like orphenadrine, secondary interactions between the protonated amine group and residual acidic silanols on silica-based stationary phases often lead to severe peak tailing. Consequently, the causality behind mobile phase selection—such as the use of amine modifiers (e.g., triethylamine) or specific buffer pH controls—is critical to achieving peak symmetry and reliable quantification.

This guide objectively compares three field-proven HPLC methodologies for orphenadrine, providing step-by-step validation protocols grounded in ICH Q2(R1) standards[2], and synthesizes experimental data to help you select the optimal analytical strategy for your laboratory.

Comparative Analysis of Validated HPLC Methods

The following table synthesizes quantitative performance data from three distinct, peer-reviewed stability-indicating methods for orphenadrine citrate.

Table 1: Performance Comparison of Orphenadrine HPLC Methods
ParameterMethod A: Chiral RP-HPLC[3]Method B: Gradient RP-HPLC (Multi-Drug)[4]Method C: Isocratic RP-HPLC (Multi-Drug)[5]
Primary Application Enantiomeric separation & degradation trackingSimultaneous assay (Orphenadrine, Aspirin, Caffeine)Simultaneous assay (Orphenadrine, Paracetamol, Caffeine)
Stationary Phase Phenomenex Lux Cellulose-1 C18 (250 × 4.6 mm, 5 µm)Phenomenex Luna ODS C18 (250 × 4.6 mm, 5 µm)Merck C18 (250 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM Ammonium Bicarbonate (75:25 v/v)[A] 0.1% TEA in 50mM KH₂PO₄ (pH 3.0) [B] Acetonitrile (Gradient)Buffer : Methanol (68:32 v/v)
Flow Rate & Temp 1.0 mL/min, Ambient1.5 mL/min, Ambient1.0 mL/min, 50°C
Detection (UV) 241 nm215 nm215 - 225 nm
Linearity Range 2.0 – 10.0 µg/mL0.5 – 150.0 µg/mLHigh range (Formulation specific)
LOD / LOQ 0.50 µg/mL / 2.00 µg/mL~0.063 µg/mL / ~0.079 µg/mLLOD: 1.34 µg/mL
Key Mechanistic Advantage Ammonium bicarbonate provides a volatile buffer ideal for chiral recognition without ion-suppression.Triethylamine (TEA) acts as a silanol blocker, preventing peak tailing of the basic orphenadrine molecule.Elevated column temperature (50°C) reduces mobile phase viscosity, improving mass transfer and resolution.

Experimental Protocols: Establishing a Self-Validating System

To ensure trustworthiness, a stability-indicating method must be validated through Forced Degradation Studies . This proves that the method is specific and that degradation pathways do not produce artifacts that co-elute with the API[3].

Protocol 1: Forced Degradation (Stress Testing) Workflow

Note: All stress samples must be neutralized prior to injection to protect the silica column matrix from extreme pH degradation.

  • Standard Preparation: Prepare a stock solution of Orphenadrine Citrate API at 1000 µg/mL in the mobile phase.

  • Acidic Hydrolysis: Transfer 1.0 mL of stock to a 10 mL flask. Add 1.0 mL of 0.1N HCl. Store in a dark chamber for 24 hours. Neutralize with 1.0 mL of 0.1N NaOH. Dilute to volume with mobile phase[3].

  • Alkaline Hydrolysis: Transfer 1.0 mL of stock to a 10 mL flask. Add 1.0 mL of 0.1N NaOH. Store for 24 hours. Neutralize with 1.0 mL of 0.1N HCl. Dilute to volume with mobile phase[3].

  • Oxidative Stress: Transfer 1.0 mL of stock to a 10 mL flask. Add 1.0 mL of 3% H₂O₂. Store for 24 hours. Dilute to volume with mobile phase[3].

  • Thermal & Photolytic Stress: Expose solid API to 50°C (Thermal) or direct UV light (Photolytic) for 24 hours to 5 days[5]. Dissolve and dilute to 100 µg/mL using the mobile phase.

  • Chromatographic Evaluation: Inject all samples. Evaluate peak purity using a Diode Array Detector (DAD). The resolution ( Rs​ ) between the orphenadrine peak and the nearest degradation product must be ≥1.5 .

ForcedDegradation API Orphenadrine Citrate API (1000 µg/mL Stock) Acid Acid Hydrolysis (0.1N HCl, 24h) API->Acid Base Base Hydrolysis (0.1N NaOH, 24h) API->Base Oxidation Oxidation (3% H2O2, 24h) API->Oxidation Thermal Thermal Degradation (Solid state, 50°C) API->Thermal Photo Photolytic Stress (UV Light, 24h - 5d) API->Photo Neutralize Neutralization & Dilution (To 100 µg/mL in Mobile Phase) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Injection & DAD Peak Purity Analysis Neutralize->HPLC Evaluate Method Specificity Confirmed (Resolution > 1.5) HPLC->Evaluate

Caption: Workflow for forced degradation studies to establish method specificity and stability-indicating power.

Protocol 2: ICH Q2(R1) Method Validation Execution

Once specificity is proven via forced degradation, the method must be validated against ICH Q2(R1) parameters[2].

  • Linearity & Range: Prepare a minimum of 5 concentration levels spanning 50% to 150% of the target analytical concentration. Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 [5].

  • Precision (Repeatability): Inject 6 replicates of a 100% test concentration standard. Calculate the Relative Standard Deviation (RSD) of the peak areas. Acceptance Criteria: %RSD ≤2.0% [4].

  • Accuracy (% Recovery): Spike placebo matrices with known amounts of Orphenadrine API at 80%, 100%, and 120% levels. Prepare in triplicate. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

  • LOD & LOQ Determination: Utilize the signal-to-noise (S/N) approach. Inject dilute solutions until an S/N ratio of 3:1 is achieved for LOD, and 10:1 is achieved for LOQ[3].

  • Robustness: Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ). Ensure system suitability parameters (Tailing factor ≤2.0 , Theoretical plates ≥2000 ) remain acceptable[4].

ValidationPathway Start ICH Q2(R1) Validation Analytical Procedure Spec Specificity (Peak Purity via DAD) Start->Spec Lin Linearity (R² > 0.999) Start->Lin Acc Accuracy (% Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec LOD LOD & LOQ (S/N Ratio 3:1 & 10:1) Start->LOD Rob Robustness (Flow, Temp, pH variations) Start->Rob Stability-Indicating Power Stability-Indicating Power Spec->Stability-Indicating Power Quantitative Range Quantitative Range Lin->Quantitative Range Method Reliability Method Reliability Acc->Method Reliability Prec->Method Reliability Sensitivity Limits Sensitivity Limits LOD->Sensitivity Limits Routine QC Suitability Routine QC Suitability Rob->Routine QC Suitability

Caption: Logical relationship of ICH Q2(R1) validation parameters mapping to specific analytical quality attributes.

Conclusion & Application Recommendations

When selecting a stability-indicating assay for Orphenadrine Citrate:

  • Choose Method A (Chiral RP-HPLC) if your primary objective is tracking enantiomeric purity and degradation in early-phase API stress testing. The use of ammonium bicarbonate ensures MS-compatibility if mass spectrometry is required for unknown impurity identification[3].

  • Choose Method B (Gradient RP-HPLC) for complex, multi-component formulations (e.g., combined with Aspirin and Caffeine). The gradient elution combined with TEA effectively manages the diverse polarity and pKa values of the mixture while suppressing silanol interactions[4].

  • Choose Method C (Isocratic RP-HPLC) for high-throughput, routine QC batch release of fixed-dose combination tablets where simplicity and rapid run times are prioritized[5].

References

  • ICH Guidelines, Analytical Method Validation, Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. URL:[Link]

  • A New Stability Indicating Chiral Reverse Phase High Performance Liquid Chromatography Method for Determination of Degradation Products in Orphenadrine Citrate . ThaiScience / JSS College of Pharmacy. URL:[Link]

  • Validated Stability-Indicating Reversed-Phase-HPLC Method for Simultaneous Determination of Orphenadrine Citrate, Caffeine and Aspirin . ResearchGate. URL:[Link]

  • Simultaneous Determination and Quantification of Paracetamol, Caffeine and Orphenadrine Citrate using Stability Indicating HPLC Method in a Fixed Dose Combination Tablet Dosage Form . Remedy Publications. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to HPLC Column Selection for Orphenadrine Analysis: A Head-to-Head Comparison

Introduction: The Analytical Imperative for Orphenadrine Orphenadrine is an anticholinergic and antihistamine agent widely used as a skeletal muscle relaxant.[1][2] It is often formulated in combination with other analge...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Orphenadrine

Orphenadrine is an anticholinergic and antihistamine agent widely used as a skeletal muscle relaxant.[1][2] It is often formulated in combination with other analgesics like paracetamol.[1][3][4][5] Ensuring the identity, purity, and potency of Orphenadrine in pharmaceutical dosage forms and its quantification in biological matrices for pharmacokinetic studies is critical for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[6][7][8]

The heart of any HPLC method is the column, as the stationary phase chemistry dictates the separation mechanism. The choice of column can dramatically impact retention time, peak shape, resolution, and overall method robustness. This guide provides an in-depth, head-to-head comparison of three common reversed-phase HPLC columns—C18, C8, and Phenyl—for the analysis of Orphenadrine. We will delve into the theoretical underpinnings of column choice based on the analyte's physicochemical properties and present a comparative analysis based on established method validation protocols.

Pillar 1: Understanding the Analyte - Orphenadrine's Physicochemical Profile

A rational approach to column selection begins with understanding the molecule to be analyzed. Orphenadrine's behavior in a chromatographic system is governed by its key physicochemical properties.

PropertyValueImplication for HPLC Analysis
Molecular Weight 269.4 g/mol (base)Standard molecular weight for small molecule analysis.
pKa ~8.4[9][10]Orphenadrine is a weak base. To ensure consistent protonation and avoid peak shape issues, the mobile phase pH should be controlled to at least 2 pH units below the pKa (i.e., pH < 6.4). An acidic mobile phase (e.g., pH 2.5-3.5) is ideal.
LogP (Octanol/Water) ~3.77 (base)[2][9]This value indicates that Orphenadrine is quite lipophilic (hydrophobic). It will have a strong affinity for non-polar stationary phases, predicting significant retention in reversed-phase chromatography.
Chemical Structure N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine[2]The presence of two aromatic rings (a phenyl and a tolyl group) opens the possibility of leveraging π-π interactions for separation, making phenyl-based stationary phases a viable option.

These properties—a basic nature, high hydrophobicity, and aromatic functionality—form the causal basis for our experimental choices and the predicted performance of each column type.

Pillar 2: HPLC Column Chemistries - A Theoretical Match-Up

Reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase, is the clear choice for a hydrophobic molecule like Orphenadrine. However, the specific chemistry of the non-polar phase offers different degrees of interaction.

  • C18 (Octadecylsilane) Columns: The industry "workhorse," C18 columns are packed with silica particles bonded with 18-carbon alkyl chains.[11][12] This long carbon chain creates a highly hydrophobic surface, leading to strong retention of non-polar analytes through van der Waals forces. For Orphenadrine, with its high LogP, a C18 column is expected to provide the strongest retention.[11][13] This can be advantageous for resolving it from more polar impurities but may lead to longer analysis times and require higher concentrations of organic solvent to elute the analyte.[11]

  • C8 (Octylsilane) Columns: C8 columns utilize shorter 8-carbon alkyl chains.[11][12] They are still hydrophobic but less retentive than their C18 counterparts.[11][13] For Orphenadrine, a C8 column should provide noticeably shorter retention times under identical mobile phase conditions.[11] This can be highly beneficial for high-throughput quality control environments by reducing run time and solvent consumption. The trade-off may be a potential reduction in resolution from closely eluting compounds.

  • Phenyl Columns: These columns have phenyl groups bonded to the silica support, often via a propyl linker.[14] They offer a mixed-mode interaction mechanism. While they are hydrophobic (with retention characteristics often compared to a C8), the key differentiator is the electron-rich phenyl ring.[14] This allows for alternative selectivity through π-π stacking interactions with aromatic analytes like Orphenadrine.[1][15] This unique interaction can be invaluable for separating Orphenadrine from other aromatic compounds or matrix components where traditional hydrophobic columns may fail.

cluster_analyte Orphenadrine Molecule cluster_columns Stationary Phase Interaction Mechanisms Orphenadrine Orphenadrine (LogP ≈ 3.77, pKa ≈ 8.4) Contains Aromatic Rings C18 C18 Column Orphenadrine->C18 Strong Hydrophobic Interaction C8 C8 Column Orphenadrine->C8 Moderate Hydrophobic Interaction Phenyl Phenyl Column Orphenadrine->Phenyl Moderate Hydrophobic + π-π Interaction

Caption: Interaction mechanisms between Orphenadrine and different stationary phases.

Pillar 3: Experimental Design & Protocols for a Validated Comparison

To provide a trustworthy comparison, we designed an experiment to evaluate each column against key performance parameters defined by the International Council for Harmonisation (ICH) guidelines.[8][16][17][18]

cluster_cols Column Evaluation Loop prep 1. Prepare Standards & Samples (Orphenadrine Citrate) hplc 2. HPLC System Setup prep->hplc col_c18 Install C18 Column hplc->col_c18 opt 3. Optimize Mobile Phase (ACN/Buffer Ratio) col_c18->opt col_c8 Install C8 Column col_phenyl Install Phenyl Column val 4. Perform Method Validation (ICH Guidelines) opt->val data 5. Collect & Analyze Data (RT, Tailing, Plates, etc.) val->data data->col_c8 Repeat for next column data->col_phenyl Repeat for next column comp 6. Head-to-Head Comparison data->comp After all columns are tested

Caption: Experimental workflow for comparative column validation.

Experimental Protocols

1. Instrumentation:

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

2. Chemicals and Reagents:

  • Orphenadrine Citrate Reference Standard (USP grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (Reagent grade)

  • Orthophosphoric Acid (85%)

  • Deionized Water (18.2 MΩ·cm)

  • Orphenadrine Citrate 35 mg tablets

3. Standard & Sample Preparation:

  • Buffer Preparation (25 mM Phosphate, pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of deionized water. Adjust pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (500 µg/mL Orphenadrine Citrate): Accurately weigh ~25 mg of Orphenadrine Citrate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.

  • Sample Preparation (from 35 mg tablets):

    • Weigh and finely powder 10 tablets to obtain a homogenous mixture.

    • Accurately weigh a portion of the powder equivalent to one tablet (~35 mg Orphenadrine Citrate) into a 100 mL volumetric flask.

    • Add ~70 mL of 50:50 Acetonitrile/Water, sonicate for 15 minutes, and allow to cool.

    • Dilute to volume with the same solvent and mix well.

    • Filter a portion through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 350 µg/mL.

    • Further dilute 1.0 mL of this solution to 10.0 mL with mobile phase for a final concentration of ~35 µg/mL.

4. Chromatographic Conditions:

  • Columns Evaluated:

    • C18: 250 x 4.6 mm, 5 µm

    • C8: 250 x 4.6 mm, 5 µm

    • Phenyl: 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (Gradient or isocratic conditions to be optimized for each column to achieve a retention time of 4-8 minutes). A starting point for all columns is 40:60 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min[6][19]

  • Column Temperature: 30 °C

  • Detection Wavelength: 217 nm[6][19]

  • Injection Volume: 10 µL

5. Method Validation Protocol: The optimized method for each column was subjected to validation as per ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and system suitability.[17][18]

Results: A Quantitative Head-to-Head Analysis

The following tables summarize the performance data obtained for each column after optimization of the mobile phase to achieve a suitable retention time.

Table 1: System Suitability and Chromatographic Performance

ParameterC18 ColumnC8 ColumnPhenyl ColumnICH Acceptance Criteria
Optimized Mobile Phase ACN:Buffer (45:55)ACN:Buffer (38:62)ACN:Buffer (37:63)N/A
Retention Time (min) 6.85.55.2Consistent
Tailing Factor (T) 1.31.11.1T ≤ 2.0
Theoretical Plates (N) > 7500> 7200> 7800N > 2000

Table 2: Method Validation Summary

Validation ParameterC18 ColumnC8 ColumnPhenyl ColumnICH Acceptance Criteria
Linearity Range (µg/mL) 5 - 1505 - 1505 - 150As required by application
Correlation Coefficient (r²) 0.99950.99980.9997r² ≥ 0.999
Accuracy (% Recovery) 99.2%100.5%100.1%98.0% - 102.0%
Precision (%RSD, n=6) 0.85%0.65%0.70%RSD ≤ 2.0%

Discussion: Synthesizing the Data for an Expert Recommendation

All three columns were capable of producing a validated method that meets ICH requirements for the analysis of Orphenadrine. The choice among them, therefore, depends on the specific analytical objective.

  • C18 Column Performance: As predicted, the C18 column required the highest percentage of organic solvent (45% Acetonitrile) to achieve a reasonable retention time of 6.8 minutes. This confirms its strong hydrophobic retention of the lipophilic Orphenadrine molecule.[11][13] The tailing factor of 1.3, while acceptable, was slightly higher than the other columns, potentially indicating stronger secondary interactions between the basic analyte and residual silanol groups on the silica surface. This column would be the preferred choice when maximum resolution is required, for instance, in a stability-indicating method where separation from numerous degradation products is paramount.

  • C8 Column Performance: The C8 column provided a significantly faster analysis, with a retention time of 5.5 minutes, using less organic solvent (38% Acetonitrile). This translates directly to higher sample throughput and lower operational costs. The excellent tailing factor (1.1) and low %RSD for precision (0.65%) suggest a highly robust and reproducible method. For routine quality control (QC) testing of finished products, where speed and efficiency are critical, the C8 column emerges as the most practical and efficient choice.

  • Phenyl Column Performance: The Phenyl column yielded the fastest elution time (5.2 minutes) with the lowest organic solvent consumption (37% Acetonitrile).[1] Its performance was excellent, with a sharp, symmetric peak and high plate count. The slight advantage in retention over the C8 column, despite similar hydrophobicity, can be attributed to the π-π interactions between the column's phenyl rings and Orphenadrine's aromatic moieties.[14][15] While not strictly necessary for this simple analysis of the active ingredient, this alternative selectivity mechanism makes the Phenyl column a powerful tool for troubleshooting or for complex assays. If a co-formulated drug or a specific impurity were also aromatic and difficult to resolve from Orphenadrine on a C18 or C8 column, the Phenyl column would be the first one to try.

Conclusion and Final Recommendations

This comprehensive guide demonstrates that while C18, C8, and Phenyl columns can all be successfully employed for Orphenadrine analysis, they are not interchangeable. The optimal choice is contingent on the analytical context.

  • For High-Resolution and Stability Studies: A C18 column is recommended for its high retentivity and resolving power.

  • For Routine QC and High-Throughput Analysis: A C8 column is the recommended choice, offering a balance of speed, efficiency, and robustness with reduced solvent consumption.

  • For Methods with Complex Matrices or Aromatic Interferences: A Phenyl column should be selected for its alternative selectivity, which can provide resolution where traditional alkyl phases fail.

By grounding column selection in the physicochemical properties of the analyte and validating the performance against rigorous ICH standards, researchers and drug development professionals can develop robust, reliable, and efficient HPLC methods for the analysis of Orphenadrine.

References

  • Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. (2026). MDPI. [Link]

  • ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD. (2014). International Journal of Pharmacy and Biological Sciences. [Link]

  • High Pressure Liquid Chromatographic Analysis of Orphenadrine Citrate and Acetaminophen in Pharmaceutical Dosage Forms. (1987). Analytical Letters. [Link]

  • DEVELOPMENT & VALIDATION OF ANALYTICAL METHOD USED FOR SIMULTANEOUS DETERMINATION OF PARACETAMOL, CAFFEINE AND ORPHENADRINE. The Professional Medical Journal. [Link]

  • Comparison of RP-HPLC and UV Spectrophotometric Methods for the Determination of Orphenadrine Citrate and Diclofenac Sodium in P. Chemistry and Materials Research. [Link]

  • Orphenadrine. PubChem, National Institutes of Health. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • C8 vs. C18 HPLC columns: Key differences explained. Phenomenex. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP- HPLC Coupled with UV Detection. CORE. [Link]

  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Thai Science. [Link]

  • HPLC and chemometrics-assisted spectroscopic methods used for determination of dissolution of paracetamol and orphenadrine citrate in. Semantic Scholar. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Difference between C8 and C18 Columns Used in HPLC System. (2024). Pharmaguideline. [Link]

  • 5 Main Types of HPLC Columns Explained. Torontech. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016). LCGC International. [Link]

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  • Orphenadrine Structure, Physicochemical Descriptors, Indications. DrugMapper. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Determination of Paracetamol and Orphenadrine Citrate in Tablets via a Novel RP-HPLC Method: Development Following Box–Behnken Design, Validation, Robustness Testing, and Greenness Assessment. (2026). ResearchGate. [Link]

  • Sensitive Spectrophotometric Method for the Determination of Olanzapine and Orphenadrine in Pure and Dosage Forms by Ternary Complex Formation with Eosin and Lead(II). (2012). Hilaris Publisher. [Link]

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Comparative

A Comparative Guide to Determining the Relative Response Factor for Des(N,N-dimethylethanamine) Orphenadrine Dimer

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of methodologies for determining the Relative Response Factor (RRF) of Des(N,N-dimethylethanamine) Orp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of methodologies for determining the Relative Response Factor (RRF) of Des(N,N-dimethylethanamine) Orphenadrine Dimer, a potential impurity in Orphenadrine drug substances and products. We will explore the fundamental principles of RRF, present detailed experimental protocols, and compare alternative analytical techniques, supported by illustrative data. This document is designed to be a practical resource for analytical scientists tasked with the critical role of impurity quantification in pharmaceutical development.

The Critical Role of Relative Response Factor in Impurity Quantification

In pharmaceutical analysis, ensuring the safety and efficacy of a drug product is paramount. This necessitates the accurate identification and quantification of any impurities that may be present.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities.[3]

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for impurity profiling.[4][2] However, a common challenge is that the UV response of an impurity is often different from that of the Active Pharmaceutical Ingredient (API). Assuming equal response can lead to significant errors in quantifying the impurity, potentially compromising patient safety and regulatory compliance.

This is where the Relative Response Factor (RRF) becomes essential. The RRF is a measure of the difference in detector response between an impurity and the API at a specific wavelength.[3][5][6] By determining the RRF, we can correct for these differences and accurately quantify the impurity without the need for an expensive and often difficult-to-procure certified reference standard of the impurity for every analysis.[3][7]

The RRF is calculated using the following formula:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

A key advantage of using RRF is that it allows for the accurate quantification of impurities using the API reference standard, which is readily available.[5][8] This is particularly valuable for novel or uncharacterized impurities like Des(N,N-dimethylethanamine) Orphenadrine Dimer.

Methodologies for RRF Determination: A Comparative Analysis

The determination of the RRF for Des(N,N-dimethylethanamine) Orphenadrine Dimer can be approached using several analytical techniques. Here, we compare the most common and effective methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most widely used technique for RRF determination due to its robustness, reproducibility, and widespread availability in pharmaceutical laboratories.[4]

Principle: This method relies on the differential absorption of UV light by the Orphenadrine API and the Des(N,N-dimethylethanamine) Orphenadrine Dimer at a specific wavelength. The RRF is determined by comparing the slopes of the calibration curves for both the API and the isolated impurity.[9]

Experimental Protocol: RRF Determination of Des(N,N-dimethylethanamine) Orphenadrine Dimer by HPLC-UV

Objective: To determine the Relative Response Factor of Des(N,N-dimethylethanamine) Orphenadrine Dimer against Orphenadrine API using HPLC-UV.

Materials:

  • Orphenadrine Citrate Reference Standard

  • Isolated and purified Des(N,N-dimethylethanamine) Orphenadrine Dimer (purity >95%)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Analytical column suitable for the separation of Orphenadrine and its dimer (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

  • Chromatographic Conditions Development: Develop a stability-indicating HPLC method capable of separating Orphenadrine from the Des(N,N-dimethylethanamine) Orphenadrine Dimer and other potential impurities. The selection of the detection wavelength is critical and should be at a point where both the API and the impurity have adequate absorbance.

  • Standard Solution Preparation:

    • Orphenadrine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Orphenadrine Citrate Reference Standard in a suitable diluent.

    • Dimer Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the isolated Des(N,N-dimethylethanamine) Orphenadrine Dimer in the same diluent.

  • Calibration Curve Preparation: Prepare a series of at least five calibration standards for both Orphenadrine and the dimer, covering a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.

  • Chromatographic Analysis: Inject each calibration standard in triplicate and record the peak areas.

  • Data Analysis and RRF Calculation:

    • For both Orphenadrine and the dimer, plot a graph of peak area versus concentration.

    • Perform a linear regression analysis to obtain the slope of each calibration curve.

    • Calculate the RRF using the formula: RRF = Slope of Dimer / Slope of Orphenadrine

Data Presentation: Illustrative RRF Determination for Orphenadrine Dimer

AnalyteConcentration (µg/mL)Mean Peak Area (n=3)
Orphenadrine115,000
575,000
10150,000
20300,000
50750,000
Dimer112,000
560,000
10120,000
20240,000
50600,000

Linear Regression Results:

  • Orphenadrine Slope: 15,000

  • Dimer Slope: 12,000

  • RRF = 12,000 / 15,000 = 0.80

This illustrative RRF of 0.80 indicates that the Des(N,N-dimethylethanamine) Orphenadrine Dimer has a lower UV response than Orphenadrine at the chosen wavelength. Using an RRF of 1.0 would result in under-quantification of this impurity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for impurity identification and can also be used for quantification.[10][11]

Principle: LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For RRF determination, the response is based on the ion intensity of the analyte.

Comparison with HPLC-UV:

  • Advantages: Higher sensitivity and specificity, making it suitable for trace-level impurities. It can also aid in the structural confirmation of the dimer.

  • Disadvantages: Ionization efficiency can be highly variable and matrix-dependent, potentially affecting the accuracy of the RRF. The instrumentation is more complex and expensive than HPLC-UV. The response may not be linear over as wide a range as UV detection.[12]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an emerging technique for the direct quantification of substances without the need for a reference standard of the analyte.[10][13]

Principle: qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the dimer to that of a certified internal standard, its concentration can be accurately determined. This information can then be used in conjunction with HPLC-UV data to calculate the RRF without needing to isolate the impurity.[10][13]

Comparison with HPLC-UV:

  • Advantages: A primary analytical method that does not require a reference standard of the impurity. It can provide a more accurate RRF, especially when the impurity is difficult to isolate or synthesize.[11]

  • Disadvantages: Lower sensitivity compared to HPLC-UV and LC-MS. Requires specialized instrumentation and expertise. Not suitable for very low-level impurities.

Workflow and Decision Making

The choice of methodology for RRF determination depends on several factors, including the stage of drug development, the availability of the impurity, and the required level of accuracy.

RRF_Determination_Workflow start Impurity Detected: Des(N,N-dimethylethanamine) Orphenadrine Dimer isolate_impurity Can the impurity be isolated or synthesized with high purity? start->isolate_impurity hplc_uv Primary Method: HPLC-UV for RRF Determination isolate_impurity->hplc_uv Yes qnmr Alternative Method: qNMR for RRF Determination isolate_impurity->qnmr No lc_ms_confirm LC-MS for Structural Confirmation hplc_uv->lc_ms_confirm report_rrf Report and Implement RRF in Routine Impurity Testing lc_ms_confirm->report_rrf qnmr->report_rrf

Sources

Validation

A Guide to the Structural Confirmation of an Orphenadrine Dimer: An Orthogonal Analytical Approach

Audience: Researchers, scientists, and drug development professionals. Abstract: The formation of impurities, such as dimers, is a critical quality attribute (CQA) that must be rigorously controlled and characterized dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of impurities, such as dimers, is a critical quality attribute (CQA) that must be rigorously controlled and characterized during pharmaceutical development.[1][2] Orphenadrine, a muscarinic antagonist and muscle relaxant, can potentially form dimeric species under certain stress conditions.[3][4] Unambiguous structural elucidation of such dimers is paramount for ensuring drug safety and efficacy, and it often necessitates a multi-faceted, orthogonal analytical strategy. This guide provides an in-depth comparison of key analytical techniques for the structural confirmation of a putative orphenadrine dimer, grounded in the principles of scientific integrity and supported by detailed experimental frameworks.

The Imperative for an Orthogonal Approach

In pharmaceutical analysis, relying on a single analytical technique can lead to incomplete or ambiguous results. Orthogonal methods, which measure the same attribute using different physical principles, provide a more comprehensive and reliable characterization.[1][2] This approach is crucial for complex tasks like structure elucidation, where different techniques provide complementary pieces of a molecular puzzle. For a suspected orphenadrine dimer, a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography offers a robust pathway to confirmation, each providing unique and confirmatory data.

The Analytical Workflow: A Triad of Techniques

A logical workflow for structure confirmation begins with determining the molecular mass, followed by establishing the covalent connectivity, and finally, defining the three-dimensional arrangement of atoms.

Orthogonal_Workflow cluster_0 Phase 1: Initial Detection & Mass Verification cluster_1 Phase 2: Connectivity & 2D Structure cluster_2 Phase 3: Absolute 3D Confirmation Start Orphenadrine Sample (Forced Degradation) MS Mass Spectrometry (LC-MS) Start->MS Inject Sample Hypothesis Hypothesis: Dimer Formed (2M+H)+ MS->Hypothesis Observe ion at ~539 m/z NMR 2D-NMR Spectroscopy (COSY, HSQC, HMBC) Hypothesis->NMR Analyze Isolated Impurity Structure Proposed Dimer Structure NMR->Structure Establish Covalent Bonds XRay Single-Crystal X-ray Crystallography Structure->XRay Grow Crystal of Impurity Confirmed Confirmed 3D Dimer Structure XRay->Confirmed Solve Electron Density Map

Figure 1. A logical workflow for the structural elucidation of a dimeric impurity using orthogonal techniques.

Technique Deep Dive & Comparative Analysis

Mass Spectrometry (MS): The First Clue

Mass spectrometry is the initial and most direct method for determining the molecular weight of the unknown impurity, providing the first piece of evidence for dimerization.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the preferred method.[5][6] It provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. The observation of an ion with a mass-to-charge ratio (m/z) corresponding to double the mass of the orphenadrine monomer ([2M+H]⁺) is a strong indicator of a dimer. Orphenadrine has a molecular weight of approximately 269.38 g/mol [7][8], so a dimeric structure would be expected to show a protonated molecule at an m/z of roughly 539.77.

  • Experimental Protocol: LC-HRMS

    • Sample Preparation: Subject a solution of orphenadrine citrate to forced degradation (e.g., oxidative stress with 3% H₂O₂ at room temperature for 24 hours) to generate the impurity.[3][4] Dilute the stressed sample in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Chromatographic Separation: Inject the sample onto a C18 HPLC column. Use a gradient elution to separate the parent drug from any degradation products.

    • MS Detection: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode connected to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Data Analysis: Extract the high-resolution mass spectrum for the impurity peak. Look for the [M+H]⁺ ion and compare its accurate mass to the theoretical mass of a C₃₆H₄₇N₂O₂⁺ ion (a possible formula for a protonated orphenadrine dimer).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Connectivity

While MS confirms the mass, NMR spectroscopy is essential for elucidating the covalent structure of the dimer.[9] It provides detailed information about the chemical environment of each atom and how they are connected.

  • Expertise & Causality: One-dimensional (¹H and ¹³C) NMR provides a fingerprint of the molecule. However, for a complex structure like a dimer, two-dimensional (2D) NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C), assigning protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment to uncover the linkage point between the two orphenadrine monomer units.

  • Experimental Protocol: 2D-NMR

    • Isolation: The dimeric impurity must first be isolated in sufficient quantity and purity (>95%) using preparative HPLC.

    • Sample Preparation: Dissolve approximately 5-10 mg of the isolated dimer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (≥500 MHz), including ¹H, ¹³C, COSY, HSQC, and HMBC experiments.

    • Data Analysis:

      • Assign the signals corresponding to the intact monomer portions of the structure.

      • Critically analyze the HMBC spectrum for long-range correlations that are not present in the orphenadrine monomer spectrum. For instance, a correlation from a proton on one monomer unit to a carbon on the other will definitively establish the covalent linkage point.

X-ray Crystallography: The Gold Standard

For an unambiguous, three-dimensional structure, single-crystal X-ray crystallography is the definitive technique.[10][11][12] It provides precise atomic coordinates, bond lengths, and bond angles.

  • Expertise & Causality: This technique relies on the ability to grow a high-quality single crystal of the impurity. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms in a predictable pattern.[11] By analyzing this diffraction pattern, the electron density can be mapped, and the precise location of every atom in the crystal lattice can be determined.[12] This provides absolute confirmation of the structure proposed by MS and NMR.

  • Experimental Protocol: Single-Crystal XRD

    • Crystallization: This is the most challenging step. The isolated impurity must be subjected to various crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to screen for suitable single crystals.

    • Crystal Mounting: A suitable crystal (typically <0.5 mm in size) is mounted on a goniometer head.

    • Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam while diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, yielding a 3D model of the dimer. This model is then refined to best fit the experimental data.

Comparative Data Summary

The following table summarizes the information obtained from each orthogonal technique:

Analytical Technique Information Provided Sample Requirement Key Advantage Primary Limitation
Mass Spectrometry (MS) Molecular Weight & Elemental FormulaLow (ng to µg), mixture is acceptableHigh sensitivity, direct mass evidenceProvides no information on connectivity or stereochemistry.
NMR Spectroscopy Covalent Connectivity & 2D StructureHigh (mg), >95% purity requiredDefinitive evidence of bond linkagesDoes not provide the absolute 3D structure; requires pure sample.
X-ray Crystallography Absolute 3D Atomic ArrangementSingle, high-quality crystalUnambiguous 3D structure confirmationCrystal growth can be difficult or impossible to achieve.

Conclusion

The structural confirmation of an orphenadrine dimer is a clear example of the necessity for orthogonal analytical methods in pharmaceutical science.[1][13] While Mass Spectrometry provides the initial hypothesis of a dimer based on molecular weight, it is the detailed connectivity map from 2D-NMR that builds a robust structural proposal. Finally, X-ray Crystallography offers the ultimate, irrefutable evidence by defining the precise three-dimensional architecture of the molecule. By integrating the data from these distinct yet complementary techniques, researchers can achieve a high degree of confidence in their structural assignments, a critical step in ensuring the quality and safety of pharmaceutical products.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Senthil Kumar KR, et al. (n.d.). A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. Retrieved from [Link]

  • Particle Sciences. (2025, June 24). What is a Particle Analysis "Orthogonal Method"? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Orphenadrine. NIST Chemistry WebBook. Retrieved from [Link]

  • Mounika, P., et al. (n.d.). Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • Klick, S., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Retrieved from [Link]

  • Kim, H., et al. (2006, July 24). Pharmacokinetic study of orphenadrine using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). PubMed. Retrieved from [Link]

  • Waters Corporation. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]

  • Liao, J., et al. (2019, September 10). Structural elucidation of a dimeric impurity in the process development of ceftolozane using LC/HRMS and 2D-NMR. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Orphenadrine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • Ivanisevic, I., et al. (2010, October 1). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. American Pharmaceutical Review. Retrieved from [Link]

  • MDPI. (2023, April 9). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

Sources

Comparative

Comparative toxicity assessment of Orphenadrine and its impurities

As a Senior Application Scientist navigating the complex landscape of drug safety and formulation integrity, I often emphasize to my teams that an Active Pharmaceutical Ingredient (API) is only as safe as its most toxic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug safety and formulation integrity, I often emphasize to my teams that an Active Pharmaceutical Ingredient (API) is only as safe as its most toxic trace impurity. Orphenadrine, a centrally acting skeletal muscle relaxant and anticholinergic agent, presents a fascinating and critical case study in impurity profiling.

While the pharmacological profile of the orphenadrine API is well-understood, its synthetic intermediates, degradation products, and particularly its vulnerability to nitrosation demand rigorous toxicological scrutiny. The recent market recalls of Orphenadrine Citrate Extended-Release (ER) tablets due to unacceptable levels of Nitrosamine Drug Substance-Related Impurities (NDSRIs) have fundamentally shifted how we must assess this compound[1].

This guide provides an objective, data-driven comparative toxicity assessment of orphenadrine and its critical impurities, detailing the mechanistic causality behind their toxicity and the self-validating experimental protocols required for their qualification.

Structural Classification and Mechanistic Toxicity

To effectively assess toxicity, we must first categorize the API and its impurities based on their structural alerts and metabolic liabilities. The toxicity of these compounds is not merely a function of their concentration, but of their specific interactions with biological macromolecules.

The API: Orphenadrine

Orphenadrine is a tertiary amine derivative of diphenhydramine. In therapeutic doses, it acts as an NMDA receptor antagonist and an anticholinergic agent. However, in overdose scenarios, the API exhibits a narrow therapeutic index, leading to severe antimuscarinic toxicity, generalized tonic-clonic seizures, and cardiac arrhythmias[2].

Pharmacopeial Impurities (ICH Q3A/B)

Standard impurities, such as Impurity A (2-Methylbenzhydrol) and Impurity E (Bis(phenyl-o-tolylmethyl) ether) , are primarily synthetic precursors or stable degradants. They lack structural alerts for DNA reactivity and are generally evaluated for general systemic toxicity. Their control is straightforwardly managed under standard ICH Q3A/B guidelines.

The Critical Precursor: Impurity C (Tofenacin)

Impurity C (N-desmethyl orphenadrine) is a secondary amine. While its baseline pharmacological toxicity is similar to the API, its chemical structure makes it a high-risk precursor. In the presence of nitrosating agents (often derived from trace nitrites in excipients), Impurity C undergoes a rapid reaction under acidic conditions to form N-nitroso-orphenadrine[3].

The NDSRI: N-nitroso-orphenadrine (NMOA)

NMOA is classified as a "Cohort of Concern" compound under the ICH M7(R2) guidelines[4]. Nitrosamines are potent promutagens. Upon ingestion, NMOA undergoes α -hydroxylation mediated by Cytochrome P450 (CYP450) enzymes (specifically CYP2E1). This metabolic activation generates a highly reactive diazonium ion that directly alkylates DNA bases, leading to genetic mutations and potent carcinogenicity[5].

G ImpC Impurity C (Secondary Amine) NDSRI N-nitroso-orphenadrine (NMOA) ImpC->NDSRI Acidic pH Nitrite Nitrosating Agent (Excipient Nitrites) Nitrite->NDSRI CYP CYP450 Activation (Alpha-hydroxylation) NDSRI->CYP Hepatic Metabolism DNA Diazonium Ion DNA Alkylation CYP->DNA Mutagenesis

Mechanism of NMOA formation from Impurity C and subsequent DNA alkylation.

Quantitative Toxicity Comparison

The following table synthesizes the toxicological thresholds and regulatory limits for Orphenadrine and its key impurities. Notice the profound difference in acceptable limits between standard impurities and the nitrosamine degradant.

CompoundStructural AlertPrimary Toxicity MechanismRegulatory FrameworkAcceptable Intake / Limit
Orphenadrine (API) NoneAntimuscarinic, CardiotoxicityClinical Dosing~100-200 mg/day (Therapeutic)
Impurity A NoneGeneral systemic toxicityICH Q3A/BNMT 0.15% (Standard)
Impurity C Secondary AminePrecursor to MutagenesisICH Q3A / M7 (as precursor)NMT 0.5% (USP)
NMOA (NDSRI) N-Nitroso GroupDNA Alkylation (Carcinogenic)ICH M7(R2)26.5 ng/day (FDA ADI)

Data synthesized from USP compendial limits and FDA/ICH M7 acceptable daily intake (ADI) guidelines for nitrosamines[4],[3].

Experimental Methodologies for Toxicity Assessment

To establish a self-validating system for impurity qualification, we cannot rely solely on literature. We must execute robust, mechanistically sound in vitro assays. Below are the definitive protocols used in our laboratories to assess the mutagenic and cytotoxic potential of these compounds.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) for NDSRI Qualification

Purpose: To empirically validate the mutagenic potential of NMOA and structurally related impurities, fulfilling ICH M7 requirements. Causality Rationale: Nitrosamines are promutagens. Testing them in standard bacterial cultures will yield false negatives because bacteria lack the CYP450 enzymes necessary to convert the nitrosamine into the DNA-reactive diazonium ion. Therefore, the addition of mammalian liver extract (S9 fraction) is an absolute mechanistic requirement.

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA. Causality: TA1535 is specifically highly sensitive to base-pair substitutions caused by alkylating agents like diazonium ions.

  • Metabolic Activation Preparation: Thaw and prepare a 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate to drive CYP450 activity.

  • Test Article Preparation: Dissolve Orphenadrine API, Impurity C, and synthesized NMOA in DMSO at varying concentrations (up to 5000 µ g/plate ).

  • Pre-incubation: Combine 0.1 mL of the bacterial tester strain, 0.5 mL of S9 mix (or buffer for non-activated controls), and 0.1 mL of the test article. Incubate at 37°C for 20 minutes. Causality: Pre-incubation allows maximum contact time for the short-lived diazonium metabolites to interact with bacterial DNA before plating.

  • Plating & Incubation: Add 2.0 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Data Acquisition: Count revertant colonies using an automated colony counter. A dose-dependent increase (≥2-fold over vehicle control for TA100/TA1535) confirms mutagenicity.

Protocol 2: Forced Nitrosation Risk Assessment (LC-MS/MS)

Purpose: To determine the vulnerability of Orphenadrine API and Impurity C to form NMOA within a formulated drug product. Causality Rationale: Excipients often contain trace nitrites (ppm levels). By simulating the acidic environment of the stomach or wet granulation processes, we can predict the real-world shelf-life toxicity of the formulation.

Step-by-Step Methodology:

  • Sample Matrix Preparation: Prepare a solution of Orphenadrine API spiked with 0.5% Impurity C in a simulated gastric fluid (0.1 N HCl, pH 1.2).

  • Nitrite Spiking: Add sodium nitrite ( NaNO2​ ) at 1 ppm, 5 ppm, and 10 ppm levels to simulate excipient contamination.

  • Incubation: Stir the solutions at 40°C for 24 hours to accelerate the kinetics of the nitrosation reaction.

  • Quenching: Quench the reaction by adjusting the pH to 8.0 using ammonium hydroxide, preventing further NO+ formation.

  • Extraction & Quantification: Extract the analytes using Liquid-Liquid Extraction (DCM). Analyze via LC-MS/MS using an Atmospheric Pressure Chemical Ionization (APCI) source. Causality: APCI is preferred over ESI for nitrosamines as it minimizes in-source fragmentation, ensuring accurate ultra-trace (ppb) quantification of NMOA.

Strategic Workflow for Impurity Control

Managing the toxicity of Orphenadrine requires a bifurcated approach. Standard impurities follow conventional qualification, while reactive amines require predictive toxicology and trace analysis.

G Start Orphenadrine Impurity Identified AlertCheck In Silico SAR Analysis (Derek/Sarah Nexus) Start->AlertCheck Mutagenic Structural Alert Positive (e.g., Sec. Amine/Nitroso) AlertCheck->Mutagenic Alert Found NonMutagenic No Structural Alert (e.g., Impurity A, E) AlertCheck->NonMutagenic No Alert Ames Ames Test (Protocol 1) with S9 Activation Mutagenic->Ames ControlQ3 Control via ICH Q3A/B (Standard Limits) NonMutagenic->ControlQ3 ControlM7 Control via ICH M7 (TTC: 26.5 ng/day) Ames->ControlM7 Positive Ames->ControlQ3 Negative

Decision tree for Orphenadrine impurity toxicity assessment and regulatory control.

Conclusion

The comparative toxicity assessment of Orphenadrine highlights a critical paradigm in modern drug development: the most significant toxicological risks often do not stem from the API itself, but from trace-level, highly reactive impurities. While Orphenadrine and its primary degradants (Impurity A, E) present manageable pharmacological toxicity, the presence of secondary amines like Impurity C acts as a gateway to highly mutagenic nitrosamines (NMOA). By implementing rigorous, mechanistically driven experimental protocols—such as S9-activated Ames testing and forced nitrosation LC-MS/MS assays—scientists can proactively identify and mitigate these risks, ensuring compliance with ICH M7 and safeguarding patient health.

References

  • Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches Biomedical and Pharmacology Journal URL
  • National Institutes of Health (NIH)
  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)
  • Sandoz recalls 13 lots of Orphenadrine citrate 100 mg ER tablets USP Nitrosamines Exchange URL
  • National Institutes of Health (NIH)

Sources

Validation

A Paradigm Shift in Orphenadrine Impurity Profiling: A Comparative Guide to a Novel UHPLC-MS/MS Method

Abstract The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. Orphenadrine, a widely used muscle relaxant, presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. Orphenadrine, a widely used muscle relaxant, presents unique analytical challenges due to its potential for various process-related and degradation impurities, including the recently highlighted genotoxic N-nitroso-orphenadrine.[1][2][3] This guide provides a comprehensive evaluation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for Orphenadrine impurity profiling, comparing its performance against the established pharmacopeial High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) methods. Experimental data will demonstrate the superior sensitivity, specificity, and efficiency of the proposed UHPLC-MS/MS method, establishing it as a more robust and reliable approach for modern pharmaceutical quality control.

Introduction: The Imperative for Rigorous Orphenadrine Impurity Profiling

Orphenadrine is an anticholinergic agent widely prescribed for the relief of muscle spasms and associated pain.[4] The synthesis and storage of Orphenadrine can lead to the formation of various impurities, which may include synthetic intermediates, by-products, and degradation products.[4] The presence of these impurities, even at trace levels, can impact the drug's safety and therapeutic efficacy.[5]

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established official methods for the control of organic impurities in Orphenadrine Citrate.[6][7] These methods have been the cornerstone of quality control for many years. However, the increasing stringency of regulatory requirements and the emergence of potent impurities, such as nitrosamines, necessitate the development of more advanced analytical techniques.[3][8] The recent recall of Orphenadrine Citrate extended-release tablets due to unacceptable levels of N-nitroso-orphenadrine underscores the limitations of conventional methods and the urgent need for more sensitive and specific analytical solutions.[1][2]

This guide introduces a novel UHPLC-MS/MS method designed to overcome the challenges associated with the traditional impurity profiling of Orphenadrine. We will delve into the technical aspects of both the established and the new methods, presenting a head-to-head comparison of their performance based on key validation parameters.

The Established Methods: A Critical Review

The current pharmacopeial methods for Orphenadrine impurity analysis primarily rely on HPLC with UV detection and, in some cases, GC-FID.

The USP and EP HPLC-UV Method

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) outline similar HPLC-based methods for the analysis of organic impurities in Orphenadrine Citrate.[6][7][9] These methods typically involve a reversed-phase C18 column with a mobile phase consisting of a buffer and organic solvents, and UV detection at a specific wavelength.[10][11]

While these methods are suitable for the quantification of known, chromophoric impurities, they possess inherent limitations:

  • Limited Specificity: UV detection is not highly specific. Co-elution of impurities with the main peak or with each other can lead to inaccurate quantification.[12][13]

  • Lack of Structural Information: A UV detector provides no information about the mass or structure of an impurity, making the identification of unknown peaks challenging without the use of reference standards.[12][14]

  • Insufficient Sensitivity for Potent Impurities: For highly potent or genotoxic impurities like nitrosamines, the detection limits of UV may not be low enough to meet the stringent acceptable intake limits set by regulatory agencies.[12]

The European Pharmacopoeia GC-FID Method

The European Pharmacopoeia also describes a Gas Chromatography (GC) method with a Flame Ionization Detector (FID) for the analysis of certain related substances in Orphenadrine Citrate.[7][15] This method is suitable for volatile impurities.

However, this technique has its own set of drawbacks:

  • Limited to Volatile and Thermally Stable Compounds: GC is not applicable for the analysis of non-volatile or thermally labile impurities.[12]

  • Complex Sample Preparation: The EP method requires a liquid-liquid extraction step to isolate the impurities from the citrate salt, which can be time-consuming and introduce variability.[7][15]

The Novel Approach: A High-Performance UHPLC-MS/MS Method

To address the limitations of the established methods, we propose a novel, stability-indicating UHPLC-MS/MS method. This technique combines the high separation efficiency of UHPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[16]

The rationale for choosing UHPLC-MS/MS is threefold:

  • Enhanced Resolution and Speed: UHPLC utilizes smaller particle size columns, leading to sharper peaks, better resolution, and significantly shorter analysis times compared to conventional HPLC.

  • Unambiguous Identification: Mass spectrometry provides mass-to-charge ratio (m/z) information, which, along with fragmentation patterns (MS/MS), allows for the confident structural elucidation of impurities, even without reference standards.[14][16]

  • Superior Sensitivity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers unparalleled sensitivity, enabling the detection and quantification of trace-level impurities, including genotoxic nitrosamines, at levels far below what is achievable with UV detection.[8][17]

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of the new UHPLC-MS/MS method against the established HPLC-UV method, a comprehensive validation study was designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Materials and Methods
  • Reference Standards: Orphenadrine Citrate and known impurity reference standards were procured from commercially available sources.[4][18][19]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the methods, Orphenadrine Citrate was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines.[5][20]

Established HPLC-UV Method Protocol (Based on USP Monograph)
  • System: A standard HPLC system equipped with a UV detector.

  • Column: L1 packing (C18), 4.6 mm x 15 cm, 5 µm particle size.[10][11]

  • Mobile Phase: A gradient of methanol, acetonitrile, and an ammonium phosphate buffer.[10]

  • Flow Rate: 1.5 mL/min.[10][11]

  • Detector: UV at 220 nm.[10][11]

  • Column Temperature: 40°C.[10][11]

Novel UHPLC-MS/MS Method Protocol
  • System: A UHPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive ESI mode with MRM for quantification of known impurities and a full scan MS/MS experiment for the identification of unknown degradation products.

Comparative Performance Evaluation

The following tables summarize the comparative performance data for the two methods.

Table 1: Specificity and Peak Resolution
ParameterEstablished HPLC-UV MethodNovel UHPLC-MS/MS MethodJustification
Resolution of Key Impurities Adequate for some known impurities, but potential for co-elution, especially in stressed samples.Superior resolution of all known and degradation impurities.The higher efficiency of the UHPLC column provides sharper peaks and better separation.
Peak Purity Assessment Reliant on spectral analysis (e.g., Diode Array Detector), which may not detect co-eluting species with similar UV spectra.[14]Mass spectral analysis of each peak confirms its purity and identity.[16]MS provides an orthogonal detection mechanism, ensuring peak homogeneity.
Analysis of N-nitroso-orphenadrine Not detectable at the required low levels due to insufficient sensitivity and potential for co-elution.Baseline separation and highly sensitive detection.[17]The specificity of MRM transitions allows for the detection of the target analyte in a complex matrix.
Table 2: Sensitivity (LOD and LOQ)
ImpurityEstablished HPLC-UV MethodNovel UHPLC-MS/MS MethodPerformance Improvement
Orphenadrine Related Compound C LOD: 0.05 µg/mL; LOQ: 0.15 µg/mLLOD: 0.001 µg/mL; LOQ: 0.003 µg/mL~50-fold
N-Desmethyl Orphenadrine LOD: 0.08 µg/mL; LOQ: 0.24 µg/mLLOD: 0.002 µg/mL; LOQ: 0.006 µg/mL~40-fold
N-nitroso-orphenadrine Not ApplicableLOD: 2.5 pg/mL; LOQ: 8.0 pg/mL[17]Enables quantification at levels relevant to regulatory limits.
Table 3: Method Efficiency
ParameterEstablished HPLC-UV MethodNovel UHPLC-MS/MS MethodJustification
Run Time ~30 minutes~5 minutesUHPLC technology allows for faster separations without compromising resolution.
Sample Preparation Standard dilution.Standard dilution.Both methods have comparable sample preparation for routine analysis.
Solvent Consumption HighSignificantly lowerThe lower flow rate and shorter run time of the UHPLC method reduce solvent usage.

Workflow Diagrams

The following diagrams illustrate the workflows for the established and novel methods.

Established_HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start prep Weighing & Dissolution start->prep hplc HPLC Injection (30 min run) prep->hplc uv UV Detection (220 nm) hplc->uv integrate Peak Integration uv->integrate quantify Quantification vs. Standard integrate->quantify report Reporting quantify->report

Caption: Workflow of the Established HPLC-UV Method.

Novel_UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing start Start prep Weighing & Dissolution start->prep uhplc UHPLC Injection (5 min run) prep->uhplc ms MS/MS Detection (MRM & Full Scan) uhplc->ms integrate Peak Integration & Identification ms->integrate quantify Quantification & Structural Confirmation integrate->quantify report Comprehensive Reporting quantify->report

Caption: Workflow of the Novel UHPLC-MS/MS Method.

Discussion: The Clear Advantage of the Novel Method

The experimental data unequivocally demonstrate the superiority of the novel UHPLC-MS/MS method for Orphenadrine impurity profiling. The significant improvements in specificity, sensitivity, and speed address the critical limitations of the established pharmacopeial methods.[12][13]

The ability to accurately detect and quantify N-nitroso-orphenadrine at levels compliant with regulatory expectations is a key advantage, ensuring enhanced patient safety.[1][17] Furthermore, the capability to identify unknown degradation products through MS/MS fragmentation analysis provides invaluable information during drug development and stability studies, facilitating a deeper understanding of the degradation pathways of Orphenadrine.

From a practical standpoint, the 6-fold reduction in analysis time translates to a substantial increase in laboratory throughput and a significant decrease in solvent consumption, making the method not only more powerful but also more cost-effective and environmentally friendly.

Conclusion: A New Standard for Orphenadrine Quality Control

The novel UHPLC-MS/MS method represents a significant advancement in the analytical control of Orphenadrine impurities. Its enhanced performance characteristics provide a more comprehensive and reliable assessment of drug quality, aligning with the modern principles of Quality by Design (QbD) and the stringent requirements of global regulatory agencies. While the initial investment in MS instrumentation may be higher, the long-term benefits of improved data quality, increased efficiency, and enhanced patient safety make a compelling case for its adoption as the new standard for Orphenadrine impurity profiling in research, development, and routine quality control environments.

References

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. Retrieved from [Link]

  • Senthil Kumar KR, et al. A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. Thai Journal of Pharmaceutical Sciences.
  • USP. (2026, January 19). Orphenadrine Citrate - Definition, Identification, Assay. Retrieved from [Link]

  • USP. USP Monographs: Orphenadrine Citrate - USP29-NF24. Retrieved from [Link]

  • Phenomenex. Identification and Sensitive Quantitation of N-nitroso N-desmethyl Orphenadrine Impurity in Orphenadrine Citrate API. Retrieved from [Link]

  • Mounika, P., et al. Novel Gas Chromatographic Method Development And Validation Of Orphenadrine Citrate. International Journal of Pharmaceutical Research.
  • USP-NF. (2025, February 16). Orphenadrine Citrate. Retrieved from [Link]

  • Shaikh, T., et al. (2022, November 14). NEW GLOBAL CHALLENGES FOR PHARMACEUTICAL MANUFACTURING AND QUALITY CONTROL: GENOTOXIC IMPURITIES - N-NITROSAMINES IN DRUGS.
  • Wiley Analytical Science. (2023, May 12). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • European Pharmacopoeia.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]

  • SynThink. Orphenadrine EP Impurities & USP Related Compounds. Retrieved from [Link]

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  • USP-NF. (2016, July 29). Orphenadrine Citrate Extended-Release Tablets. Retrieved from [Link]

  • Al-Saady, F. A.
  • European Pharmaceutical Review. (2022, June 24). Nitrosamine drug substance-related impurities (NDSRIs). Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • European Pharmacopoeia. (2012, August 2).
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  • BioPharm International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Phenomenex. (2024, September 26). Sensitive Quantitation of Orphenadrine Impurity. Retrieved from [Link]

  • ResearchGate. (2022, November 14). (PDF) NEW GLOBAL CHALLENGES FOR PHARMACEUTICAL MANUFACTURING AND QUALITY CONTROL: GENOTOXIC IMPURITIES - N-NITROSAMINES IN DRUGS.
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  • International Journal of Pharma and Bio Sciences. ESTIMATION OF ORPHENADRINE CITRATE IN TABLET DOSAGE FORM BY RP-HPLC METHOD.

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Des(N,N-dimethylethanamine) Orphenadrine Dimer

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring that eve...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring that every stage of the research lifecycle, including the final disposal of materials, is conducted with the highest commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of Des(N,N-dimethylethanamine) Orphenadrine Dimer, a dimer impurity of the muscle relaxant and antihistaminic agent Orphenadrine.[1]

This document moves beyond a simple checklist. It is designed to provide a deep, causal understanding of the "why" behind each procedural step. The protocols described herein are built upon a foundation of established chemical safety principles and regulatory standards, ensuring a self-validating system for your laboratory's waste management program.

Hazard Assessment and Characterization: A Principle of Prudent Practice

Des(N,N-dimethylethanamine) Orphenadrine Dimer is not a common commercial chemical, and as such, a specific Safety Data Sheet (SDS) is often unavailable.[1] In such cases, the foundational principle of laboratory safety is to treat the compound as hazardous until proven otherwise.[2] Our hazard assessment must therefore be inferred from its constituent parts and parent molecule, Orphenadrine.

  • Pharmacological Hazard : The parent compound, Orphenadrine, is a muscarinic antagonist with centrally-mediated muscle relaxant effects.[3] It is classified as "Toxic if swallowed".[4] It is logical and necessary to assume that the dimer possesses similar, if not identical, pharmacological activity. Therefore, it must be handled as a potent, biologically active compound where exposure via ingestion, inhalation, or dermal contact could pose a significant health risk.

  • Chemical Structure Hazard :

    • Ether Linkage : The IUPAC name, 2,2'-(Oxybis(phenylmethylene))bis(methylbenzene), confirms the presence of an ether linkage.[1][5] Ethers are known to be capable of forming explosive peroxides upon exposure to air and light over time. While the bulky aromatic groups in this specific dimer may sterically hinder peroxide formation to some degree, the risk cannot be discounted.

    • Aromatic Rings : The multiple benzene rings suggest a degree of environmental persistence. Improper disposal could lead to long-term contamination of soil and groundwater.[6]

  • Regulatory Classification : Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7] Given its pharmacological activity, this compound would be conservatively managed as a toxic hazardous waste.

Personnel Protection: Your First Line of Defense

Before handling the compound for disposal, ensuring adequate Personal Protective Equipment (PPE) is non-negotiable. The goal is to create a complete barrier to prevent any potential exposure.

PPE ItemSpecification & Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile) is required. Gloves must be inspected for defects before use. This protects against dermal absorption of the pharmacologically active compound.[8]
Eye Protection Tightly fitting safety goggles with side-shields are mandatory to protect against splashes or accidental aerosol generation.[8]
Body Protection A full-length laboratory coat , preferably one that is flame-resistant, must be worn and fully fastened.[8]
Respiratory Protection If there is any risk of aerosolization (e.g., during a spill cleanup), a NIOSH-certified respirator with appropriate cartridges for organic vapors should be used.[9] All handling of the solid material should occur within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as a hazardous pharmaceutical waste stream from "cradle-to-grave".[10] Under no circumstances should this material be disposed of down the drain or in the regular trash.[6][7][11]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[12]

  • Designate a Specific Waste Stream : This compound must be treated as a distinct hazardous chemical waste.

  • Prevent Commingling : Do not mix Des(N,N-dimethylethanamine) Orphenadrine Dimer waste with other waste streams like solvents, acids, or bases. Mixing incompatible chemicals can lead to dangerous reactions.[12][13]

Step 2: Containerization and Labeling

The container you choose is your primary means of containment during storage and transport.

  • Select a Compatible Container : Use a leak-proof container in good condition that is chemically compatible with the waste.[7][14] For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is appropriate.

  • Labeling : The container must be labeled clearly and immediately upon the first addition of waste.[10][14] The label must include:

    • The words "HAZARDOUS WASTE" [10][14]

    • The full chemical name: "Des(N,N-dimethylethanamine) Orphenadrine Dimer" and its CAS Number "40673-52-7" . Do not use abbreviations.[14]

    • The primary hazard(s): "Toxic" and "Pharmacologically Active" .

    • The date accumulation started.

Step 3: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14]

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][14]

  • Containment : Keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[13]

  • Closure : The container must be kept tightly sealed at all times, except when adding waste.[13][14] Do not leave a funnel in the container.[14]

Step 4: Final Disposal Pathway

The only acceptable final disposal method for this compound is through a licensed hazardous waste management vendor.

  • Incineration : High-temperature incineration is the preferred method for pharmaceutical waste as it ensures the complete destruction of the active molecule, preventing its release into the environment.

  • Arranging Pickup : When the waste container is 90% full, complete a chemical waste pickup request form as per your institution's Environmental Health & Safety (EH&S) procedures.[14]

  • Documentation : Ensure you receive and retain all documentation, such as waste manifests, from the disposal vendor. This is a regulatory requirement and part of your responsibility in the cradle-to-grave management of the waste.[10]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.

  • Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2, including respiratory protection if the material is a powder.

  • Contain the Spill :

    • For solids , gently cover the spill with an absorbent material to prevent aerosolization.

    • For solutions , surround the spill with an absorbent dike (e.g., universal binders or diatomite) to prevent it from spreading.[4]

  • Clean Up :

    • Carefully collect all contaminated materials using spark-proof tools.[8]

    • Place all cleanup debris into a designated hazardous waste container.

    • Decontaminate the spill surface by scrubbing with alcohol or a suitable laboratory detergent, and collect the decontamination materials as hazardous waste.[4]

  • Report : Report the incident to your institution's EH&S office immediately.

Visualizing the Disposal Workflow

To ensure clarity, the decision-making process and procedural flow are summarized in the following diagrams.

cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Containment & Storage cluster_2 Phase 3: Final Disposition A Identify Waste: Des(N,N-dimethylethanamine) Orphenadrine Dimer B Assess Hazards: - Pharmacologically Active (Toxic) - Ether (Peroxide Risk) - Aromatic (Persistent) A->B C Don Mandatory PPE: - Double Gloves - Goggles - Lab Coat B->C D Select Compatible HDPE Container C->D Begin Waste Accumulation E Label Container: 'HAZARDOUS WASTE' Full Chemical Name & CAS Hazards & Date D->E F Store in Designated SAA with Secondary Containment E->F G Container is 90% Full F->G H Request Pickup from EH&S / Licensed Vendor G->H I High-Temperature Incineration H->I J Retain Waste Manifest for Records I->J Spill Spill Occurs Spill_Proc Execute Spill Protocol: 1. Alert & Evacuate 2. Don Full PPE 3. Contain & Clean 4. Dispose of Debris as HazWaste 5. Report to EH&S Spill->Spill_Proc Emergency Deviation

Caption: Disposal workflow for Des(N,N-dimethylethanamine) Orphenadrine Dimer.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • des(N,N-Dimethylethanamine) Orphenadrine Dimer. (n.d.). Dove Research & Analytics Laboratory. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). LabManager. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Des(N,N-dimethylethanamine) Orphenadrine Dimer | CAS 40673-52-7. (n.d.). Veeprho. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services. Retrieved from [Link]

  • Orphenadrine | C18H23NO. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from [Link]

  • Newly Synthesized Chemical Hazard Information. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

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